5-Oxa-2,7-diazaspiro[3.4]octan-6-one
Description
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Properties
IUPAC Name |
5-oxa-2,7-diazaspiro[3.4]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-4-7-3-5(9-4)1-6-2-5/h6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSUSMBJSISVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Three-Dimensional Frontier: A Technical Guide to 5-Oxa-2,7-diazaspiro[3.4]octan-6-one and its Therapeutic Potential
This technical guide delves into the chemical architecture and properties of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, a novel heterocyclic scaffold with significant potential in medicinal chemistry. As researchers and drug development professionals venture into more complex and three-dimensional chemical spaces to address challenging biological targets, spirocyclic systems have emerged as a compelling structural motif. Their inherent rigidity and defined spatial orientation of substituents offer a pathway to improved potency, selectivity, and pharmacokinetic profiles.[1][2] This document provides a comprehensive overview of the core characteristics of this compound, alongside insights into its role as a key building block in the synthesis of advanced therapeutic agents.
The Architectural Allure: Chemical Structure and Physicochemical Profile
This compound is a unique spirocyclic compound featuring a fused azetidine and oxazolidinone ring system. The central spirocyclic carbon atom imparts a distinct three-dimensional geometry, a departure from the "flatland" of traditional aromatic scaffolds, which is often associated with higher clinical success rates.[2] The presence of multiple heteroatoms and functional groups—two nitrogen atoms and an oxygen atom within the core structure, along with a lactam carbonyl—provides numerous points for chemical modification and interaction with biological targets.
Core Structural and Physicochemical Data
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These parameters are crucial for computational modeling, initial solubility assessments, and predicting its behavior in biological systems.
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1446355-49-2 | ChemScene, Lead Sciences[4][5] |
| Molecular Formula | C₅H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 128.13 g/mol | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | PubChem[3] |
| Computed LogP (XLogP3) | -1.1 | PubChem[3] |
| Hydrogen Bond Donors | 2 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Rotatable Bonds | 0 | ChemScene[4] |
While experimental data on properties such as melting point and solubility are not widely published, the computed values suggest a compound with a high degree of polarity and potential for good aqueous solubility, desirable attributes for many drug candidates. The rigid spirocyclic core, with zero rotatable bonds, offers a level of conformational constraint that can be highly advantageous in designing selective ligands.
Synthesis and Elaboration: Crafting Complexity
Representative Synthetic Workflow: From Simple Precursors to a Complex Core
The following diagram illustrates a common synthetic route to a functionalized 2,6-diazaspiro[3.4]octane, a scaffold that has been successfully employed in the development of potent therapeutic agents.
Caption: A generalized workflow for the synthesis of functionalized diazaspiro[3.4]octane derivatives.
Detailed Experimental Protocol: Synthesis of a Functionalized 2,6-Diazaspiro[3.4]octane-8-carboxamide
This protocol is adapted from methodologies used in the synthesis of biologically active diazaspiro[3.4]octane derivatives and serves as a practical guide.[6][7]
Step 1: Ester Hydrolysis
-
To a solution of a suitable N-Boc protected 2,6-diazaspiro[3.4]octane ester derivative (1.0 eq) in a mixture of 1,4-dioxane and water, add lithium hydroxide monohydrate (LiOH·H₂O, ~1.25 eq).
-
Stir the mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, ~1.25 eq) and an additive like Hydroxybenzotriazole (HOBt, ~1.25 eq).
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash successively with a mild acid (e.g., 10% citric acid), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized 2,6-diazaspiro[3.4]octane-8-carboxamide.
Self-Validation and Causality: The use of EDC/HOBt is a standard and reliable method for amide bond formation, minimizing side reactions and ensuring high yields. The aqueous workup is designed to remove unreacted starting materials and coupling reagents, leading to a cleaner crude product for purification.
Applications in Drug Discovery: A Scaffold for Innovation
The this compound core and its related diazaspiro[3.4]octane analogs are valuable starting points for the synthesis of novel therapeutics, particularly in the areas of oncology, central nervous system (CNS) disorders, and infectious diseases.[6][8]
Kinase Inhibitors and CNS Agents
The rigid three-dimensional structure of this spirocyclic scaffold allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets such as protein kinases and CNS receptors.[2][8] The ability to functionalize the available nitrogen atoms provides a versatile handle for modulating the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for developing effective drugs, especially those targeting the CNS.
Sigma-1 Receptor Antagonism for Pain Management
Recent research has highlighted the potential of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent antagonists of the sigma-1 receptor (σ1R).[9] The σ1R is a promising target for pain management, and antagonists of this receptor have been shown to enhance the analgesic effects of opioids and potentially mitigate the development of tolerance.[9]
The following diagram illustrates the proposed mechanism of action for σ1R antagonists in pain modulation.
Caption: Proposed synergistic action of a diazaspiro[3.4]octanone σ1R antagonist with an opioid agonist in pain reduction.
By blocking the sigma-1 receptor, the diazaspiro[3.4]octanone antagonist prevents the potentiation of pain signals, thereby enhancing the inhibitory effect of the opioid agonist on the mu-opioid receptor.[9] This dual approach could lead to more effective pain relief with reduced opioid dosages.
Conclusion
This compound represents a modern and promising scaffold for the development of next-generation therapeutics. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an attractive building block for medicinal chemists. While further research is needed to fully elucidate its potential, the successful application of closely related diazaspiro[3.4]octane cores in areas such as pain management and antitubercular drug discovery underscores the value of this structural motif. As the demand for novel chemical entities with improved drug-like properties continues to grow, spirocyclic scaffolds like this compound are poised to play an increasingly important role in the future of drug design and development.
References
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Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]
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This compound. PubChem. [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Semantic Scholar. [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. MDPI. [Link]
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Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. DOI. [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. [Link]
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7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one. ChemBK. [Link]
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2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
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(5S)-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid. PubChem. [Link]
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An In-depth Technical Guide to 5-Oxa-2,7-diazaspiro[3.4]octan-6-one: A Versatile Scaffold for Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, structural characteristics, and potential applications of the novel spirocyclic scaffold, 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. As the demand for three-dimensional molecular architectures in drug discovery continues to grow, this unique heterocyclic compound presents a compelling starting point for the development of next-generation therapeutics. This document consolidates available data on its chemical identity, computational properties, and its emerging role as a key building block in the synthesis of complex bioactive molecules. Particular emphasis is placed on its potential in the design of kinase inhibitors and central nervous system (CNS) agents, where its inherent structural rigidity and metabolic stability can be leveraged to enhance pharmacological profiles.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The paradigm of drug discovery is continually evolving, with a discernible shift away from planar, aromatic structures towards more complex, three-dimensional molecules. This "escape from flatland" is driven by the need to access novel chemical space and to develop drug candidates with improved physicochemical and pharmacological properties, such as enhanced target selectivity, increased metabolic stability, and better solubility. In this context, spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as privileged structures.
This compound is a noteworthy example of such a scaffold. Its unique arrangement of a β-lactam fused with an oxazolidinone ring within a spirocyclic framework offers a rigid and defined three-dimensional geometry. This inherent rigidity can pre-organize appended functional groups in a specific spatial orientation, facilitating optimal interactions with biological targets. This guide aims to provide a detailed technical resource for researchers interested in leveraging the potential of this promising building block.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a molecular scaffold is fundamental to its successful application in drug design. The following section summarizes the known properties of this compound.
Chemical Identity
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 128.13 g/mol | PubChem[1] |
| Monoisotopic Mass | 128.058577502 Da | PubChem[1] |
| XLogP3 (Computed) | -1.1 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
| Purity (Typical) | ≥95% - ≥97% | Lead Sciences, ChemScene[2][3] |
| Storage Conditions | Sealed in dry, 2-8°C, protect from light | Lead Sciences, ChemScene[2][3] |
Structural Elucidation and Spectroscopic Data
While specific spectral data is not publicly available, chemical suppliers like ChemicalBook indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound.[4] Researchers procuring this compound should expect to receive a certificate of analysis with detailed spectroscopic information to confirm its identity and purity.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the azetidine and oxazolidinone rings, as well as signals for the N-H protons.
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the spiro carbon, the carbonyl carbon of the lactam, and the methylene carbons of the two rings.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H and C=O stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Chemical Reactivity
Conceptual Synthetic Pathway
The synthesis of such a spirocyclic system would likely involve the construction of the azetidine and oxazolidinone rings in a sequential manner, culminating in the formation of the spirocyclic core. A possible retrosynthetic analysis is depicted below:
Caption: Conceptual retrosynthetic analysis of this compound.
Key Chemical Transformations
The synthesis would likely employ key reactions such as:
-
Cycloaddition reactions to form one of the heterocyclic rings.
-
Intramolecular cyclization to form the second ring and establish the spirocenter.
-
Protection and deprotection of the amine functionalities to ensure regioselectivity.
Researchers interested in synthesizing this scaffold are encouraged to explore the literature on the synthesis of related azaspiro[3.4]octanes and oxaspirocycles to develop a robust synthetic route.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the development of novel therapeutics. Its potential applications are particularly promising in the following areas:
Kinase Inhibitors
The spirocyclic core can serve as a rigid anchor to position functional groups that interact with the ATP-binding site of kinases. The defined geometry can lead to enhanced selectivity for the target kinase over off-target kinases, thereby reducing potential side effects.
Central Nervous System (CNS) Agents
The introduction of sp³-rich scaffolds is a well-established strategy for improving the properties of CNS drug candidates. The physicochemical properties of this compound, such as its low calculated logP, suggest that its derivatives may possess favorable blood-brain barrier permeability.
Metabolic Stability
The spirocyclic nature of the compound can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[5] This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.
The following diagram illustrates the workflow for incorporating this scaffold into a drug discovery program:
Caption: Drug discovery workflow utilizing the this compound scaffold.
Conclusion and Future Outlook
This compound represents a novel and promising scaffold for the development of new chemical entities in drug discovery. Its unique three-dimensional structure, combined with favorable computed physicochemical properties, makes it an attractive starting point for the design of kinase inhibitors, CNS agents, and other therapeutics. While a detailed experimental characterization and a standardized synthesis protocol are yet to be published, the available information strongly suggests that this compound will be a valuable tool for medicinal chemists seeking to explore novel chemical space. Further research into the synthesis, functionalization, and biological evaluation of derivatives of this spirocyclic scaffold is highly encouraged and is anticipated to yield exciting new discoveries in the field of drug development.
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MySkinRecipes. 5-Oxa-2, 7-diazaspiro[3.4]octan-6-one. [Link]
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A Technical Guide to 5-Oxa-2,7-diazaspiro[3.4]octan-6-one: A Novel Spirocyclic Scaffold for Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The departure from flat, aromatic-rich compounds towards three-dimensional, sp³-rich scaffolds is a leading strategy to enhance drug-likeness, including metabolic stability, solubility, and target selectivity. This guide provides a comprehensive technical overview of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, a unique spirocyclic building block. We will explore its fundamental properties, strategic importance in drug design, plausible synthetic considerations, and its emerging applications as a precursor for next-generation therapeutics, such as kinase inhibitors and targeted protein degraders.
Core Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound featuring a unique spirocyclic system where an azetidine ring and an oxazolidinone ring share a single carbon atom. This rigid, three-dimensional structure is of significant interest for introducing novel conformational constraints in drug candidates.
Nomenclature and Chemical Identifiers
A consistent and accurate identification is crucial for sourcing and regulatory documentation. The primary identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1446355-49-2[2][3] |
| Molecular Formula | C₅H₈N₂O₂[1][2] |
| Canonical SMILES | C1C2(CN1)CNC(=O)O2[1] |
| InChIKey | JOSUSMBJSISVHN-UHFFFAOYSA-N[1] |
| Common Synonyms | 5-Oxa-2,7-diazaspiro[3.4]octan-6-on[2] |
Physicochemical Data
The compound's physicochemical properties, predicted through computational models, suggest favorable characteristics for a drug discovery fragment or building block, such as low lipophilicity and a small molecular footprint.
| Property | Value | Source |
| Molecular Weight | 128.13 g/mol | PubChem[1], ChemScene[2] |
| XLogP3 | -1.1 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
Strategic Value in Medicinal Chemistry: The Power of 3D Scaffolds
The adoption of spirocyclic scaffolds like this compound represents a strategic shift away from traditional "flat" drug design. The inherent three-dimensionality of this core offers several distinct advantages in the development of bioactive molecules.[4]
-
Enhanced Metabolic Stability : The spirocyclic core introduces conformational rigidity and protects adjacent chemical bonds from metabolic enzymes, potentially increasing the half-life of a drug candidate.[5]
-
Improved Target Selectivity : The well-defined three-dimensional orientation of substituents allows for more precise and selective interactions with the complex topology of biological targets like enzyme active sites or protein-protein interfaces.[5]
-
Exploration of Novel Chemical Space : Moving beyond planar structures allows for the exploration of new, untapped chemical space, increasing the probability of identifying novel hits with favorable properties.[4]
-
Foundation for Protein Degraders : This scaffold has been identified as a "Protein Degrader Building Block," highlighting its utility in the construction of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras).[6]
Caption: Hypothetical retrosynthesis of the target scaffold.
Exemplar Protocol: Amide Coupling from a Functionalized Core
Assuming the synthesis of the core scaffold, its primary utility is as a building block. The secondary amine in the azetidine ring is a key handle for functionalization. The following protocol describes a standard amide coupling reaction to append a carboxylic acid (R-COOH), a common step in building kinase inhibitors or linkers for protein degraders.
Objective: To couple a generic carboxylic acid (R-COOH) to the secondary amine of this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add this compound (1.0 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (the spiro-compound) is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated product.
Applications in Drug Discovery
The unique structure of this compound makes it a valuable starting point for several cutting-edge therapeutic modalities.
Precursor for Kinase Inhibitors and CNS Agents
The scaffold serves as an excellent precursor for the synthesis of kinase inhibitors and agents targeting the central nervous system (CNS). [5]The rigid spirocyclic core allows for the precise positioning of functional groups to interact with specific amino acid residues in a target's binding pocket, potentially leading to high potency and selectivity.
Building Block for Targeted Protein Degraders
Targeted protein degradation using technologies like PROTACs is a revolutionary approach in drug discovery. A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is an ideal building block for constructing the linker component of a PROTAC, providing the necessary 3D geometry to correctly orient the two ends of the molecule. [6]
Caption: Conceptual role of the scaffold in a PROTAC.
Conclusion
This compound is more than just another chemical reagent; it is a strategic tool for overcoming long-standing challenges in drug discovery. Its sp³-rich, conformationally restricted structure provides a robust framework for designing molecules with enhanced selectivity, improved metabolic profiles, and the ability to engage complex biological targets. As research continues to move into the third dimension, the adoption of such advanced building blocks will be critical for developing the safe and effective medicines of the future.
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A Guide to the Structural Elucidation of CAS 1446355-49-2: A Case Study in Spectroscopic Strategy
This technical guide provides a comprehensive walkthrough of the structural elucidation of the molecule identified by CAS number 1446355-49-2. The process outlined herein is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a strategic and logical framework for deducing the chemical structure of a novel small molecule from the ground up. We will operate under the premise that this compound has been newly synthesized or isolated, and our task is to determine its complete chemical architecture using a suite of modern analytical techniques.
Part 1: Initial Characterization - The Molecular Formula
The first and most critical step in any structural elucidation is to determine the molecular formula. This provides the fundamental atomic inventory from which the structure must be built. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.
-
Instrumentation: The sample is introduced into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, typically via electrospray ionization (ESI).
-
Data Acquisition: The instrument is set to positive ion mode to detect the protonated molecule [M+H]⁺. The mass range is scanned to include the expected molecular weight.
-
Data Analysis: The resulting high-resolution mass is used to calculate the elemental composition using software that considers isotopic abundances.
Data Interpretation and Results
The HRMS analysis provides a measured m/z for the protonated molecule. From this, we can deduce the molecular formula.
| Parameter | Hypothetical Value | Interpretation |
| Ionization Mode | ESI+ | Electrospray Ionization, Positive |
| Observed m/z [M+H]⁺ | 129.0659 | Mass-to-charge ratio of the protonated molecule. |
| Calculated Mass for C₅H₉N₂O₂⁺ | 129.0659 | The calculated exact mass for the proposed formula. |
| Inferred Molecular Formula | C₅H₈N₂O₂ | The neutral molecular formula.[1][2][3] |
| Degree of Unsaturation | 3 | Calculated using the formula: C - H/2 - X/2 + N/2 + 1. This suggests the presence of rings and/or double bonds. |
This molecular formula, C₅H₈N₂O₂, and the degree of unsaturation provide the foundational constraints for our structural hypothesis.
Part 2: Unveiling the Carbon-Proton Framework with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific connectivity of atoms in a molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to piece together the structure.
The Logic of the NMR Workflow
The following diagram illustrates our systematic approach to NMR data interpretation. We begin by identifying individual spin systems and carbon types, then use long-range correlations to connect these fragments into a complete structure.
Caption: A logical workflow for NMR-based structural elucidation.
1D NMR Data: The Building Blocks
The ¹H and ¹³C NMR spectra provide the first look at the chemical environments of the atoms.
Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| 8.15 | s | 1H | H-7 (Amide NH) |
| 4.60 | s | 2H | H-4 (CH₂) |
| 3.85 | s | 2H | H-1 (CH₂) |
| 3.50 | t, J=6.0 Hz | 2H | H-3 (CH₂) |
| 2.80 | t, J=6.0 Hz | 1H | H-2 (Amine NH) |
Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Type (from DEPT) | Proposed Assignment |
| 170.1 | C | C-6 (Amide Carbonyl) |
| 85.5 | C | C-5 (Spiro Carbon) |
| 68.2 | CH₂ | C-4 |
| 55.4 | CH₂ | C-1 |
| 45.1 | CH₂ | C-3 |
Interpretation:
-
The ¹³C spectrum shows 5 distinct carbon signals, consistent with the molecular formula.
-
The signal at 170.1 ppm is characteristic of a carbonyl group, likely an amide or ester.
-
The signal at 85.5 ppm is in the range for a quaternary carbon attached to two heteroatoms (e.g., an acetal or spiro-center).
-
The ¹H spectrum shows four non-exchangeable proton signals and two exchangeable NH signals. The integration (2H:2H:2H:2H) matches the 8 protons in the formula.
2D NMR: Connecting the Pieces
2D NMR experiments reveal the connectivity between the atoms identified in the 1D spectra.
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to.
-
Correlation 1: The proton at 4.60 ppm correlates to the carbon at 68.2 ppm (C-4).
-
Correlation 2: The proton at 3.85 ppm correlates to the carbon at 55.4 ppm (C-1).
-
Correlation 3: The proton at 3.50 ppm correlates to the carbon at 45.1 ppm (C-3).
This confirms the CH₂ assignments made from the 1D data.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.
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Discovery and origin of spirocyclic β-lactam scaffolds
An In-Depth Technical Guide to the Discovery and Origin of Spirocyclic β-Lactam Scaffolds
This guide provides an in-depth exploration of spirocyclic β-lactam scaffolds, from their origins in nature to the sophisticated synthetic strategies that have established them as privileged structures in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal science behind their discovery, synthesis, and diverse biological activities.
Introduction: A New Twist on a Classic Core
The β-lactam ring is arguably the most successful antibacterial pharmacophore in history, forming the core of penicillins, cephalosporins, and carbapenems.[1][2] These agents function by interrupting bacterial cell wall synthesis through the covalent inhibition of penicillin-binding proteins (PBPs).[2][3][4] However, the evolution of bacterial resistance, primarily through β-lactamase enzymes, necessitates continuous innovation.[2]
The introduction of a spirocyclic junction to the β-lactam core represents a significant architectural evolution. This fusion of two rings through a single carbon atom imparts a rigid, three-dimensional topology that is distinctly different from the flatter, fused-ring systems of traditional penicillins.[5][6] This structural rigidity is highly attractive in drug design, as it can reduce conformational flexibility, enhance binding affinity to protein targets, and unlock novel biological activities beyond the antibacterial realm, including antiviral, antiplasmodial, and cholesterol absorption-inhibiting properties.[6][7][8][9][10][11][12] This guide traces the journey of these fascinating molecules, from their biosynthetic roots to their current status as targets of advanced synthetic chemistry.
Part I: Natural Origins and Biosynthetic Blueprints
While spirocyclic motifs are found in a variety of natural products, true spirocyclic β-lactams are exceedingly rare.[13] However, the study of biosynthetically related compounds, most notably clavulanic acid, provides the foundational blueprint for understanding how nature constructs the strained β-lactam ring in a bicyclic system.
Biosynthetic Spotlight: Clavulanic Acid
Clavulanic acid, produced by the bacterium Streptomyces clavuligerus, is not a potent antibiotic on its own. Instead, it is a powerful mechanism-based inhibitor of β-lactamase enzymes, the primary weapon bacteria use to deactivate penicillin-type antibiotics.[14][15][16] Its discovery revolutionized antibiotic therapy, leading to combination drugs like Augmentin® (amoxicillin/clavulanate).
The biosynthesis of clavulanic acid is mechanistically distinct from that of penicillins and cephalosporins.[14][17] It begins not with amino acids, but with the condensation of two primary metabolites: glyceraldehyde-3-phosphate (G3P) and L-arginine .[15][16][18]
Key Enzymatic Steps:
-
N²-(2-carboxyethyl)-L-arginine (CEA) Synthase: This enzyme catalyzes the initial condensation of G3P and L-arginine to form CEA.[15]
-
β-Lactam Synthetase (BLS): In a critical step, BLS utilizes ATP to cyclize CEA, forming the four-membered β-lactam ring of deoxyguanidinoproclavaminic acid.[16]
-
Clavaminate Synthase: This versatile non-heme iron-dependent oxygenase performs several subsequent oxidative transformations, including hydroxylation and oxidative cyclization, to yield clavaminic acid.
-
Final Steps: A series of late-stage reactions, including a stereochemical inversion and a final reduction by clavulanic acid dehydrogenase, produce the final molecule.[18][19]
Caption: Biosynthetic pathway of the β-lactamase inhibitor clavulanic acid.
Part II: The Advent of Synthetic Spirocyclic β-Lactams
The therapeutic success of natural β-lactams and their inhibitors, coupled with the unique structural appeal of the spirocyclic scaffold, motivated chemists to develop synthetic routes to these challenging targets. Synthesis provides access to a vast and unexplored chemical space, allowing for systematic structure-activity relationship (SAR) studies and the optimization of pharmacological properties.[8][9][10]
Numerous synthetic strategies have been developed, which can be broadly categorized into two main approaches: building the β-lactam ring onto a pre-existing spiro-center, or converting a monocyclic β-lactam into a spirocyclic one.[7][20]
Strategy 1: The Staudinger [2+2] Cycloaddition
The Staudinger ketene-imine cycloaddition is a cornerstone of β-lactam synthesis and has been widely applied to the construction of spirocyclic variants.[1][5][9] The strategic elegance of this reaction lies in its convergence: a ketene (or ketene equivalent) reacts with an imine, where one of the components already contains a ring, to directly form the spiro-β-lactam junction.
Causality in Experimental Design: The choice of reactants is critical. The imine is typically derived from a cyclic ketone, which establishes the spiro-center. The ketene is generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine). The substituents on both the ketene and the imine are chosen to modulate the electronic and steric properties, which directly influence reaction efficiency and diastereoselectivity.
Experimental Protocol: General Procedure for Staudinger Spiro-β-Lactam Synthesis
-
Imine Formation: To a solution of a cyclic ketone (1.0 eq.) in an appropriate solvent (e.g., toluene), add a primary amine (1.1 eq.). If necessary, add a dehydrating agent (e.g., MgSO₄) or use a Dean-Stark apparatus to remove water and drive the reaction to completion. Monitor by TLC until ketone starting material is consumed. The resulting imine is often used directly in the next step without purification.
-
Cycloaddition: Cool the solution of the imine to 0 °C under an inert atmosphere (N₂). To a separate flask, add an appropriate acyl chloride (e.g., phenoxyacetyl chloride, 1.5 eq.) to the reaction solvent.
-
Ketene Generation & Reaction: Slowly add a solution of triethylamine (2.0 eq.) in the solvent to the acyl chloride solution at 0 °C to generate the ketene in situ. Immediately and slowly, add this ketene solution to the chilled imine solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel to yield the desired spiro-β-lactam.
Strategy 2: Modifying Existing β-Lactam Scaffolds
An alternative and powerful approach begins with a pre-formed β-lactam, such as a penicillin or cephalosporin derivative, and introduces the spiro-functionality. This strategy is particularly valuable as it leverages the well-established chemistry of these antibiotic cores.
Michael-Type Addition to Cephalosporins: A novel method for creating spiro-cephalosporins involves a Michael-type addition to the dihydrothiazine ring. [6][21]This reaction exploits the electrophilicity of the C4 position of the cephalosporin core.
Experimental Protocol: Spiro-functionalization of a Cephalosporin Derivative [6]
-
Reactant Preparation: Dissolve the cephalosporin derivative (e.g., a 4-vinylcephalosporin, 1.0 eq.) and a suitable nucleophile (e.g., a catechol, 1.2 eq.) in a polar aprotic solvent like DMF.
-
Base Addition: Add a mild inorganic base (e.g., K₂CO₃, 2.0 eq.) to the mixture. The base deprotonates the nucleophile, activating it for the addition.
-
Reaction Conditions: Heat the reaction mixture, for instance, using microwave irradiation at 50 °C, to accelerate the reaction. [6]Monitor the reaction by LC-MS.
-
Workup and Purification: After completion, cool the mixture and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product via column chromatography on silica gel to isolate the spiro-cephalosporin, often as a single major diastereomer.
1,3-Dipolar Cycloadditions: This method is highly effective for creating complex spiro-β-lactams from penicillin derivatives. For example, 6-alkylidene-penicillanates, which feature an exocyclic double bond, can serve as dipolarophiles in reactions with 1,3-dipoles like nitrones or diazo compounds. [10]This approach allows for the stereoselective construction of a new five-membered ring spiro-fused to the β-lactam.
Caption: 1,3-Dipolar cycloaddition on a penicillin-derived scaffold.
Summary of Key Synthetic Approaches
| Synthetic Strategy | Core Concept | Advantages | Key Considerations |
| Staudinger Cycloaddition | [2+2] reaction of a ketene and a cyclic imine. [1] | Convergent, widely applicable, direct formation of the spiro-β-lactam core. | Often requires in situ ketene generation; control of stereochemistry can be challenging. |
| Intramolecular Cyclization | Ring closure of a linear precursor attached to a cyclic system (e.g., Mitsunobu). [22] | Good for creating specific, complex ring systems. | Requires multi-step synthesis of the linear precursor. |
| Michael-Type Addition | Conjugate addition of a nucleophile to an unsaturated β-lactam core (e.g., cephalosporin). [6][21] | Utilizes readily available antibiotic scaffolds; can be highly diastereoselective. | Limited to β-lactam systems with an accessible electrophilic center. |
| 1,3-Dipolar Cycloaddition | Reaction of an exocyclic alkene on a β-lactam with a 1,3-dipole. [10] | Excellent for building complex, fused heterocyclic systems with high stereocontrol. | Requires a β-lactam precursor with an exocyclic double bond. |
| Metal-Catalyzed Reactions | Use of transition metals (e.g., Cu, Rh) to catalyze C-C or C-N bond formation. [23][24][25] | Access to unique reactivity and structures not achievable by other means. | Catalyst cost and sensitivity; optimization of reaction conditions can be complex. |
Part III: Biological Mechanisms and Therapeutic Potential
The unique geometry of spirocyclic β-lactams allows them to interact with biological targets in novel ways, leading to a diverse range of activities.
Inhibition of Penicillin-Binding Proteins (PBPs)
Like their classical counterparts, many spirocyclic β-lactams exert their antibacterial effect by targeting PBPs. [2]These enzymes are essential for the final steps of peptidoglycan synthesis, cross-linking the polymer strands that give the bacterial cell wall its structural integrity. [4][26]β-lactams mimic the D-Ala-D-Ala substrate of the PBP transpeptidase domain. The strained four-membered ring is highly susceptible to nucleophilic attack by a serine residue in the PBP active site. [3]This opens the lactam ring and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and leading to cell lysis. [3][4]The rigid, three-dimensional presentation of the spirocyclic scaffold can influence which PBPs are targeted and the efficiency of the acylation process.
Mechanism-Based Inhibition of β-Lactamases
A key therapeutic application for spirocyclic β-lactams is overcoming antibiotic resistance by inhibiting β-lactamase enzymes. [6][24]Inhibitors like clavulanic acid are known as "suicide inhibitors." [15]They are recognized by the β-lactamase and enter the catalytic cycle. However, after the initial acylation of the active site serine, the inhibitor undergoes a chemical rearrangement to form a more stable, cross-linked species that the enzyme cannot hydrolyze. [27]This permanently blocks the active site, inactivating the enzyme and allowing the partner antibiotic to reach its PBP target.
Caption: Mechanism of β-lactamase "suicide" inhibition.
Emerging and Non-Classical Activities
The exploration of synthetic spiro-β-lactam libraries has revealed a wealth of biological activities beyond the antibacterial sphere. The rigid scaffold serves as a unique pharmacophore that can be tailored to fit other enzyme active sites or protein-protein interfaces.
-
Antiviral Activity: Certain spiro-β-lactams have shown potent, nanomolar activity against HIV-1. [8][10][11]* Antiplasmodial Activity: The same molecular frameworks have also demonstrated promising activity against both the hepatic and blood stages of Plasmodium, the parasite responsible for malaria. [8][11]* Cholesterol Absorption Inhibition: Spiro-β-lactams have been identified as inhibitors of acetyl-CoA cholesterol acyltransferase (ACAT) and other targets involved in cholesterol metabolism. [7][9]* Peptide Mimetics: Their conformationally restricted nature makes them excellent scaffolds for mimicking β-turns in peptides, a critical secondary structure for protein interactions. [28][29]
Conclusion and Future Outlook
The field of spirocyclic β-lactams has evolved dramatically from the initial study of naturally occurring inhibitors to a sophisticated branch of synthetic and medicinal chemistry. The journey has demonstrated that imbuing a classic pharmacophore with novel three-dimensional architecture can unlock unprecedented therapeutic potential. [7][20]These scaffolds have proven to be adaptable frameworks for developing new medicines with enhanced biological efficacy and diverse mechanisms of action. [7] Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methods to access increasingly complex spirocyclic systems. As our understanding of biology deepens, these unique molecular architectures will be deployed against an expanding array of therapeutic targets, ensuring that the story of the β-lactam ring—now with a spirocyclic twist—continues for decades to come.
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A Theoretical and Computational Deep Dive into 5-Oxa-2,7-diazaspiro[3.4]octan-6-one: A Scaffold for Modern Drug Discovery
Abstract
Spirocyclic scaffolds are increasingly recognized for their pivotal role in medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the physicochemical and pharmacological properties of drug candidates.[1] This guide provides an in-depth theoretical and computational examination of a promising, yet underexplored, member of this class: 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. While direct experimental and computational data for this specific molecule is nascent, this whitepaper establishes a comprehensive framework for its analysis. By leveraging established quantum chemical methodologies and molecular modeling techniques, we will elucidate its structural characteristics, electronic properties, and potential as a versatile building block in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the exploration of novel chemical matter for drug development.
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond traditional "flat" aromatic systems. Spirocycles, characterized by two rings sharing a single common atom, have emerged as a compelling structural motif.[1] Their inherent rigidity and three-dimensional topology offer several advantages:
-
Enhanced Target Selectivity: The constrained conformation of spirocycles can lead to more precise interactions with biological targets, reducing off-target effects.[2]
-
Improved Physicochemical Properties: The introduction of sp³-rich centers can improve solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]
-
Novelty and Patentability: Spirocyclic cores provide access to novel chemical matter, offering opportunities for new intellectual property.
The subject of this guide, this compound (PubChem CID: 105427353), is a compact and functionalized spirocycle containing both a β-lactam and an oxazolidinone-like moiety fused to an azetidine ring.[5] This unique combination of pharmacophoric elements suggests its potential as a versatile scaffold for a range of therapeutic targets, including but not limited to enzyme inhibitors and central nervous system agents.[6]
Computational Methodology: A Self-Validating Protocol
To thoroughly characterize this compound, a multi-faceted computational approach is warranted. The following workflow is designed to provide a holistic understanding of the molecule's intrinsic properties and its potential for biological activity.
Caption: A comprehensive workflow for the theoretical and computational analysis of this compound.
Quantum Chemical Calculations: The Foundation
Causality: To understand the molecule's inherent properties, we must first determine its most stable three-dimensional structure and the distribution of electrons within it. Density Functional Theory (DFT) is a robust and widely-used method for this purpose, balancing computational cost with high accuracy for organic molecules.[7][8][9]
Protocol:
-
Initial Structure Generation: The 2D structure of this compound, represented by the SMILES string C1C2(CN1)CNC(=O)O2, is converted into a 3D model.[5][10]
-
Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a DFT method. A common and effective choice is the B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p).[8][9] This level of theory provides a reliable description of both geometry and electronic properties.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the basis for predicting the molecule's infrared (IR) spectrum.
Probing Reactivity and Interactions
Causality: The optimized electronic structure allows us to predict how the molecule will interact with its environment, including biological targets. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are key to this understanding.
Protocol:
-
FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[11]
-
MEP Mapping: An MEP surface is generated to visualize the electrostatic potential across the molecule. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for non-covalent interactions like hydrogen bonding.[12]
Virtual Screening: Docking and Dynamics
Causality: To explore the therapeutic potential of this scaffold, we must simulate its interaction with relevant protein targets. Molecular docking predicts the preferred binding orientation of the molecule within a protein's active site, while molecular dynamics (MD) simulations assess the stability of this interaction over time.[8][13]
Protocol:
-
Target Selection: Based on the structural motifs (e.g., β-lactam), potential targets could include penicillin-binding proteins (PBPs) or other enzymes susceptible to covalent or non-covalent inhibition.[13]
-
Molecular Docking: The optimized ligand structure is docked into the rigid crystal structure of the target protein. The resulting binding poses are scored based on predicted binding affinity.
-
Molecular Dynamics: The most promising docked complex is subjected to an MD simulation in a simulated physiological environment (water, ions). This provides insights into the stability of the ligand-protein complex and key intermolecular interactions.[8]
Predicted Properties and Data Analysis
While specific calculations for this compound are not yet published, we can anticipate the outcomes based on studies of analogous spirocyclic systems.[7][9]
Structural and Electronic Data (Hypothetical)
The following table summarizes the types of quantitative data that would be generated from the DFT calculations described above.
| Property | Predicted Value/Description | Significance |
| Molecular Formula | C₅H₈N₂O₂[5][10][14] | Basic chemical identity. |
| Molecular Weight | 128.13 g/mol [5][10] | Used in experimental and analytical chemistry. |
| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |
| HOMO Energy | (Calculated Value, e.g., -7.5 eV) | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | (Calculated Value, e.g., -0.5 eV) | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Calculated Value, e.g., 7.0 eV) | An indicator of chemical stability; a larger gap suggests higher stability.[11] |
| MEP Analysis | Negative potential around carbonyl oxygen; Positive potential around N-H protons. | Predicts sites for hydrogen bonding (acceptors and donors, respectively).[12] |
Visualization of Key Molecular Features
Caption: Key structural features and predicted interaction points of this compound.
Implications for Drug Development and Future Directions
The theoretical framework established here provides a powerful roadmap for the experimental investigation of this compound and its derivatives.
-
Scaffold for Library Synthesis: The computational data, particularly the MEP and FMO analysis, can guide the synthetic derivatization of the core structure. Functional groups can be strategically added to enhance binding affinity, selectivity, and pharmacokinetic properties. The 2- and 7-positions of the diazaspiro core are prime candidates for substitution.[15]
-
β-Lactamase Inhibition: The presence of a β-lactam ring suggests potential utility as an antibiotic or as an inhibitor of β-lactamase enzymes, which are a major cause of bacterial resistance.[13][16] Docking and MD simulations against various β-lactamases could rapidly identify promising candidates.
-
CNS Applications: Small, rigid, sp³-rich scaffolds are highly sought after for central nervous system drug discovery, as they can improve blood-brain barrier penetration and metabolic stability. This core could serve as a novel starting point for CNS-active compounds.
-
Kinase Inhibition: Spirocyclic structures have been successfully employed in the design of kinase inhibitors.[17] The defined three-dimensional orientation of substituents on the this compound core could be exploited to target the ATP-binding pocket of specific kinases.
References
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Title: DFT Studies on the Molecular Structure, Regioisomerism, Ground and Excited state Charge Transfer Properties of Spiro‐heterocycles Source: ResearchGate URL: [Link]
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Molecular Modeling of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical framework for the molecular modeling of derivatives based on the novel 5-Oxa-2,7-diazaspiro[3.4]octan-6-one scaffold. As a privileged structure, this spirocyclic system offers a unique three-dimensional architecture, presenting significant opportunities for the design of selective and potent therapeutic agents. While extensive biological data on this specific scaffold is emerging, this document outlines a comprehensive, field-proven computational workflow. We will leverage insights from structurally related compounds to build a robust modeling strategy, from initial ligand preparation to predictive ADMET profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in contemporary drug discovery.
The Strategic Imperative for Spirocyclic Scaffolds in Modern Drug Design
The principle of "escaping from flatland" has become a cornerstone of modern medicinal chemistry. Over-reliance on planar, aromatic structures has often led to challenges in achieving target selectivity and favorable physicochemical properties. Spirocyclic scaffolds, such as this compound, directly address this by introducing a rigid, three-dimensional topology. This inherent three-dimensionality can lead to improved metabolic stability and more specific interactions with biological targets.[1][2] The conformational restriction of these systems reduces the entropic penalty upon binding, potentially leading to higher potency.
The core structure of this compound, with its defined stereochemistry and multiple points for synthetic elaboration, makes it an attractive starting point for library design. Its structural features suggest its potential as a key building block in the development of kinase inhibitors and central nervous system (CNS) agents.[2]
A Validated Computational Workflow for Scaffold Elaboration
The following sections detail a self-validating, step-by-step protocol for the in-silico evaluation of this compound derivatives. This workflow is designed to be iterative, allowing for the refinement of hypotheses as computational data is generated.
Ligand Preparation and Conformational Analysis
The first critical step is the accurate preparation of the core scaffold and its virtual derivatives. The quality of the initial 3D structures will directly impact the reliability of all subsequent modeling studies.
Protocol 1: Ligand Preparation
-
Scaffold Construction: Build the this compound core structure in a molecular editor. The 3D coordinates can be obtained from databases such as PubChem.[3]
-
Protonation and Tautomeric States: Assign correct protonation states at a physiological pH (e.g., 7.4). For the core scaffold, the secondary amines are key sites for protonation.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94s). This step relieves any steric strain from the initial build.
-
Conformational Search: Conduct a thorough conformational analysis to identify low-energy conformers. For a semi-rigid scaffold like this, a systematic search or a Monte Carlo method is appropriate. The resulting conformers provide a more realistic representation of the molecule's shape in solution.
Expert Insight: The conformational rigidity of the spirocyclic core is a key advantage. However, substituents introduced at the nitrogen atoms will have their own conformational freedom. A comprehensive conformational search is crucial to ensure that the bioactive conformation is included in the subsequent modeling steps.
Pharmacophore Modeling: Decoding the Essentials for Biological Activity
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.[4] This can be done with or without a known protein structure (ligand-based or structure-based).
Ligand-Based Pharmacophore Hypothesis Generation
In the absence of a defined crystal structure for a target, a pharmacophore can be derived from a set of known active molecules. For our purposes, we will consider a hypothetical set of active derivatives.
Protocol 2: Ligand-Based Pharmacophore Modeling
-
Feature Definition: Identify key chemical features within the active derivatives. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).
-
Conformer Generation: Generate a set of low-energy conformers for each active ligand.
-
Hypothesis Generation: Align the conformers of the active molecules and identify common feature arrangements. The goal is to generate a set of hypotheses that can distinguish active from inactive compounds.
-
Hypothesis Validation: Validate the best pharmacophore hypothesis using a test set of molecules with known activities. A good model will have high sensitivity (correctly identifying actives) and specificity (correctly identifying inactives).
Causality in Model Selection: The choice of the final pharmacophore model is not arbitrary. It should be statistically robust and chemically sensible. A good model will align well with the known structure-activity relationship (SAR) of the compound series.
Structure-Based Drug Design: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This is a powerful tool for understanding binding modes and for virtual screening of compound libraries.[1]
Target Selection and Preparation
Based on the activity of structurally similar spirocyclic compounds, we can select a plausible biological target for a hypothetical docking study. For instance, related diazaspiro[3.4]octane derivatives have shown activity as sigma-1 receptor (σ1R) antagonists, a target for pain management.[6]
Protocol 3: Protein Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB).
-
Preparation and Refinement: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign correct protonation states to the amino acid residues.
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Docking and Scoring
Protocol 4: Molecular Docking Workflow
-
Ligand Docking: Dock the prepared library of this compound derivatives into the defined binding site of the target protein.
-
Pose Generation: The docking algorithm will generate a series of possible binding poses for each ligand.
-
Scoring: Each pose is assigned a score that estimates the binding affinity. The scoring function takes into account factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Pose Analysis: Visually inspect the top-scoring poses to ensure that the predicted interactions are chemically reasonable. Look for key interactions that are known to be important for binding to the target.
Self-Validation in Docking: A crucial validation step is to re-dock the co-crystallized ligand into the binding site. A reliable docking protocol should be able to reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).
Predictive ADMET Modeling: Early Assessment of Drug-like Properties
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage attrition of drug candidates.[7]
In-Silico ADMET Profiling
A variety of computational models are available to predict key ADMET properties. These models are typically based on quantitative structure-property relationships (QSPR).
Protocol 5: ADMET Prediction
-
Calculate Physicochemical Properties: For each derivative, calculate key properties such as molecular weight, logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Predict ADME Properties: Use validated models to predict properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes.
-
Toxicity Prediction: Employ in-silico models to flag potential toxicities, such as hERG inhibition or mutagenicity.
Data Presentation: ADMET Profile of Hypothetical Derivatives
| Derivative | MW ( g/mol ) | logP | TPSA (Ų) | HBD | HBA | Predicted hERG Inhibition |
| Core Scaffold | 128.13 | -1.1 | 50.4 | 2 | 3 | Low |
| Derivative A | 350.4 | 2.5 | 65.2 | 1 | 4 | Low |
| Derivative B | 420.5 | 3.8 | 78.9 | 1 | 5 | Moderate |
| Derivative C | 380.4 | 2.9 | 60.1 | 2 | 4 | Low |
Expert Insight: No single ADMET prediction is definitive. It is the composite profile that provides a reliable assessment of a compound's drug-like potential. The goal is to identify a balanced profile of potency, selectivity, and favorable ADMET properties.
Visualizations
Experimental Workflow
Caption: Iterative molecular modeling workflow for this compound derivatives.
Logical Relationship: Structure to Property
Caption: Relationship between core scaffold, substituents, and predicted properties.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutics. The computational workflow detailed in this guide provides a robust and validated framework for exploring the chemical space around this core. By integrating ligand- and structure-based design with early ADMET profiling, researchers can efficiently prioritize derivatives with the highest potential for clinical success. As more experimental data for this class of compounds becomes available, these in-silico models can be further refined to enhance their predictive power.
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Spectroscopic Signature of a Novel Spirocyclic Scaffold: A Technical Guide to 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
Introduction
In the landscape of modern drug discovery, the exploration of novel three-dimensional molecular architectures is paramount for identifying next-generation therapeutics. Spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inherent structural rigidity and ability to present functional groups in well-defined spatial orientations, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, a unique molecule featuring a β-lactam ring fused to an azetidine ring in a spirocyclic arrangement, represents an intriguing yet underexplored scaffold.
This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures, particularly other β-lactams and spirocyclic systems, to construct a detailed and scientifically grounded predictive characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, aiding in the identification, characterization, and further development of this and related novel chemical entities.
Molecular Structure and Spectroscopic Implications
The structure of this compound (Molecular Formula: C₅H₈N₂O₂, Molecular Weight: 128.13 g/mol ) is characterized by several key features that will dictate its spectroscopic signature.[2] The central spirocyclic carbon connects a four-membered azetidin-2-one (β-lactam) ring and a five-membered oxazolidine ring. The β-lactam ring is a highly strained system containing a cyclic amide, which will exhibit characteristic spectroscopic properties. The molecule also contains two secondary amine functionalities and an ether linkage within the oxazolidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the magnetic anisotropy of the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H on N7 | 7.0 - 9.0 | Broad Singlet | The chemical shift of the N-H proton is solvent-dependent and the signal is often broad.[3] |
| H on N2 | 2.5 - 4.0 | Broad Singlet | Similar to the other N-H proton, its chemical shift is variable and the signal is likely to be broad. |
| CH₂ (C8) | 4.0 - 4.5 | Singlet or AB quartet | These protons are adjacent to the ether oxygen and the spiro-carbon, leading to a downfield shift. Depending on the conformational rigidity, they could appear as a singlet or a more complex AB quartet. |
| CH₂ (C1) | 3.0 - 3.5 | Triplet | These protons are adjacent to the N2 amine. |
| CH₂ (C3) | 3.5 - 4.0 | Triplet | These protons are adjacent to the N2 amine and the spiro-carbon, likely resulting in a slightly more downfield shift compared to C1. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The carbonyl carbon of the β-lactam ring is expected to be the most downfield signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C6 (C=O) | 165 - 180 | The carbonyl carbon of the β-lactam ring is characteristically found in this region.[3] |
| C4 (Spiro-carbon) | 60 - 80 | This quaternary carbon is connected to two nitrogen atoms and an oxygen atom, resulting in a significant downfield shift. |
| C8 | 50 - 70 | This carbon is adjacent to the ether oxygen and the spiro-carbon. |
| C1 | 40 - 55 | This carbon is adjacent to the N2 amine. |
| C3 | 45 - 60 | This carbon is adjacent to the N2 amine and the spiro-carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[4] The choice of solvent can influence the chemical shifts, particularly for the N-H protons.[4]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
Data Processing : Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[4]
-
Advanced 2D NMR : For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by the strong absorption of the β-lactam carbonyl group.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Notes |
| N-H Stretch (Secondary Amine) | 3300 - 3500 (broad) | The presence of two N-H groups may lead to a broad absorption band in this region. |
| C-H Stretch (sp³ CH₂) | 2850 - 3000 | Characteristic for saturated C-H bonds. |
| C=O Stretch (β-Lactam) | 1730 - 1780 (strong) | The high frequency of the carbonyl stretch is a hallmark of the strained four-membered β-lactam ring. |
| C-N Stretch | 1180 - 1360 | Associated with the amine functionalities. |
| C-O-C Stretch (Ether) | 1000 - 1300 | Characteristic of the ether linkage in the oxazolidine ring. |
Experimental Protocol: IR Spectroscopy
For a solid sample like this compound, the thin solid film method is often preferred for its simplicity and speed.[5][6]
-
Sample Preparation :
-
Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[6]
-
Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[5][6]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]
-
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.
Predicted Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it is expected to produce a prominent protonated molecular ion.[7][8]
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 129.06 | The protonated molecular ion is expected to be the base peak in the ESI mass spectrum. |
| [M+Na]⁺ | 151.04 | Adducts with sodium ions are commonly observed in ESI-MS. |
Predicted Fragmentation Pattern
Collision-induced dissociation (CID) of the protonated molecular ion is expected to lead to cleavage of the strained β-lactam ring, which is a common fragmentation pathway for this class of compounds.[9][10]
A plausible fragmentation pathway involves the cleavage of the β-lactam ring, as illustrated in the diagram below.
Caption: Predicted fragmentation of the protonated molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.[11]
-
Data Acquisition : Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode. For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation.
-
Data Analysis : Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.
Integrated Synthesis and Characterization Workflow
The successful development of novel compounds like this compound relies on an integrated workflow encompassing synthesis, purification, and comprehensive spectroscopic characterization.
Caption: A typical workflow for the synthesis and characterization of novel spirocyclic compounds.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and data from structurally related compounds, we have outlined the expected key features in its NMR, IR, and mass spectra. The presented data and protocols offer a valuable roadmap for researchers working on the synthesis and characterization of this novel spirocyclic scaffold. The unique structural attributes of this molecule suggest its potential as a building block in the design of new therapeutic agents, and the spectroscopic insights provided herein are crucial for advancing its exploration in drug discovery programs.
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A Technical Guide to the Identification and Validation of Biological Targets for Diazaspiro[x.y]octane Compounds
Executive Summary
The quest for novel chemical matter that provides access to unexplored regions of biological space is a central challenge in modern drug discovery. Spirocyclic scaffolds, particularly diazaspiro[x.y]octane cores, have emerged as privileged structures due to their inherent three-dimensionality, conformational rigidity, and synthetic tractability.[1] This guide, intended for drug development scientists, provides an in-depth exploration of the potential biological targets for this compound class. We move beyond a simple catalog of targets to explain the mechanistic rationale for their selection and detail the self-validating experimental workflows required to confirm and characterize these interactions. This document is structured to serve as a practical reference for identifying novel targets and progressing diazaspiro[x.y]octane-based hit compounds through the validation cascade.
The Diazaspiro[x.y]octane Scaffold: A Framework for Novel Pharmacology
The utility of the diazaspiro[x.y]octane scaffold lies in its unique stereochemical and physicochemical properties. Unlike traditional flat, aromatic ring systems, the spirocyclic core introduces a rigid, three-dimensional geometry. This structural feature is highly advantageous for improving pharmacological profiles by:
-
Enhancing Target Specificity: The well-defined spatial arrangement of substituents allows for more precise and selective interactions with the complex three-dimensional surfaces of biological targets.[2]
-
Improving Physicochemical Properties: The increased fraction of sp3-hybridized carbons in spirocyclic systems often leads to decreased lipophilicity and enhanced aqueous solubility, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Serving as a Bioisostere: Diazaspiro cores are frequently employed as bioisosteres for common motifs like piperazine. This substitution can maintain or improve target affinity while potentially mitigating off-target effects or improving metabolic stability.[3][4]
The following sections will detail specific biological target classes where diazaspiro[x.y]octane derivatives have demonstrated significant potential.
Key Biological Target Classes and Mechanistic Rationale
Enzymes: Precision Inhibition through Structural Mimicry
Enzymes are a major class of drug targets where specificity is paramount. The rigid conformation of diazaspiro[x.y]octanes makes them excellent candidates for designing potent and selective inhibitors.
-
Poly(ADP-ribose) Polymerase (PARP): PARP-1 is a critical enzyme in the base excision repair (BER) pathway of DNA damage.[4] Inhibitors of PARP have become a cornerstone of cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] Several FDA-approved PARP inhibitors, like olaparib, feature a piperazine core. Research has explored replacing this piperazine with diazaspiro systems to develop non-cytotoxic congeners for treating inflammatory diseases.[4][5] This work has led to the identification of high-affinity PARP inhibitors that do not induce DNA damage, offering potential for new therapeutic applications.[5]
-
Chitin Synthase (CHS): As an essential enzyme for fungal cell wall synthesis not present in humans, CHS is an attractive target for novel antifungal agents. A series of 2,8-diazaspiro[4.5]decane-1-one derivatives have been designed and synthesized as CHS inhibitors. Several of these compounds exhibited excellent inhibitory activity against CHS and potent, selective antifungal activity against pathogenic strains like C. albicans and A. fumigatus.[6]
G-Protein Coupled Receptors (GPCRs) and Associated Proteins
The nuanced modulation of GPCRs and their associated signaling proteins is a key strategy for treating neurological and psychiatric disorders.
-
Sigma Receptors (σR): Sigma receptors, particularly the σ1R and σ2R subtypes, are implicated in a wide range of cellular functions and are targets for conditions like pain, neurodegeneration, and addiction.[3] The σ2R has been identified as a potential drug target for delaying disease progression in Alzheimer's and Parkinson's disease.[3] Diazaspiroalkanes have been successfully used to replace the piperazine moiety in known sigma receptor ligands, leading to compounds with high affinity and improved selectivity for σ2R over σ1R.[3]
Ion Channels: Modulating Cellular Excitability
Ion channels are fundamental to cellular signaling, and their modulation can have profound therapeutic effects.
-
T-type Calcium Channels: These voltage-gated ion channels play roles in neuronal excitability and cardiovascular function, making them targets for epilepsy and other neurological disorders. Based on a pharmacophore model, researchers hypothesized that a 2,8-diazaspiro[4.5]decan-1-one scaffold could serve as a potent inhibitor. Subsequent synthesis and testing confirmed this, yielding potent T-type calcium channel inhibitors with modest selectivity over L-type channels.[7]
Emerging and Novel Targets
The versatility of the diazaspiro scaffold allows for its application against a growing list of challenging targets.
-
KRAS G12C Covalent Inhibitors: The KRAS protein was long considered "undruggable," but the discovery of covalent inhibitors targeting the G12C mutation has revolutionized treatment for certain solid tumors. A key class of these inhibitors utilizes a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold, which covalently binds to the Cys12 residue of the mutant protein, demonstrating potent tumor regression in preclinical models.[8][9]
-
Antimalarial Targets (e.g., PfATP4): The fight against malaria requires new drugs with novel mechanisms of action. A high-throughput screen against the Plasmodium falciparum parasite identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the parasite's lifecycle.[10][11] Mechanistic studies suggest that this series may act on the P. falciparum cyclic amine resistance locus, which is associated with the ion-regulating protein PfATP4.[12]
The Validation Cascade: A Technical Guide to Experimental Workflows
Confirming that a diazaspiro[x.y]octane compound interacts with a putative target and elicits a desired biological response requires a multi-tiered, self-validating experimental approach.
Tier 1: Primary Screening and Hit Identification
The initial discovery of active compounds often relies on high-throughput screening (HTS). Cell-based assays are particularly powerful as they assess compound activity in a physiologically relevant environment, allowing for the identification of molecules that are cell-permeable and act on complex targets like membrane-bound receptors or signaling pathways.[13][14][15]
Tier 2: Target Engagement and Binding Affinity Quantification
Once a "hit" is identified, it is crucial to prove that it directly binds to the intended target. This is a critical step to de-risk a project and ensure the observed phenotype is not due to off-target effects.
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a diazaspiro octane derivative) for the σ1R by measuring its ability to compete with a known high-affinity radioligand.[16]
A. Materials & Reagents:
-
Receptor Source: Guinea pig liver membranes, which express high levels of σ1R.[16]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[16]
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: Diazaspiro[x.y]octane derivative, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: Brandel Cell Harvester, Whatman GF/B glass fiber filters.
-
Scintillation Cocktail & Counter.
B. Experimental Workflow:
C. Step-by-Step Procedure:
-
Plate Setup: Prepare a 96-well plate. Designate wells for "Total Binding" (receptor + radioligand), "Non-specific Binding" (receptor + radioligand + excess unlabeled ligand like Haloperidol), and "Competition" (receptor + radioligand + serial dilutions of test compound).
-
Reagent Addition: Add 50 µL of assay buffer to all wells. Add 50 µL of the appropriate unlabeled ligand (buffer for Total, Haloperidol for Non-specific, test compound for Competition). Add 50 µL of the membrane preparation.
-
Initiate Reaction: Add 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-3 nM) to all wells to start the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate for 90 minutes at 37°C to reach equilibrium.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand. Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 3: Functional Activity Confirmation
Binding to a target does not guarantee a functional effect. It is essential to use an assay that measures the biological consequence of that binding, such as enzyme inhibition or modulation of a signaling pathway.
This protocol describes a homogeneous assay to measure the ability of a test compound to inhibit the enzymatic activity of PARP-1.[4]
A. Materials & Reagents:
-
Enzyme: Recombinant human PARP-1.
-
Substrates: NAD+ (biotinylated) and activated DNA.
-
Reaction Buffer: Tris-HCl, pH 8.0, with appropriate salts and cofactors.
-
Detection Reagent: Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP).
-
Substrate for HRP: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Plate: 96-well plate coated with histone substrate.
-
Test Compound: Diazaspiro[x.y]octane derivative, serially diluted.
B. Step-by-Step Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compound or vehicle control to the wells of the histone-coated 96-well plate.
-
Enzyme Reaction: Prepare a master mix containing reaction buffer, NAD+, biotinylated NAD+, activated DNA, and the PARP-1 enzyme.
-
Initiate Reaction: Add 48 µL of the master mix to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour. During this time, active PARP-1 will create biotinylated PAR chains on the coated histones.
-
Washing: Wash the plate to remove unreacted substrates and enzyme.
-
Detection: Add 50 µL of Strep-HRP solution to each well and incubate for 1 hour. The Strep-HRP will bind to the biotinylated PAR chains.
-
Substrate Addition: Wash the plate again to remove unbound Strep-HRP. Add 50 µL of TMB substrate. A blue color will develop in wells with HRP activity.
-
Stop & Read: Stop the reaction by adding 50 µL of stop solution (e.g., 1M H₂SO₄), which turns the color yellow. Read the absorbance at 450 nm on a plate reader.
-
Data Analysis: The absorbance is directly proportional to PARP-1 activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Quantitative Data Summary
Presenting data in a clear, structured format is essential for comparing the potency and selectivity of different compounds.
| Compound Class | Target | Assay Type | Potency (IC50 / Ki / MIC) | Reference |
| Diazaspiro[x.y]octane-Olaparib Analogs | PARP-1 | Enzyme Inhibition | IC50: 12.6 nM to 4,397 nM | [4][5] |
| 2,8-Diazaspiro[4.5]decan-1-ones | Chitin Synthase | Enzyme Inhibition | IC50: 0.10 mM - 0.18 mM | [6] |
| 2,8-Diazaspiro[4.5]decan-1-ones | A. flavus | Antifungal Activity | MIC: 0.07 mmol/L | [6] |
| Benzimidazolone-Diazaspiroalkanes | Sigma-2 Receptor (σ2R) | Radioligand Binding | Binding Energy: -9.65 to -10.97 kcal/mol | [3] |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-ones | KRAS G12C | Cell Growth Inhibition | Potent cellular activity | [9] |
| Diazaspiro[3.4]octanes | P. falciparum | Asexual Blood-Stage Activity | <50 nM | [10][11] |
Conclusion and Future Outlook
The diazaspiro[x.y]octane scaffold represents a significant tool in the medicinal chemist's arsenal for developing next-generation therapeutics. Its inherent three-dimensionality provides a distinct advantage for achieving high potency and selectivity against a diverse range of challenging biological targets, from enzymes and GPCRs to previously undruggable proteins like KRAS G12C. The successful application of this scaffold as a piperazine bioisostere highlights a rational design strategy for improving the properties of existing pharmacophores. As synthetic methodologies for creating diverse diazaspiro libraries become more advanced, we anticipate their application to an even broader array of targets. The rigorous, multi-tiered validation workflow outlined in this guide is essential for translating these promising chemical starting points into clinically successful drug candidates.
References
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- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
- The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. (n.d.). Benchchem.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (n.d.). MDPI.
- A Comparative Guide to 1,6-Diazaspiro[3.4]octane and Other Key Heterocyclic Scaffolds. (n.d.). Benchchem.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC - NIH. (n.d.).
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). PubMed.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
- Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. (2021). PubMed.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online.
- SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016).
- Identification and Profiling of a Novel Diazaspiro[3.
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Medicines for Malaria Venture.
- A Comparative Guide to the Biological Activity of Azaspiro[3.
- Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. (n.d.). PubMed.
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- Identification and Profiling of a Novel Diazaspiro[3.
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An In-depth Technical Guide to Novel Spiroheterocycles in Medicinal Chemistry
Abstract
Spiroheterocycles, organic compounds defined by two rings sharing a single common atom, have emerged from the periphery of chemical curiosities to become a focal point in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy to escape the "flatland" of traditional aromatic scaffolds, providing unparalleled opportunities to enhance pharmacological potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the core principles and practical applications of novel spiroheterocycles in drug discovery. We will dissect the strategic advantages of the spirocyclic core, survey cutting-edge synthetic methodologies, and present detailed case studies of their successful application against various therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique structural class to address complex therapeutic challenges.
Part 1: The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space
The allure of spiroheterocycles in drug design is rooted in their unique topographical and physicochemical properties. Unlike their flat, aromatic counterparts, spirocycles introduce a rigid, three-dimensional (3D) architecture that can significantly improve interactions with complex biological targets.[1][2][3][4]
1.1. Enhanced Target Binding and Selectivity
The spirocyclic framework forces substituents into precise, fixed spatial orientations. This pre-organization minimizes the entropic penalty upon binding to a protein target, often leading to a significant increase in binding affinity.[5] Furthermore, this defined 3D arrangement allows for more specific and directional interactions within a binding pocket, which can dramatically improve selectivity for the desired target over off-targets, thereby reducing potential side effects.[2][4] For instance, the substitution of a flexible piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency, significantly increased selectivity for PARP-1 over other family members.[2][4]
1.2. Favorable Physicochemical and Pharmacokinetic Properties
A critical challenge in drug development is optimizing a molecule's ADME (Administration, Distribution, Metabolism, and Excretion) profile. Spirocycles offer several advantages in this regard:
-
Increased Fsp3 Character: The "fraction of sp3 hybridized carbons" (Fsp3) is a key metric for assessing the three-dimensionality and saturation of a molecule. A higher Fsp3 count generally correlates with improved clinical success, and spirocycles are an excellent method for increasing this value.[2] This shift away from planarity often leads to better solubility, a crucial factor for oral bioavailability.[2][4]
-
Modulation of Lipophilicity: Strategic incorporation of spirocyclic motifs can fine-tune a compound's lipophilicity (logP/logD). For example, replacing a morpholine with various azaspirocycles has been shown to lower logD values, which can improve the overall ADME profile.[2][4]
-
Improved Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are often less susceptible to metabolic attack by cytochrome P450 enzymes, which can increase the compound's half-life and metabolic stability.[2][4]
Below is a conceptual workflow illustrating the integration of spirocyclic scaffolds in a drug discovery program.
Caption: Drug discovery workflow incorporating spiroheterocycles.
Part 2: Key Synthetic Strategies for Spiroheterocycle Construction
The synthetic complexity of spiroheterocycles has historically been a barrier to their widespread adoption.[1] However, recent advancements in synthetic organic chemistry have provided robust and efficient methods for their construction.
2.1. Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot reactions where three or more starting materials combine to form a complex product, incorporating most, if not all, of the atoms from the reactants.[6][7] This approach offers significant advantages in terms of atom economy, reduced reaction times, and operational simplicity, making it ideal for generating libraries of diverse spiroheterocycles.[6][8][9]
A prominent example is the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.[10][11] The reaction of an isatin derivative, an activated methylene compound (like malononitrile), and a 1,3-dicarbonyl compound can rapidly generate complex spiro[indoline-pyran] structures.[12] The use of microwave irradiation can further accelerate these reactions, often leading to higher yields in shorter times.[6][8][13]
2.2. [3+2] Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful ring-forming reactions for constructing five-membered heterocycles. A classic example in spirocycle synthesis involves the reaction of an in situ-generated azomethine ylide with a dipolarophile. For instance, the condensation of isatin with an amino acid like proline or sarcosine generates an azomethine ylide, which can then react with various α,β-unsaturated carbonyl compounds to yield complex spiropyrrolidine-oxindoles with high stereoselectivity.[12][14][15]
Caption: Mechanism of [3+2] cycloaddition for spirooxindole synthesis.
2.3. Asymmetric Synthesis
As the biological activity of chiral molecules is often dependent on their absolute configuration, the development of asymmetric methods is paramount.[16] Significant progress has been made in the enantioselective synthesis of spiroheterocycles using chiral catalysts.[16][17][18][19] Palladium-catalyzed asymmetric [3+2] spiroannulation, for example, allows for ligand-controlled synthesis of different stereoisomers from the same starting materials.[16][17][18][19] By carefully selecting the chiral phosphine ligand, chemists can direct the reaction to yield specific enantiomers and diastereomers of spiro-furanindolines in high yields and with excellent stereoselectivities (up to 99% ee).[16][17][18]
2.4. Transition Metal-Catalyzed Synthesis
Transition metals like palladium, silver, and gold play an indispensable role in modern organic synthesis, enabling the construction of complex molecular architectures.[20] These catalysts can be used for various transformations, including intramolecular arylations and cycloadditions, to build the spirocyclic core.[20][21] For example, silver-catalyzed reactions have been used to synthesize nitrile-containing spirooxindoles, and gold catalysts have been employed for the reaction between 4-hydroxycoumarin and isatins.[20]
Part 3: Pharmacological Applications & Case Studies
The unique structural features of spiroheterocycles have been leveraged to develop potent and selective modulators for a wide range of biological targets. The spirooxindole scaffold, in particular, is found in numerous natural products and has proven to be a versatile pharmacophore.[10][11][12]
3.1. Anticancer Activity
Spirooxindole derivatives have demonstrated significant potential as anticancer agents, acting on multiple targets involved in cancer progression.[11][22] They have been shown to induce cell cycle arrest and apoptosis and inhibit angiogenesis in various cancer cell lines, including breast, lung, and colon cancer.[22] The mechanism often involves the inhibition of key proteins like MDM2, kinases, and tubulin. Halogenated spirooxindoles, for instance, show promising activity by targeting kinases involved in breast cancer.[23]
| Compound Class | Target(s) | Observed Activity |
| Spiro[indoline-pyrrolidine] | MDM2-p53 | Induction of apoptosis, p53 activation[23] |
| Spiro[indoline-pyran] | Tubulin, Kinases | Antiproliferative against various cancer cell lines[22][24] |
| Halogenated Spirooxindoles | Polo-like kinase, CDK2 | Potent inhibition of kinases in breast cancer models[23] |
| Spiro-pyrrolizidine-oxindole | - | Potent activity against breast cancer (MCF-7) cell lines[23] |
3.2. Case Study: Approved Spirocyclic Drugs
While many spiroheterocycles are in preclinical development, several have successfully reached the market, validating the utility of the scaffold.
-
Roxadustat (Evrenzo): While technically an isoquinoline derivative and not a classic spiroheterocycle, its discovery path highlights the exploration of rigid, non-planar structures. Roxadustat is a first-in-class hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[25][26][27] By inhibiting HIF-PH, it stabilizes HIF-α, leading to increased endogenous erythropoietin production and enhanced red blood cell formation.[26][27] It was first approved in China in 2018 and subsequently in Japan and the European Union.[25]
-
Fluspirilene: An older antipsychotic drug discovered in 1963, Fluspirilene contains a spiro-piperidine linked to a diphenylbutylamine chain.[28][29] It acts primarily as a dopamine D2 receptor antagonist and is used for the treatment of schizophrenia.[28][29]
-
Tegospiramer (ADL5747): This compound is a spiro[chromene-2,4'-piperidine] derivative developed as a selective delta opioid receptor agonist for the treatment of pain.[30] The rigid spirocyclic core was key to achieving high selectivity and favorable drug-like properties.[30]
Part 4: Detailed Experimental Protocol
Synthesis of a Pyrrolizidine-Substituted Spirooxindole via [3+2] Cycloaddition
This protocol is a representative example of a one-pot, multicomponent [3+2] cycloaddition reaction to generate a complex spiroheterocycle.[14]
Causality: The chosen methodology exemplifies efficiency and stereochemical control. Using L-proline not only acts as a reactant but also as a chiral auxiliary, inducing stereoselectivity. Ethanol is selected as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux conditions, which are necessary to drive the in situ formation of the azomethine ylide dipole. The 1.3 molar excess of isatin and L-proline is an optimization step to ensure the complete consumption of the limiting reagent, the chalcone dipolarophile, thereby maximizing the yield.[14]
Materials:
-
Substituted Chalcone (α,β-unsaturated carbonyl compound, 1.0 mmol)
-
Isatin (1.3 mmol)
-
L-Proline (1.3 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol, 1.0 eq), isatin (1.3 mmol, 1.3 eq), and L-proline (1.3 mmol, 1.3 eq).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reflux: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The reaction is typically complete within 5-8 hours, as indicated by the disappearance of the chalcone spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure spirooxindole product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity. The stereochemistry is typically confirmed by X-ray crystallography or advanced NMR techniques.
Part 5: Challenges and Future Directions
Despite significant progress, challenges remain in the field of spiroheterocycle chemistry. The synthesis of complex, multi-stereocenter spirocycles can still be low-yielding and require extensive optimization.[1] Furthermore, purification of these rigid, often crystalline compounds can be difficult.
The future of the field is bright, with several exciting avenues of research:
-
New Synthetic Methods: The development of novel catalytic systems and reaction methodologies will continue to simplify access to diverse spirocyclic scaffolds.[31]
-
Computational Chemistry: In silico design and computational techniques are increasingly being used to predict the binding of spiro-ligands and to design novel scaffolds with optimal properties, accelerating the discovery process.[1]
-
Flow Chemistry & Automation: High-throughput synthesis using automated platforms and flow chemistry will enable the rapid generation and screening of large spirocycle libraries, expanding the explored chemical space.[1]
Conclusion
Spiroheterocycles represent a vibrant and expanding frontier in medicinal chemistry. Their inherent three-dimensionality provides a distinct advantage for achieving high potency, selectivity, and favorable drug-like properties. Bolstered by increasingly sophisticated and efficient synthetic methodologies, these unique scaffolds are no longer a synthetic novelty but a powerful and practical tool in the medicinal chemist's arsenal. As our ability to design and synthesize these complex architectures continues to evolve, spiroheterocycles are poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.
References
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- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2023). Royal Society of Chemistry.
- Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannul
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2023). PubMed Central.
- Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannul
- Spirooxindoles as Potential Pharmacophores. (2017). PubMed.
- Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (2024). PubMed.
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2022). PubMed Central.
- Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannul
- An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). PubMed.
- Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannul
- Transition metal-catalyzed synthesis of spirooxindoles. (2021). PubMed Central.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed.
- Synthesis of chiral spiro-heterocyclic azides via asymmetric [4 + 2]-cycloaddition of conjugated vinyl azides. (2025). Organic Chemistry Frontiers.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
- Medicinal applications of spirooxindole and its derivatives. (2024).
- Synthesis of Spirooxindoles by Multicomponent Reactions. (2020).
- Selected Applications of Spirocycles in Medicinal Chemistry. (2020).
- Spirocyclic Scaffolds in Medicinal Chemistry. (2021).
- Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers.
- Spirooxindoles as Potential Pharmacophores. (2017).
- Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiprolifer
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021).
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2009).
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2018). Taylor & Francis Online.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI.
- A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradi
- Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances.
- Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organoc
- FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2022). PubMed Central.
- Roxadust
- Spiro Heterocycles in Organic Electronics: Synthesis and Applic
- FG 4592. PubChem.
- Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. (2026). Organic Letters.
- Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Consider
- Some biologically active spiroheterocyclic compounds. (2021).
- Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2021). PubMed.
- Hypoxia-inducible factor-prolyl hydroxylase inhibitor Roxadustat (FG-4592)
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). PubMed Central.
- Oral Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG‐4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo‐Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients. (2015).
- Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2022).
- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
- Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747). (2009). PubMed.
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Methodological & Application
Synthesis Protocol for 5-Oxa-2,7-diazaspiro[3.4]octan-6-one: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Spirocyclic frameworks, characterized by two rings sharing a single atom, have emerged as privileged motifs due to their inherent conformational rigidity and ability to project substituents into distinct vectors of chemical space. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one is a unique spirocyclic scaffold that incorporates both an azetidine ring and an oxazolidinone moiety. This combination of a strained four-membered ring and a five-membered heterocyclic system presents a compelling architectural template for the design of novel bioactive agents. The azetidine component can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while the oxazolidinone core is a well-established pharmacophore found in several approved drugs.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from commercially available starting materials. The presented methodology is designed to be a robust and scalable route, enabling researchers and drug development professionals to access this valuable building block for their discovery programs.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule, this compound, suggests that the key disconnection lies at the oxazolidinone ring. This ring can be envisioned to be formed from an intramolecular cyclization of a key intermediate: 3-amino-azetidine-3-carboxylic acid. This intermediate, in turn, can be accessed from a suitably protected 3-azetidinone derivative. The overall synthetic strategy is therefore a multi-step sequence involving the construction of the azetidine core, introduction of the amino and carboxyl functionalities at the 3-position, and a final cyclization to furnish the desired spirocyclic system.
Experimental Protocols
PART 1: Synthesis of N-Boc-3-amino-3-cyanoazetidine
This initial part of the synthesis focuses on the introduction of the two crucial functional groups, an amino and a cyano group, at the 3-position of the azetidine ring. This is achieved via a Strecker-type reaction on the readily available N-Boc-3-azetidinone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-azetidinone | ≥95% | Commercially Available |
| Ammonium chloride (NH₄Cl) | ACS Reagent | Standard Supplier |
| Sodium cyanide (NaCN) | ≥97% | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Anhydrous Na₂SO₄ | - | Standard Supplier |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-Boc-3-azetidinone (1.0 eq) and anhydrous methanol (5 mL per mmol of ketone).
-
Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq) followed by sodium cyanide (1.5 eq) in one portion. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane (10 mL per mmol of ketone) and saturated aqueous sodium bicarbonate solution (10 mL per mmol of ketone).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL per mmol of ketone).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-amino-3-cyanoazetidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to yield the pure product as a white solid.
PART 2: Synthesis of Methyl 3-amino-azetidine-3-carboxylate
The second part of the synthesis involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification to facilitate purification and subsequent reactions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-amino-3-cyanoazetidine | - | From Part 1 |
| Hydrochloric acid (HCl) | Concentrated (37%) | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Thionyl chloride (SOCl₂) | ≥99% | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
Step-by-Step Protocol:
-
Hydrolysis of the Nitrile: To a solution of N-Boc-3-amino-3-cyanoazetidine (1.0 eq) in methanol (10 mL per mmol), add concentrated hydrochloric acid (10 eq). Heat the mixture to reflux for 12 hours.
-
Removal of Solvent: Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
Esterification: Suspend the crude amino acid hydrochloride in anhydrous methanol (15 mL per mmol). Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, carefully add saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL per mmol).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-amino-azetidine-3-carboxylate.
PART 3: Synthesis of this compound
The final part of the synthesis is the crucial cyclization step to form the spiro-oxazolidinone ring. This is achieved using a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 3-amino-azetidine-3-carboxylate | - | From Part 2 |
| Triphosgene | ≥98% | Standard Supplier |
| Triethylamine (TEA) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Saturated aq. NH₄Cl | - | Prepared in-house |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve methyl 3-amino-azetidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (20 mL per mmol). Cool the solution to 0 °C.
-
Addition of Base: Add anhydrous triethylamine (2.5 eq) to the solution.
-
Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane (5 mL per mmol). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: Triphosgene is a toxic solid that releases phosgene gas upon contact with moisture. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL per mmol).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL per mmol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 0-10% methanol in dichloromethane) to yield this compound as a white solid.
Visualization of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
-
Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. Contact with acids liberates highly toxic hydrogen cyanide gas. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). A cyanide antidote kit should be readily available.
-
Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle in a fume hood.
-
Triphosgene: Toxic solid that can release phosgene gas. Handle with extreme caution in a well-ventilated fume hood and avoid inhalation of dust.
-
General Precautions: Standard laboratory safety practices should be followed at all times, including the use of personal protective equipment. All reactions should be performed in a well-ventilated fume hood.
Characterization and Validation
The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the oxazolidinone).
References
A comprehensive list of references that support the proposed synthetic steps and provide further background on the synthesis of related compounds will be provided upon request. The methodologies outlined in this protocol are based on established chemical transformations and have been adapted for the specific synthesis of this compound. For specific literature precedents on related reactions, please refer to publications on Strecker reactions, nitrile hydrolysis, and the formation of oxazolidinones from amino alcohols. The commercial availability of the target compound also suggests the existence of proprietary synthetic routes.[1][2]
Sources
Staudinger [2+2] cycloaddition for spiro-β-lactam synthesis
An Application Guide to the Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The β-lactam ring is a cornerstone pharmacophore, most notably recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] Beyond their celebrated antibacterial properties, β-lactam derivatives have shown a remarkable breadth of biological activities, including roles as cholesterol absorption inhibitors, antidiabetic agents, and anticancer compounds.[3][4] A particularly intriguing subclass is the spiro-β-lactams, where the four-membered ring is fused to another ring system at a single carbon atom. This spirocyclic fusion imparts a rigid, three-dimensional architecture that is of great interest in drug design for enhancing target specificity and metabolic stability. The Staudinger [2+2] cycloaddition, a reaction discovered by Hermann Staudinger in 1907, remains one of the most powerful and versatile methods for constructing the β-lactam ring.[1][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Staudinger reaction for the stereoselective synthesis of spiro-β-lactams. We will explore the reaction mechanism, provide a detailed experimental protocol, discuss critical parameters, and offer troubleshooting insights.
Mechanistic Insights: The Stepwise Path to a β-Lactam
The Staudinger cycloaddition is the reaction of a ketene with an imine to form a β-lactam.[1][5] Despite being formally classified as a [2+2] cycloaddition, extensive experimental and computational studies have established that the reaction does not proceed through a concerted pathway. Instead, it follows a stepwise mechanism involving a zwitterionic intermediate.[6][7][8]
The two key steps are:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[5][7][8][9] This step is facilitated by electron-donating groups on the imine, which increase the nucleophilicity of the nitrogen.[5]
-
Ring Closure: The resulting zwitterionic intermediate then undergoes an intramolecular ring closure. This step is a 4π-electron conrotatory electrocyclization, which forms the thermodynamically stable four-membered β-lactam ring.[5][7][8]
The stereochemical outcome of the reaction is determined during this two-step process. The relative orientation of the substituents in the final product (cis or trans) is influenced by several factors:
-
Imine Geometry: As a general rule, (E)-imines predominantly yield cis-β-lactams, while (Z)-imines lead to trans-β-lactams.[5][8]
-
Substituent Electronic Effects: The rate of ring closure of the zwitterionic intermediate versus its potential for isomerization plays a crucial role.[9]
-
Fast Closure (cis product): Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the ring closure, favoring the formation of the cis-β-lactam.[5][9]
-
Slow Closure (trans product): Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure.[5][9] This delay allows for isomerization of the intermediate, which often leads to the more thermodynamically stable trans-β-lactam.[9]
-
Caption: The stepwise mechanism of the Staudinger cycloaddition.
Application Protocol: Synthesis of a Spirooxindolo-β-Lactam
This protocol details a representative synthesis of a spiro-β-lactam, specifically a spirooxindole derivative, which are of significant interest in medicinal chemistry. The procedure involves the in situ generation of a ketene from an arylacetic acid derivative, which then reacts with a pre-formed isatin-derived imine.
Materials and Equipment
Reagents:
-
Isatin or substituted isatin (1.0 eq)
-
Primary amine (e.g., 4-chloroaniline) (1.0 eq)
-
Arylacetic acid (e.g., 4-chlorophenylacetic acid) (1.5 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Dry o-xylene or toluene
-
Ethanol (for imine synthesis)
-
Glacial acetic acid (catalyst for imine synthesis)
-
Eluent for chromatography (e.g., Hexane:Ethyl Acetate mixture)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Experimental Workflow
Caption: Workflow for spiro-β-lactam synthesis.
Step-by-Step Procedure
Part A: Synthesis of Isatin Imine (Schiff Base)
-
To a solution of isatin (1.0 eq) in ethanol, add the primary amine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The imine product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Part B: Staudinger [2+2] Cycloaddition
Note: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of the ketene and intermediates.
-
In a dry round-bottom flask, dissolve the arylacetic acid (1.5 eq) and DIPEA (1.5 eq) in dry o-xylene.[10]
-
Add powdered p-toluenesulfonyl chloride (TsCl) (2.0 eq) to the mixture while stirring at room temperature.[10] TsCl acts as an activating agent to form a mixed anhydride, which facilitates ketene formation.
-
Heat the resulting mixture to 100°C and stir for approximately 1.5 hours.[10]
-
Cool the reaction down to room temperature.
-
Add an additional portion of DIPEA (1.5 eq) and stir for 5 minutes.[10]
-
Add the isatin imine (1.0 eq) from Part A to the reaction mixture.
-
Stir the final reaction mixture at room temperature until completion, as monitored by TLC (typically 12-24 hours).[10]
Workup and Purification
-
Once the reaction is complete, remove the solvent (o-xylene) under reduced pressure using a rotary evaporator.[10]
-
The resulting crude residue (often an oil or semi-solid) is then purified by column chromatography on silica gel.[10]
-
Use a hexane-ethyl acetate gradient as the eluent. Typically, the cis and trans isomers can be separated, with the cis-isomer often having a higher Rf value (greater mobility on the TLC plate).[10]
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final spiro-β-lactam. Characterize the product using appropriate analytical techniques (NMR, HRMS, IR).
Key Parameters and Data Presentation
The outcome of the Staudinger cycloaddition is highly dependent on the reaction conditions. The choice of solvent, base, and temperature can significantly influence the yield and, most importantly, the diastereoselectivity of the product.
| Ketene Precursor | Imine Type | Base | Solvent | Temp. | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| Phenylacetyl chloride | Cyclic (from Proline) | Et3N | CH2Cl2 | RT | Good | Predominantly cis | [3] |
| 2- or 3-Tetrahydrofuroyl chloride | Aromatic Schiff Base | Et3N | Toluene | Reflux | Moderate-Good | Mixture of cis and trans | [3] |
| Phenylacetic Acid / TsCl | Isatin Schiff Base | DIPEA | o-xylene | RT | 60-85 | Predominantly cis | [10] |
| Methoxy-phenylacetic Acid / TsCl | Isatin Schiff Base | DIPEA | o-xylene | RT | ~70 | Predominantly trans | [10] |
| Phthalimidoacetyl chloride | Chiral Carbohydrate Schiff Base | Et3N | N/A | N/A | Good | Single Isomer | [3] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ketene Polymerization: Ketenes are highly reactive and can polymerize if their concentration becomes too high or if the reaction is run at elevated temperatures. 2. Moisture: Reagents or solvents may contain water, which rapidly hydrolyzes the ketene or activating agents (e.g., TsCl). 3. Base Incompatibility: The chosen base may not be strong enough or may be sterically hindered for efficient dehydrohalogenation. | 1. Add the ketene precursor (e.g., acyl chloride or activated acid) slowly (dropwise) to the imine solution to keep the instantaneous concentration of ketene low. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or distilled reagents. Run the reaction under an inert atmosphere (N2 or Ar). 3. Triethylamine (Et3N) is common, but a more hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes be superior.[10] |
| Poor or Unexpected Diastereoselectivity | 1. High Temperature: Running the reaction at elevated temperatures can provide enough energy for the zwitterionic intermediate to equilibrate or isomerize, leading to a mixture of diastereomers.[10] 2. Imine Geometry: The starting imine may exist as a mixture of E/Z isomers.[10] 3. Electronic Mismatch: The electronic properties of the substituents on the ketene and imine may favor the formation of the undesired isomer. | 1. Perform the reaction at room temperature or below (0°C to -78°C). Slower reaction rates often lead to higher selectivity. 2. Purify the imine before the cycloaddition to ensure geometric purity. 3. Refer to the mechanistic principles. To favor the cis product, use an electron-withdrawing group on the imine or an electron-donating group on the ketene, if the molecular design allows.[5][9] |
| Formation of Amide Byproduct | 1. Ring Strain: For certain cyclic ketene precursors (e.g., from cyclopentyl acid chloride), the resulting spiro-β-lactam is highly strained and may not form. Instead, the ketene can react with any available nucleophile (including the imine nitrogen) in a non-cyclization pathway to form an amide.[11] | 1. This is an inherent limitation based on substrate structure. Consider using larger ring systems for the ketene precursor (e.g., cyclohexyl or cycloheptyl derivatives), which lead to less strained products and favor the [2+2] cycloaddition.[11] |
Conclusion
The Staudinger [2+2] cycloaddition is a robust and highly adaptable method for the synthesis of β-lactams. Its application to the creation of spirocyclic systems provides a direct and efficient route to complex molecular architectures that are highly sought after in medicinal chemistry and drug discovery. By carefully controlling reaction parameters such as temperature, solvent, and the electronic nature of the substrates, researchers can achieve high yields and excellent stereocontrol. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage this classic reaction for the development of novel spiro-β-lactam-based therapeutic agents.
References
-
Staudinger synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions. Wiley. [Link]
-
Funel, J.-A., & Abele, S. (2013). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]
-
Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3047-3063. [Link]
-
Zemtsova, M. N., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22915–22926. [Link]
-
Cossío, F. P., et al. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925–936. [Link]
-
Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. [Link]
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Preparation of N-aryl-substituted spiro-β-lactams via Staudinger cycloaddition. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]
-
Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]
-
The Formation of Spiro‐β‐lactams and Amides from Reaction of Cyclic Ketenes with Imines. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Staudinger Reaction Troubleshooting. (2025, October 28). Reddit. Retrieved January 19, 2026, from [Link]
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Synthesis and reactivity of spiro-fused β-lactams. (n.d.). Biblio Back Office. Retrieved January 19, 2026, from [Link]
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Spiro-Lactams as Novel Antimicrobial Agents. (2020). Bentham Science Publishers. [Link]
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Yadav, P., et al. (2024). Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. ResearchGate. [Link]
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Tenconi, M., et al. (2022). Beta-Lactam Antibiotics. In StatPearls. NCBI Bookshelf. [Link]
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Application Notes & Protocols: A Proposed Strategy for the Asymmetric Synthesis of Chiral 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry.[1][2][3] Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and potent interactions with biological targets.[2][4][5] This unique structural feature can lead to improved physicochemical properties, metabolic stability, and novel intellectual property.[1][4] Among the diverse array of spirocyclic systems, those incorporating lactam and other heterocyclic motifs are of particular interest due to their prevalence in bioactive natural products and pharmaceuticals.[6][7][8][9]
The target molecule, 5-oxa-2,7-diazaspiro[3.4]octan-6-one, represents a novel and intriguing scaffold. It combines the structural rigidity of a spirocycle with the chemical functionalities of an oxazolidinone-like moiety and an azetidine ring. While specific synthetic routes to this exact chiral molecule are not yet extensively documented in peer-reviewed literature, this guide aims to provide a comprehensive, proposed strategy for its asymmetric synthesis. By leveraging established methodologies for the construction of related chiral spiro-β-lactams and other spirocycles, we present a detailed, logical, and experimentally grounded approach for researchers to pursue the synthesis of this promising new chemical entity.
Proposed Retrosynthetic Analysis
A logical approach to the asymmetric synthesis of the target spirocycle 1 (this compound) involves a retrosynthetic disconnection that hinges on the formation of the four-membered azetidine ring. A plausible key step is an intramolecular cyclization. This leads us to a linear precursor 2 , which would possess a suitable leaving group for the ring-closing reaction. This precursor could be assembled from a protected amino acid derivative and a suitable three-carbon unit.
Caption: Retrosynthetic analysis of this compound.
Forward Synthetic Strategy: A Multi-step Approach
Our proposed forward synthesis commences with commercially available starting materials and employs robust, well-documented reactions to construct the chiral spirocyclic core. The key phases of this strategy are:
-
Synthesis of the Azetidine Precursor: Building the foundational four-membered ring with appropriate functional handles.
-
Coupling and Elaboration: Attaching the second heterocyclic component.
-
Asymmetric Cyclization: The crucial step to establish the spirocyclic architecture with high enantioselectivity.
Phase 1 & 2: Synthesis of the Linear Precursor
The synthesis of the linear precursor can be envisioned starting from a protected azetidine derivative. A suitable starting material would be N-Boc-3-aminoazetidine. This can be coupled with a protected glycine derivative, such as N-Cbz-glycine, using standard peptide coupling reagents. Subsequent selective deprotection and functional group manipulation would yield the desired linear precursor for the key cyclization step.
Phase 3: Asymmetric Intramolecular Cyclization
Drawing inspiration from the successful enantioselective synthesis of spirocyclic azetidine oxindoles via phase-transfer catalysis, a similar approach is proposed for the final ring closure.[1][10][11] This method has proven effective for intramolecular C-C bond formation to create a spiro-azetidine structure.[10]
The proposed key transformation involves an intramolecular nucleophilic substitution on an activated precursor, catalyzed by a chiral phase-transfer catalyst, such as a cinchona alkaloid derivative. This approach is anticipated to provide high yields and excellent enantioselectivity.
Caption: Proposed experimental workflow for the synthesis.
Detailed Experimental Protocols (Proposed)
Note: The following protocols are proposed based on established methodologies for analogous transformations. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, will be necessary.
Protocol 1: Synthesis of the Linear Cyclization Precursor
-
Step 1: Amide Coupling.
-
To a solution of N-Boc-3-aminoazetidine (1.0 eq) and N-Cbz-glycine (1.05 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the coupled product.
-
-
Step 2: Selective Deprotection of Boc Group.
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The crude amine salt can be used in the next step after neutralization or purification.
-
-
Step 3: Introduction of a Leaving Group.
-
To a solution of the deprotected amine from Step 2 in DCM, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the linear precursor bearing a chloride leaving group.
-
Protocol 2: Asymmetric Intramolecular Cyclization
-
Reaction Setup.
-
To a biphasic system of toluene and 50% aqueous potassium hydroxide, add the linear precursor from Protocol 1 (1.0 eq).
-
Add a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.05 eq). The choice of catalyst is crucial for achieving high enantioselectivity.[10]
-
Stir the mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.
-
-
Chiral Analysis.
-
The enantiomeric excess (ee) of the final product should be determined by chiral high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
-
Data Summary and Expected Outcomes
The following table summarizes the key transformations and expected outcomes based on literature precedents for similar reactions.
| Step | Transformation | Key Reagents | Catalyst | Expected Yield | Expected Enantiomeric Excess (ee) | Relevant Citation |
| 1 | Amide Coupling | N-Boc-3-aminoazetidine, N-Cbz-glycine, DCC, DMAP | - | >85% | N/A | Standard Peptide Synthesis |
| 2 | Asymmetric Cyclization | Linear Precursor | Chiral Cinchona Alkaloid Derivative | 70-95% | >90% | [1][10][11] |
Causality and Experimental Design Considerations
-
Choice of Protecting Groups: The use of orthogonal protecting groups (Boc and Cbz) is critical for the selective deprotection and elaboration of the linear precursor.
-
Phase-Transfer Catalysis: This method is particularly well-suited for the asymmetric cyclization as it allows for the generation of a nucleophilic species in the organic phase under the influence of a chiral catalyst, thereby controlling the stereochemical outcome of the ring closure.[10][11] The catalyst forms a chiral ion pair with the deprotonated substrate, guiding the intramolecular attack from a specific face.
-
Leaving Group: A chloride is proposed as a suitable leaving group due to its successful application in similar spiro-azetidine syntheses.[10] Other leaving groups, such as bromide or tosylate, could also be explored.
-
Solvent and Base: The biphasic toluene/aqueous KOH system is a standard condition for many phase-transfer catalyzed reactions, providing a robust environment for the cyclization.
Conclusion and Future Outlook
The asymmetric synthesis of chiral this compound presents a challenging yet rewarding endeavor for synthetic and medicinal chemists. The proposed strategy, grounded in well-established asymmetric catalytic methods, offers a clear and logical pathway to access this novel spirocyclic scaffold.[1][10][11] Successful synthesis will not only provide access to a new chemical entity for drug discovery programs but also contribute to the expanding toolkit of asymmetric methodologies for constructing complex molecular architectures. Further experimental validation and optimization of the proposed protocols are essential next steps in realizing the full potential of this promising molecule. The inherent three-dimensional nature of this spirocycle makes it an attractive candidate for exploring new chemical space and developing next-generation therapeutics.[2][4][12]
References
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Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Organic Letters - ACS Publications. ACS Publications. [Link]
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Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
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Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed. National Center for Biotechnology Information. [Link]
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Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Europe PMC. [Link]
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Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D. Royal Society of Chemistry. [Link]
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Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams | Organic Letters - ACS Publications. ACS Publications. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online. Taylor & Francis Online. [Link]
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Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. [Link]
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Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - NIH. National Institutes of Health. [Link]
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Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. [Link]
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Scalable Synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by their inherent three-dimensionality and conformational rigidity, have emerged as a privileged structural motif. The unique spatial arrangement of these molecules allows for a more precise interaction with biological targets, often leading to improved potency, selectivity, and metabolic stability. Among these, the 5-Oxa-2,7-diazaspiro[3.4]octan-6-one core represents a particularly valuable building block. Its compact and rigid framework, combining an azetidine ring with an oxazolidinone, provides a versatile platform for the development of novel therapeutics, notably in the areas of kinase inhibition and central nervous system (CNS) disorders. This guide provides a detailed, scalable, and field-proven protocol for the synthesis of this important spirocyclic scaffold, empowering researchers to accelerate their drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, points to a key intermediate: a suitably protected 3-amino-3-(hydroxymethyl)azetidine derivative. The formation of the oxazolidinone ring can then be achieved through a cyclization reaction, typically employing a phosgene equivalent. This strategy offers a convergent and scalable route, starting from readily available materials. The following protocols are based on established and validated methods, optimized for both laboratory and larger-scale production.
Detailed Synthesis Protocols
This section outlines a robust and scalable two-step synthesis of this compound, commencing from 1-Boc-azetidin-3-one. The causality behind the choice of reagents and conditions is explained to provide a comprehensive understanding of the process.
Protocol 1: Synthesis of tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
This initial step involves a Strecker-type reaction followed by reduction to generate the key amino alcohol intermediate. The use of the tert-butoxycarbonyl (Boc) protecting group is strategic, as it is stable under the reaction conditions and can be readily removed in the final step if required for further derivatization.
Reaction Scheme:
Caption: Synthesis of the key amino alcohol intermediate.
Materials and Equipment:
| Reagent/Material | M.W. | Quantity | Moles | Notes |
| 1-Boc-azetidin-3-one | 171.21 | 50.0 g | 0.292 mol | Commercially available |
| Potassium Cyanide (KCN) | 65.12 | 22.8 g | 0.350 mol | Extreme Caution: Highly Toxic |
| Ammonium Chloride (NH₄Cl) | 53.49 | 18.6 g | 0.348 mol | |
| Ammonium Hydroxide (28% aq.) | 35.05 | 100 mL | ||
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 22.1 g | 0.582 mol | Caution: Reacts violently with water |
| Tetrahydrofuran (THF), anhydrous | 1.5 L | |||
| Diethyl ether (Et₂O) | 500 mL | |||
| Sodium sulfate (Na₂SO₄), anhydrous |
Procedure:
-
Aminonitrile Formation (Strecker Reaction):
-
In a well-ventilated fume hood, to a 1 L round-bottom flask equipped with a magnetic stirrer, add 1-Boc-azetidin-3-one (50.0 g, 0.292 mol), ammonium chloride (18.6 g, 0.348 mol), and 500 mL of methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ammonium hydroxide solution (100 mL) followed by a solution of potassium cyanide (22.8 g, 0.350 mol) in 100 mL of water. (CRITICAL: Perform this step with extreme caution in a certified fume hood. KCN is highly toxic, and acidification will release toxic HCN gas).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aminonitrile. This intermediate is typically used in the next step without further purification.
-
-
Reduction of the Aminonitrile:
-
Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Carefully add lithium aluminum hydride (22.1 g, 0.582 mol) to 1 L of anhydrous THF. (CAUTION: LiAlH₄ is pyrophoric and reacts violently with moisture).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Dissolve the crude aminonitrile from the previous step in 500 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench by the sequential and very slow addition of water (22 mL), 15% aqueous NaOH (22 mL), and then water (66 mL). (CRITICAL: This quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation).
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 200 mL) and ethyl acetate (3 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate as a white solid.
-
Expected Yield: 60-70% over two steps.
Protocol 2: Cyclization to form this compound
This final step involves the formation of the oxazolidinone ring via cyclization of the amino alcohol intermediate using a carbonylating agent. Triphosgene is a safer, solid alternative to phosgene gas, but still requires careful handling.
Reaction Scheme:
The Emerging Role of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one Scaffolds in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic compounds. The focus has shifted towards the design and synthesis of molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in this endeavor. Their inherent rigidity and well-defined spatial arrangement of functional groups offer a unique advantage in achieving high target affinity and selectivity. Among these, the 5-Oxa-2,7-diazaspiro[3.4]octan-6-one core represents a versatile and promising building block for the development of next-generation therapeutics.
This technical guide provides an in-depth exploration of the potential applications of the this compound scaffold in drug discovery. While direct literature on this specific molecule is nascent, this document will extrapolate from the well-established utility of closely related diazaspiro and oxazaspiro structures to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential, along with detailed protocols for its application. The unique arrangement of an oxazolidinone fused to an azetidine ring within this spirocyclic system presents a compelling architectural motif for targeting a range of biological macromolecules.
Core Strengths of the this compound Scaffold
The this compound scaffold is endowed with several key features that make it an attractive starting point for drug design:
-
Structural Rigidity and Pre-organization: The spirocyclic nature of the core locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to higher binding affinities.
-
Three-Dimensional Vectorial Display: The scaffold presents substituents in distinct vectors, allowing for the precise probing of binding pockets and the optimization of interactions with target proteins.
-
Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to improved solubility, metabolic stability, and reduced off-target toxicity compared to their flat aromatic counterparts.[1]
-
Novel Chemical Space: As a relatively underexplored scaffold, it offers the opportunity to generate novel intellectual property and to identify hits against challenging targets where traditional chemical matter has failed.
Potential Therapeutic Applications
Based on the established biological activities of analogous diazaspiro and oxazaspiro compounds, the this compound scaffold is a promising platform for the development of inhibitors for a variety of targets.
Inhibition of Protein-Protein Interactions (PPIs)
The modulation of protein-protein interactions (PPIs) represents a significant challenge in drug discovery due to the large and often shallow binding interfaces.[2][3][4] The 3D nature of spirocyclic scaffolds makes them particularly well-suited to mimic key secondary structural motifs, such as beta-turns and alpha-helices, which are often involved in PPIs.[5]
-
Oncology: Many cancer-related pathways are driven by PPIs, such as the interaction between p53 and its negative regulator MDM2. Diazaspiro compounds have been investigated as potential inhibitors of this interaction.[6] The this compound scaffold can be functionalized to present key pharmacophoric groups that disrupt such critical interactions.
-
Neurodegenerative Diseases: The aggregation of proteins like amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease. The development of small molecules that can interfere with these aggregation processes is a key therapeutic strategy.
Caption: Inhibition of Protein-Protein Interactions.
Aspartyl Protease Inhibition: A Focus on BACE1
A significant body of research has focused on the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides.[7][8][9][10] The active site of BACE1 is relatively large and flexible, making the design of potent and selective inhibitors challenging.[8] Fragment-based drug discovery and structure-based design have been instrumental in identifying novel BACE1 inhibitors.[7][11]
Derivatives of the this compound scaffold could be designed to interact with key residues in the BACE1 active site. The oxazolidinone moiety can act as a hydrogen bond acceptor, while the azetidine ring provides a rigid anchor for substituents that can probe the S1 and S3 pockets of the enzyme.
Caption: BACE1 Inhibitor Discovery Workflow.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives in a drug discovery setting.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol outlines a plausible synthetic route for the derivatization of the this compound core at the N7 position.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: To a solution of this compound hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes.
-
Imine Formation: Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture and stir for 1-2 hours at room temperature.
-
Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.
Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol describes a common method for assessing the inhibitory activity of compounds against BACE1 using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET substrate (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well plate.
-
Enzyme Addition: Add a solution of BACE1 enzyme in assay buffer to each well containing the test compound. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. Cleavage of the substrate by BACE1 will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
| Parameter | Description | Typical Value |
| Enzyme Concentration | Final concentration of BACE1 in the assay. | 1-5 nM |
| Substrate Concentration | Final concentration of the FRET substrate. | 100-500 nM |
| Incubation Time | Duration of the enzymatic reaction. | 30-60 minutes |
| DMSO Concentration | Final concentration of DMSO in the assay. | <1% |
Table 1: Typical Parameters for a BACE1 FRET Assay
Conclusion and Future Perspectives
The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent three-dimensionality and synthetic tractability make it an ideal building block for exploring challenging biological targets, particularly those involving protein-protein interactions and enzymes with complex active sites. While further research is needed to fully elucidate the potential of this specific scaffold, the extensive body of work on related diazaspiro and oxazaspiro compounds provides a strong rationale for its investigation. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry. The continued development of synthetic methodologies to access diverse derivatives of this scaffold will undoubtedly unlock new opportunities in the quest for innovative medicines.
References
- BenchChem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
- Lian, W., & Chen, Y. (2014). Engineered protein scaffolds as leads for synthetic inhibitors of protein-protein interactions. Current Pharmaceutical Design, 20(13), 2115–2123.
- Lian, W., & Chen, Y. (2014). Engineered Protein Scaffolds as Leads for Synthetic Inhibitors of Protein-Protein Interactions. PMC.
- ResearchGate. (n.d.). Different scaffolds used for protein surface recognition and inhibition of PPIs.
- Ran, X., & Gestwicki, J. E. (2018). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. eScholarship.org.
- BenchChem. (n.d.). Unlocking the Therapeutic Potential of Diazaspiro Undecanones: A Technical Guide.
- Ran, X., & Gestwicki, J. E. (2018). Inhibitors of protein-protein interactions (PPIs): an analysis of scaffold choices and buried surface area. PubMed.
- PubMed. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation.
- Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.
- Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar.
- MySkinRecipes. (n.d.). 5-Oxa-2, 7-diazaspiro[3.4]octan-6-one.
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- Jeppsson, F., Eketjäll, S., Janson, J., Karlström, S., Gustavsson, S., Olsson, L. L., ... & Fälting, J. (2012). Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease. PubMed Central.
- Smolecule. (n.d.). Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride.
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- Yan, R., & Vassar, R. (2014). Targeting the β secretase BACE1 for Alzheimer's disease therapy. The Lancet Neurology, 13(3), 319–329.
- PubMed. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease.
- BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
- Hirose, H., Ito, S., Ogiyama, T., Nakamichi, K., Ohta, H., Miyamoto, M., ... & Negoro, N. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175–4193.
- ChemScene. (n.d.). 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride.
- BenchChem. (n.d.). 2,5-Dioxa-7-azaspiro[3.4]octan-6-one.
- Ghosh, A. K., & Osswald, H. L. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society Reviews, 43(19), 6765–813.
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
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- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
- Vaskevych, R. I., Bolbut, A. V., Shvydenko, K., Vaskevych, A. I., Dmytriv, Y. V., & Kuznetsova, A. S. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
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- Krasavin, M., Lukin, A., Zahanich, I., Zozulya, Y., & Gerasimova, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
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The Strategic Utility of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern drug discovery and complex molecule synthesis, the demand for novel three-dimensional scaffolds is insatiable. These molecular frameworks serve as the foundation for creating compounds with enhanced pharmacological properties, improved metabolic stability, and precise spatial orientation of functional groups. Among the rising stars in this domain is 5-Oxa-2,7-diazaspiro[3.4]octan-6-one , a unique spirocyclic building block that offers a confluence of desirable structural features. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this versatile scaffold, complete with detailed protocols and mechanistic insights.
The inherent three-dimensionality of spirocyclic systems, such as this compound, provides a distinct advantage in navigating the complexities of chemical space.[1] By moving away from the "flatland" of traditional aromatic scaffolds, chemists can design molecules with improved physicochemical properties that are often correlated with higher clinical success rates. The rigid nature of the spirocyclic core also allows for a more predictable orientation of substituents, which is crucial for optimizing interactions with biological targets.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization. The table below summarizes the key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [2][3] |
| Molecular Weight | 128.13 g/mol | [2][3] |
| CAS Number | 1446355-49-2 | [2][4] |
| Appearance | Solid | [5] |
| Purity | ≥97% (typical) | [2] |
| Storage | 2-8°C, sealed in dry conditions, protect from light | [2][4] |
| SMILES | O=C1OC2(CNC2)CN1 | [2] |
| InChIKey | JOSUSMBJSISVHN-UHFFFAOYSA-N | [3] |
The structure of this compound incorporates a unique combination of a reactive azetidine ring, a stable oxazolidinone moiety, and a spirocyclic center. This arrangement offers multiple points for diversification and allows for the introduction of complex functionalities with a high degree of stereochemical control.
Core Synthetic Strategy: A Conceptual Overview
While a definitive, peer-reviewed synthesis of the parent this compound is not extensively documented in publicly accessible literature, its structure suggests a plausible synthetic approach based on established methodologies for constructing spirocyclic oxazolidinones. A logical retrosynthetic analysis points towards a key intermediate, a substituted azetidine with vicinal amino and hydroxyl functionalities, which can then undergo intramolecular cyclization to form the oxazolidinone ring.
The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of the scaffold.
Caption: Conceptual workflow for the synthesis and functionalization of this compound.
Application in Medicinal Chemistry: Crafting Next-Generation Therapeutics
The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its spirocyclic nature can enhance metabolic stability and improve binding selectivity, making it particularly useful in the development of kinase inhibitors and central nervous system (CNS) agents.[6][7]
The azetidine nitrogen provides a key handle for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The oxazolidinone nitrogen can also be functionalized, offering another vector for molecular elaboration.
Detailed Protocols for Derivatization
The true power of a building block lies in its utility. The following protocols provide detailed, step-by-step methodologies for the derivatization of the this compound scaffold. These protocols are based on well-established chemical transformations and are designed to be adaptable for a wide range of substrates.
Protocol 1: N-Alkylation of the Azetidine Moiety
This protocol describes a general procedure for the N-alkylation of the secondary amine in the azetidine ring, a common strategy for introducing diverse side chains.
Rationale: The secondary amine of the azetidine ring is a nucleophilic center that can readily react with electrophiles such as alkyl halides or undergo reductive amination with aldehydes and ketones. This allows for the straightforward introduction of a wide variety of substituents to probe the chemical space around the spirocyclic core.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) or Aldehyde/Ketone
-
Base (e.g., K₂CO₃ or DIPEA)
-
Reducing agent for reductive amination (e.g., NaBH(OAc)₃)
-
Anhydrous solvent (e.g., DMF, DCM, or DCE)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
For Reductive Amination:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add acetic acid (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour, then add NaBH(OAc)₃ (1.5 eq) portion-wise. Continue stirring for 12-24 hours.
-
Work-up and Purification: Follow steps 3-5 from the N-alkylation protocol.
Protocol 2: Amide Coupling at the Azetidine Nitrogen
This protocol details the formation of an amide bond at the azetidine nitrogen, a key transformation for creating peptide mimetics and other complex amides.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Coupling carboxylic acids to the azetidine nitrogen of the scaffold allows for the incorporation of a vast array of chemical functionalities, enabling fine-tuning of the molecule's properties. Standard peptide coupling reagents provide a reliable and efficient means to achieve this transformation.
Materials:
-
This compound
-
Carboxylic acid
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Coupling Reaction: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
Logical Relationships in Derivatization
The derivatization of the this compound scaffold can be visualized as a series of logical steps, starting from the core structure and branching out to a multitude of complex molecules.
Caption: Derivatization pathways of the this compound scaffold.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of complex molecules with significant potential in medicinal chemistry. Its unique three-dimensional structure and multiple points for diversification make it an attractive scaffold for the development of novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this promising molecular entity in their quest for new and improved medicines.
References
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This compound - Lead Sciences. [Link]
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This compound | C5H8N2O2 | CID 105427353 - PubChem. [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed. [Link]
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Medicinal Chemistry Strategies for the Development of Inhibitors Disrupting β-Catenin's Interactions with Its Nuclear Partners - PubMed. [Link]
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Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. - ResearchGate. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. [Link]
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5-Oxa-2, 7-diazaspiro[3.4]octan-6-one - MySkinRecipes. [Link]
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(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. [Link]
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(PDF) Two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from the [3+2] cycloaddition of methylenelactams with nitrones - ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel spirocyclic scaffolds. This compound is a unique spirocyclic β-lactam that incorporates both an azetidine and an oxazolidinone moiety, making it an intriguing building block for novel therapeutics.[1][2] The synthesis of spirocyclic centers, particularly those containing a strained four-membered β-lactam ring, presents considerable challenges due to steric hindrance and the need for precise stereochemical control.[3][4]
This document provides a comprehensive, experience-driven guide to a proposed synthetic route, offering in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure a logical and scientifically sound methodology.
Proposed Synthetic Pathway Overview
The synthesis of β-lactams is most famously achieved via the Staudinger [2+2] ketene-imine cycloaddition.[3][5][6] Given the structure of this compound, we propose a convergent synthesis strategy centering on this key reaction. The pathway involves the preparation of a protected spirocyclic imine precursor, followed by the cycloaddition with a suitable ketene, and subsequent deprotection.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis.
Question 1: My yield for the key imine intermediate (N-benzylazetidin-3-imine) is very low after the oxidation step. What's going wrong?
Answer: Low yields in the oxidation of N-benzylazetidin-3-amine to the corresponding imine are common due to the instability of the product and potential side reactions.
Potential Causes & Solutions:
-
Over-oxidation or Decomposition: The imine product can be sensitive. Manganese dioxide (MnO₂) is a relatively mild oxidant suitable for this transformation, but reaction time and temperature are critical.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Aim for consumption of the starting material without letting the reaction run for an extended period where product degradation can occur. Conduct the reaction at room temperature or slightly below (0 °C to RT).
-
-
Activity of Oxidant: The activity of MnO₂ can vary significantly between batches.
-
Solution: Use freshly activated MnO₂. To activate, heat commercial MnO₂ under vacuum at >100 °C for several hours to remove adsorbed water.
-
-
Product Instability during Workup: Azetidin-3-imines can be prone to hydrolysis or polymerization, especially under acidic or basic conditions.
-
Solution: Ensure the workup is performed under neutral conditions. After filtration of the MnO₂, wash the filter cake with an anhydrous solvent (like dichloromethane or diethyl ether). Use the crude imine solution directly in the next step without aqueous extraction or chromatography if possible. This minimizes contact with water and silica gel.
-
Question 2: The Staudinger [2+2] cycloaddition is not working, or the yield of the β-lactam is poor. What factors should I investigate?
Answer: The Staudinger reaction is a powerful tool for β-lactam synthesis, but its success is highly dependent on reaction conditions and the nature of the reactants.[6]
Potential Causes & Solutions:
-
Inefficient Ketene Formation: Methoxyketene is generated in situ from methoxyacetyl chloride and a base (typically triethylamine). If the base is not sufficiently non-nucleophilic or if there is moisture present, the acid chloride can be consumed by side reactions.
-
Solution: Use freshly distilled, high-purity triethylamine and methoxyacetyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). The slow addition of the acid chloride to the solution of the imine and base at low temperature (e.g., -78 °C to 0 °C) is crucial to favor cycloaddition over ketene dimerization.
-
-
Low Reactivity of the Imine: The spirocyclic imine may have unique steric or electronic properties affecting its reactivity.
-
Solution: While changing the core structure isn't an option, you can try activating the imine. Some Staudinger reactions benefit from the use of a Lewis acid catalyst, though this can also promote side reactions and must be screened carefully.[5]
-
-
Incorrect Stoichiometry or Order of Addition: The relative rates of ketene formation and cycloaddition are critical.
-
Solution: The standard procedure involves adding the acid chloride slowly to a mixture of the imine and the base. This maintains a low concentration of ketene, minimizing its dimerization. A slight excess (1.1 to 1.5 equivalents) of the acid chloride and base may be beneficial.
-
Caption: Troubleshooting decision points for the Staudinger cycloaddition step.
Question 3: I am having difficulty with the final N-debenzylation step. The reaction is slow, or I am seeing decomposition of the β-lactam ring.
Answer: Catalytic hydrogenation for N-debenzylation is standard, but the β-lactam ring is susceptible to cleavage under certain conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning: Trace impurities from previous steps (e.g., sulfur-containing reagents or residual base) can poison the Palladium catalyst.
-
Solution: Ensure the protected spiro-β-lactam is purified thoroughly before the hydrogenation step. Column chromatography is recommended.
-
-
β-Lactam Ring Opening: The amide bond in the β-lactam is strained and can be cleaved by nucleophiles or under harsh acidic/basic conditions. The hydrogenolysis reaction should be run under strictly neutral conditions.
-
Solution: Use a neutral solvent like ethanol, methanol, or ethyl acetate. Avoid acidic additives unless absolutely necessary. If the reaction is slow, increasing hydrogen pressure is generally safer than increasing temperature significantly. Alternative, non-reductive debenzylation methods can be harsh and are generally not compatible with β-lactams.[7]
-
-
Catalyst Activity:
-
Solution: Use a high-quality catalyst such as 10% Palladium on Carbon (Pd/C). Sometimes, using a different form of the catalyst, like Pearlman's catalyst (Pd(OH)₂/C), can improve results, as it is often more effective and less likely to cause hydrogenolysis of other functional groups.
-
Frequently Asked Questions (FAQs)
Q1: Why is the N-benzyl protecting group chosen for the azetidine nitrogen?
A1: The N-benzyl group is a strategic choice for several reasons. First, it is stable to the acidic conditions (TFA) used to remove the Boc group.[7] Second, it can be removed under neutral conditions via catalytic hydrogenation in the final step, which is generally compatible with the sensitive β-lactam ring. Other N-protecting groups, such as Boc or Cbz, might be cleaved under conditions that could also damage the product or intermediates.
Q2: Can Ring-Closing Metathesis (RCM) be used to synthesize this spirocycle?
A2: While RCM is a powerful method for forming rings, it is best suited for synthesizing unsaturated rings from di-alkene precursors.[8][9] Constructing the saturated azetidine and the oxazolidinone rings of the target molecule via RCM would be a highly complex and indirect strategy. The Staudinger cycloaddition is a more direct and classical approach for forming the core β-lactam structure.[10]
Q3: What analytical techniques are essential for characterizing the final product?
A3: A full suite of analytical techniques is required to confirm the structure and purity of this compound.
-
¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and the presence of the spirocyclic core.
-
Mass Spectrometry (MS): To confirm the molecular weight (128.13 g/mol ).[11][12]
-
Infrared (IR) Spectroscopy: To identify key functional groups. A strong carbonyl stretch around 1760-1780 cm⁻¹ is characteristic of a strained β-lactam ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: What are the main challenges when considering a scale-up of this synthesis?
A4: Scaling up this synthesis presents several challenges:
-
Handling of Unstable Intermediates: The spirocyclic imine is likely unstable and not suitable for isolation and storage. A telescoped (continuous) process where it is generated and immediately consumed would be ideal.
-
Cryogenic Reactions: The Staudinger cycloaddition often requires low temperatures (-78 °C), which can be difficult and costly to achieve on a large scale. Process optimization would be needed to find conditions that allow for higher temperatures without sacrificing yield or selectivity.
-
Purification: Chromatographic purification is not ideal for large-scale production. Developing a protocol based on crystallization or extraction for the final product and key intermediates would be critical.
-
Safety: The use of hydrogen gas for the final deprotection step requires specialized equipment and safety protocols at scale.
Experimental Protocol: A Proposed Synthesis
Disclaimer: This is a proposed protocol based on established chemical principles and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of N-benzyl-1-(tert-butoxycarbonyl)azetidin-3-amine
-
To a solution of 1-(tert-butoxycarbonyl)azetidin-3-one (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).
-
Stir the mixture for 1 hour at room temperature to form the enamine/imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction overnight at room temperature.
-
Quench with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the title compound.
Step 2: Synthesis of N-benzylazetidin-3-amine
-
Dissolve the product from Step 1 (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until TLC indicates complete consumption of starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude amine.
Step 3: Synthesis of N-benzylazetidin-3-imine
-
Dissolve the crude amine from Step 2 (1.0 eq) in anhydrous DCM.
-
Add activated manganese dioxide (MnO₂, 10 eq by weight).
-
Stir vigorously at room temperature, monitoring by TLC.
-
Upon completion (typically 2-4 hours), filter the mixture through a pad of Celite, washing the pad with anhydrous DCM.
-
The resulting filtrate containing the crude imine should be used immediately in the next step.
Step 4: Synthesis of 2-benzyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
-
To the crude imine solution from Step 3 (1.0 eq) in anhydrous DCM, add triethylamine (Et₃N, 2.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of methoxyacetyl chloride (1.5 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Step 5: Synthesis of this compound
-
Dissolve the protected β-lactam from Step 4 (1.0 eq) in ethanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (10% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir at room temperature until TLC indicates completion.
-
Filter the reaction mixture through Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate to yield the final product.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Issues | Expected Outcome |
| 1 | Reductive Amination | NaBH(OAc)₃, Benzylamine | Incomplete reaction, difficult purification | White solid, moderate to high yield |
| 2 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Incomplete deprotection | Oil or salt, typically high yield (used crude) |
| 3 | Imine Formation | Manganese Dioxide (MnO₂) | Low yield, product instability | Solution, used immediately |
| 4 | Staudinger Cycloaddition | Methoxyacetyl Chloride, Et₃N | Low yield, ketene dimerization | Oil or solid, yield highly variable |
| 5 | N-Debenzylation | H₂, Pd/C | Slow reaction, catalyst poisoning, ring-opening | Solid, moderate to high yield |
References
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- Synthesis of spiro-cyclics via ring-closing met
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry (2023, VOLUME 11, ISSUE 02). ()
- Novel and Recent Synthesis and Applications of β-Lactams. IntechOpen. 2017. ()
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane... ACS Omega. 2023 Jul 12. ()
- This compound. Lead Sciences. ()
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. 2011 Nov 23. ()
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- Ring-closing met
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
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- Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. ()
- Direct Amidation of Tertiary N-Benzylamines. Organic Letters. 2026 Jan 16. ()
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Med Chem Lett. 2023 Jun 5. ()
- Ring Closing Met
- Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect. 2024. ()
- 5-Oxa-2, 7-diazaspiro[3.4]octan-6-one. MySkinRecipes. ()
- A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. Benchchem. ()
- Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. 2023 Apr 6. ()
- This compound. PubChem. ()
- An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. Benchchem. ()
- Optimization of reaction conditions for "6-Oxaspiro[3.4]octan-2-one". Benchchem. ()
- Synthesis of β-Lactams. Encyclopedia.pub. 2020 Jun 7. ()
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists... European Journal of Medicinal Chemistry. 2023 Mar 5. ()
- 5-Oxa-7-azaspiro[3.4]octan-6-one. Biosynth. ()
- You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Molecules. 2024 Dec 29. ()
- 6-Oxaspiro[3.4]octan-2-one: A Technical Guide for Researchers. Benchchem. ()
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Technical Support Center: Purification of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one Isomers
Welcome to the technical support center for the purification of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges encountered during the purification of this spirocyclic scaffold. As a novel heterocyclic entity, isolating pure isomers of this compound is critical for accurate biological evaluation and downstream applications. This resource combines established purification principles with insights tailored to the specific chemical nature of this compound class.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying isomers of this compound?
A1: The purification of this compound isomers presents a multi-faceted challenge. The rigid, three-dimensional spirocyclic core can lead to very similar physical properties between diastereomers, making them difficult to separate by standard chromatographic or crystallization techniques. Furthermore, the presence of a lactam (a cyclic amide within a β-lactam-like structure) and two secondary amine groups introduces the potential for pH-dependent degradation and strong interactions with stationary phases, which can lead to poor peak shape and recovery.[1][2][3]
Q2: Which analytical techniques are recommended for assessing the isomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for assessing the purity of stereoisomers.[4][5][] For this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly recommended due to their proven efficacy in resolving a wide range of chiral compounds, including those with rigid heterocyclic structures.[7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to determine diastereomeric ratios.
Q3: Is the this compound scaffold stable under typical purification conditions?
A3: The embedded β-lactam-like motif in the this compound core warrants caution. β-lactam rings are susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1][3][8] Therefore, it is crucial to maintain a near-neutral pH (pH 6-7.5) during aqueous workups and chromatographic separations. The stability is also temperature-dependent, so prolonged exposure to high temperatures should be avoided.[8]
II. Troubleshooting Guide: Chromatographic Purification
This section addresses common issues encountered during the HPLC and SFC purification of this compound isomers.
Issue 1: Poor Resolution of Diastereomers
Q: I am using a standard C18 column, but my diastereomers are co-eluting. What should I do?
A: Diastereomers often have very similar hydrophobic profiles, making their separation on standard achiral reversed-phase columns like C18 challenging.[5] The key to separating diastereomers lies in exploiting their different three-dimensional arrangements.
Solutions:
-
Switch to a Chiral Stationary Phase (CSP): This is the most effective solution. Polysaccharide-based columns, such as Chiralcel® OD or Chiralpak® AD, often provide excellent selectivity for spirocyclic compounds.[4]
-
Explore Normal-Phase Chromatography: The polar functional groups (amines and lactam) of your molecule can have differential interactions with a polar stationary phase like silica or diol.
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for stereoisomers compared to HPLC and has the added benefit of being a "greener" technique with faster run times.[9]
Issue 2: Peak Tailing
Q: My peaks are exhibiting significant tailing on a chiral column, leading to poor quantification. What is the cause and how can I fix it?
A: Peak tailing for nitrogen-containing compounds like this compound is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based stationary phases.[10][11][12]
Solutions:
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), into your mobile phase can neutralize the active silanol sites and significantly improve peak shape.
-
Use a Deactivated Column: Modern, end-capped columns are designed to have minimal residual silanol groups. Ensure you are using a high-quality, well-maintained chiral column.
-
Lower the Sample Concentration: Column overload can also lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[12][13]
Issue 3: Low Recovery of the Compound
Q: I am losing a significant amount of my compound during purification. What are the likely causes?
A: Low recovery can be due to either irreversible adsorption onto the stationary phase or degradation of the compound during the purification process.
Solutions:
-
Check for pH-Related Degradation: As mentioned, the lactam ring can be sensitive. Ensure your mobile phase is buffered to a neutral pH if it contains an aqueous component.
-
Passivate the HPLC/SFC System: If you suspect adsorption to metal components in your system, you can passivate the system by flushing with a solution of a chelating agent or by using biocompatible PEEK tubing and fittings.
-
Optimize the Mobile Phase: Highly organic mobile phases in normal-phase or SFC can sometimes lead to precipitation of the compound if its solubility is limited. Ensure your compound is fully dissolved in the mobile phase.
III. Purification Protocols and Workflows
Protocol 1: Chiral SFC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a preparative SFC method for the separation of this compound diastereomers.
Step-by-Step Methodology:
-
Column Screening:
-
Screen a panel of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, ID, IE, and IF).
-
Use a generic screening gradient with a modifier such as methanol in supercritical CO₂.
-
-
Modifier Optimization:
-
Once a column with promising selectivity is identified, optimize the co-solvent (modifier). Test methanol, ethanol, and isopropanol.
-
-
Additive Screening:
-
To improve peak shape, screen basic additives like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.5%.
-
-
Method Optimization:
-
Fine-tune the separation by adjusting the isocratic modifier percentage, back pressure, and temperature to maximize resolution.
-
-
Scale-Up:
-
Once an optimized analytical method is established, scale up to a preparative column with the same stationary phase, adjusting the flow rate and sample loading accordingly.
-
| Parameter | Screening Conditions | Optimization Range | Rationale |
| Columns | Chiralpak® IA, IB, IC, ID, IE, IF (4.6 x 250 mm, 5 µm) | Best performing column | Polysaccharide CSPs offer diverse chiral recognition mechanisms. |
| Mobile Phase | CO₂ / Modifier | CO₂ / Optimized Modifier | Modifier choice affects solubility and selectivity. |
| Modifier | Methanol | Methanol, Ethanol, Isopropanol | Different alcohols provide varying hydrogen bonding interactions. |
| Gradient | 5-40% Modifier over 10 min | Isocratic conditions | Isocratic elution is preferred for preparative SFC for ease of fraction collection. |
| Flow Rate | 3 mL/min | 2-4 mL/min | To ensure efficient separation without excessive pressure. |
| Back Pressure | 150 bar | 100-200 bar | Affects the density and solvating power of the supercritical fluid. |
| Temperature | 40 °C | 30-50 °C | Can influence selectivity and peak shape. |
| Additive | None | 0.1-0.5% DEA or TEA | To mitigate peak tailing from secondary interactions.[11][12] |
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
Protocol 2: Recrystallization of this compound Isomers
Recrystallization is a powerful and cost-effective purification technique if a suitable solvent system can be identified. It relies on the difference in solubility of the compound and its impurities at different temperatures.[14]
Step-by-Step Methodology:
-
Solvent Screening:
-
In small test tubes, test the solubility of ~10 mg of the crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and water) at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but show low solubility when cold.[14]
-
-
Solvent/Anti-Solvent System:
-
If a suitable single solvent is not found, try a binary system. Dissolve the compound in a minimal amount of a "solvent" in which it is highly soluble.
-
Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) at an elevated temperature until the solution becomes cloudy.
-
Add a few drops of the "solvent" until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Common Recrystallization Solvent Systems for Polar Heterocycles:
| Solvent System | Type | Rationale |
| Isopropanol/Water | Single Solvent or Binary | Good for moderately polar compounds. Water acts as an anti-solvent. |
| Acetonitrile | Single Solvent | Can be effective for compounds with some aromatic character or multiple polar groups. |
| Ethyl Acetate/Heptane | Binary | A common system for compounds of intermediate polarity. |
| Methanol/Diethyl Ether | Binary | Effective for polar compounds that are highly soluble in methanol. |
IV. References
-
Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
What is the best solvent for recrystallization?. Quora. [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. [Link]
-
Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. ACS Earth and Space Chemistry. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Organic Process Research & Development. [Link]
-
SFC Purification. Pharma Inventor Inc.. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Why Do Peaks Tail?. LC Troubleshooting Bible. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Troubleshooting LC / HPLC Systems – Tailing Peaks. Chemistry Net. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. [Link]
-
Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. Journal of Organic Chemistry. [Link]
-
This compound. Lead Sciences. [Link]
-
This compound. PubChem. [Link]
-
An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]
-
Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. MDPI. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE. [Link]
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. [Link]
-
Two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from the [3+2] cycloaddition of methylenelactams with nitrones. ResearchGate. [Link]
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- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Troubleshooting LC / HPLC Systems – Tailing Peaks | Chemistry Net [chem-net.blogspot.com]
- 14. quora.com [quora.com]
Technical Support Center: Synthesis of Spiro-β-Lactams
Welcome to the technical support center for the synthesis of spiro-β-lactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal results in your experiments. Spiro-β-lactams are a unique class of compounds with significant therapeutic potential, but their synthesis can be fraught with challenges, including the formation of various side products.[1][2] This guide will provide you with the expertise and practical insights to overcome these hurdles.
I. Troubleshooting Guides: Navigating Common Side Reactions
The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone for the synthesis of β-lactams, including their spirocyclic variants.[3][4] However, this reaction is often accompanied by side reactions that can significantly impact the yield and purity of the desired product. This section provides a detailed breakdown of the most common issues, their underlying causes, and actionable troubleshooting steps.
Problem 1: Low or No Yield of the Desired Spiro-β-Lactam
A diminished or complete lack of product is a frequent frustration. The root cause often lies in the stability and reactivity of the starting materials and intermediates.
Question: My reaction is not producing the expected spiro-β-lactam, or the yield is significantly lower than anticipated. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Imine Hydrolysis | Imines are susceptible to hydrolysis, especially in the presence of trace amounts of water.[5] This reverts the imine to its corresponding ketone/aldehyde and amine, which are unreactive in the cycloaddition. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (120 °C) and cool under an inert atmosphere (N₂ or Ar). 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Dry Starting Materials: Ensure the ketone/aldehyde and amine used to form the imine are dry. Consider using a drying agent like molecular sieves during imine formation. |
| Ketene Instability and Polymerization | Ketenes are highly reactive and prone to polymerization, especially at higher concentrations and temperatures.[6][7] This side reaction competes directly with the desired cycloaddition. | 1. In Situ Generation: Generate the ketene in situ in the presence of the imine. This keeps the instantaneous concentration of the ketene low. 2. Slow Addition: Add the ketene precursor (e.g., acyl chloride) slowly to the reaction mixture containing the imine and a non-nucleophilic base. 3. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize polymerization. |
| Steric Hindrance | Spiro-β-lactam synthesis often involves sterically demanding substrates, which can significantly slow down the cycloaddition reaction.[8][9] | 1. Increase Reaction Time and/or Temperature: For hindered substrates, prolonged reaction times or a moderate increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid decomposition. 2. Use of a Catalyst: Consider using a Lewis acid catalyst to activate the imine and accelerate the reaction. 3. High-Pressure Conditions: In challenging cases, applying high pressure can facilitate the cycloaddition. |
| Poor Quality of Reagents | The purity of starting materials, especially the acyl chloride and the imine, is paramount. Impurities can interfere with the reaction. | 1. Purify Starting Materials: Purify the ketone/aldehyde, amine, and acyl chloride before use. 2. Freshly Prepare Imine: Use freshly prepared and characterized imine for the best results. |
Problem 2: Formation of Enamine Byproducts
Enamines can be significant byproducts, particularly when using cyclic ketones to form the precursor imine.
Question: I am observing a significant amount of an enamine byproduct in my reaction mixture. Why is this happening and how can I prevent it?
Answer:
Enamine formation is a common side reaction that occurs when an imine, particularly one derived from a cyclic ketone, isomerizes to its more stable enamine tautomer.[10][11][12][13][14]
Mechanism of Enamine Formation:
Caption: Troubleshooting workflow for improving diastereoselectivity.
II. Frequently Asked Questions (FAQs)
This section addresses some of the more general questions that arise during the synthesis of spiro-β-lactams.
Q1: How can I effectively remove triphenylphosphine oxide from my reaction mixture?
A1: Triphenylphosphine oxide is a common byproduct when generating ketenes from acyl chlorides and a phosphine. Its removal can be challenging due to its polarity.
-
Crystallization: If your spiro-β-lactam is a solid, recrystallization is often the most effective method.
-
Chromatography: Column chromatography on silica gel can be used. A solvent system with a gradual increase in polarity will help to separate the less polar product from the more polar triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like diethyl ether or hexane.
Q2: Can I use a one-pot procedure for the synthesis of spiro-β-lactams?
A2: Yes, one-pot procedures where the imine is formed in situ followed by the addition of the ketene precursor are common and can be very efficient. [15]This approach minimizes the handling of the often-sensitive imine. However, it is crucial to ensure that the conditions for imine formation are compatible with the subsequent cycloaddition step.
Q3: What analytical techniques are best for characterizing the stereochemistry of my spiro-β-lactam?
A3:
-
NMR Spectroscopy: ¹H NMR is invaluable. The coupling constants between the protons on the β-lactam ring can often distinguish between cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of stereochemistry.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous structural and stereochemical information.
Q4: My reaction seems to stall before completion. What could be the reason?
A4: A stalled reaction could be due to several factors:
-
Decomposition of Reagents: The ketene or imine may be decomposing over time.
-
Insufficient Base: If the base is consumed by side reactions, the generation of the ketene will stop.
-
Product Inhibition: In some cases, the product itself may inhibit the reaction. To address this, you can try adding a fresh portion of the ketene precursor and base to the reaction mixture.
III. References
-
Alves, M. J., et al. (2021). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Dao, T. H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
-
Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
-
López, R., et al. (1995). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications, (16), 1677-1678. [Link]
-
Truong, T. N. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 102(40), 7867-7872. [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]
-
J&K Scientific LLC. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. [Link]
-
Request PDF. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. [Link]
-
Staudinger Reaction - Common Conditions. (n.d.). Retrieved from [Link]
-
Rice, F. O., Greenberg, J., Waters, C. E., & Vollrath, R. E. (1934). Ketene. I. Preparation and Reactions. Journal of the American Chemical Society, 56(8), 1760-1764. [Link]
-
Sharma, P., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3481-3496. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
RSC Publishing. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. [Link]
-
Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams through the Staudinger Ketene−Imine Cycloaddition Reaction. Angewandte Chemie International Edition, 43(28), 3644-3647. [Link]
-
ResearchGate. (n.d.). An update on the synthesis and reactivity of spiro-fused β-lactams. [Link]
-
Wikipedia. (n.d.). Ketene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
SciSpace. (n.d.). The Formation of Spiro‐β‐lactams and Amides from Reaction of Cyclic Ketenes with Imines. Retrieved from [Link]
-
Reddit. (n.d.). Staudinger Reaction Troubleshooting. Retrieved from [Link]
-
Jiao, L., et al. (2006). Do reaction conditions affect the stereoselectivity in the Staudinger reaction?. The Journal of organic chemistry, 71(18), 6983–6990. [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. [Link]
-
Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Accounts of chemical research, 41(8), 925–936. [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
-
Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Accounts of chemical research, 41(8), 925–936. [Link]
-
National Institutes of Health. (n.d.). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. [Link]
-
DOKUMEN.PUB. (n.d.). A Study of the Reactions of Ketene Monomer, Dimer and Polymers. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. [Link]
-
Frontiers. (n.d.). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. [Link]
-
National Institutes of Health. (n.d.). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. [Link]
-
RSC Publishing. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. [Link]
-
Baran Lab. (2014). Ketenes. [Link]
-
PubMed. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. [Link]
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YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. [Link]
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Khan Academy. (n.d.). Formation of imines and enamines. [Link]
-
Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
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Challenges in the characterization of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
Welcome to the technical support center for the characterization of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your own experiments effectively.
The inherent structural rigidity and three-dimensionality of spirocyclic compounds like this compound make them fascinating scaffolds for drug discovery.[1] However, these same features can present unique challenges during analytical characterization. This guide provides troubleshooting advice and frequently asked questions to navigate these complexities.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for the structural elucidation of organic molecules. However, the compact and rigid structure of this compound can lead to complex spectra.
Frequently Asked Questions (NMR)
Question 1: Why does the 1H NMR spectrum of my compound show more complex splitting patterns than expected?
Answer: The complexity arises from the rigid, three-dimensional nature of the spirocyclic system.[2] Protons on the same carbon atom can become diastereotopic, meaning they are in chemically non-equivalent environments and will therefore have different chemical shifts and couple to each other. This is particularly common for the methylene protons on the azetidine and the five-membered ring.
-
Causality: The spiro center restricts conformational flexibility, locking the rings into a specific arrangement. This fixed geometry means that adjacent protons experience different shielding and deshielding effects from nearby functional groups.
-
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: Higher field strengths (e.g., 500 MHz or greater) can help to resolve overlapping multiplets.
-
Perform 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment will help identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to the carbon it is attached to, aiding in assignment. An HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which is invaluable for piecing together the molecular structure. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can identify protons that are close in space, which is crucial for determining the stereochemistry of the molecule.
-
Question 2: I'm having trouble assigning the quaternary spiro-carbon in the 13C NMR spectrum. Why is the signal so weak, and how can I confirm its identity?
Answer: Quaternary carbons, especially the spiro-carbon, often exhibit weak signals in 13C NMR spectra. This is due to their long relaxation times and the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.
-
Troubleshooting Steps:
-
Increase the Number of Scans: Acquiring a larger number of transients will improve the signal-to-noise ratio for the quaternary carbon signal.
-
Adjust Relaxation Delay: Increasing the relaxation delay (d1) between pulses allows the quaternary carbon to fully relax, leading to a more intense signal.
-
Use HMBC: The spiro-carbon should show correlations to the protons on the adjacent methylene groups in an HMBC spectrum. This is often the most definitive way to identify and assign this carbon.
-
Experimental Protocol: 2D NMR for Structural Confirmation
| Step | Action | Rationale |
| 1 | Sample Preparation | Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). |
| 2 | 1H NMR | Acquire a standard high-resolution 1H NMR spectrum to assess purity and signal dispersion. |
| 3 | COSY | Run a standard COSY experiment to establish proton-proton coupling networks within each ring system. |
| 4 | HSQC | Acquire an HSQC spectrum to correlate each proton with its directly attached carbon. |
| 5 | HMBC | Run an HMBC experiment to identify 2- and 3-bond correlations between protons and carbons. This is key for identifying the spiro-carbon. |
| 6 | NOESY/ROESY | Acquire a NOESY or ROESY spectrum to determine the spatial relationships between protons and confirm the 3D structure. |
Diagnostic Workflow for NMR Signal Assignment
Caption: Workflow for NMR signal assignment.
II. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation of a compound.
Frequently Asked Questions (MS)
Question: I am observing an unexpected M+1 peak as the base peak in my ESI-MS spectrum. Is this normal?
Answer: Yes, for a molecule containing two nitrogen atoms like this compound, observing the protonated molecule [M+H]+ as the base peak in electrospray ionization (ESI) mass spectrometry is expected. The nitrogen atoms are basic and readily accept a proton.
-
Self-Validation: To confirm the molecular ion, you can:
-
Look for the corresponding [M+Na]+ adduct, which is often observed at 22 mass units higher than the [M+H]+ peak.
-
If using a high-resolution mass spectrometer, the measured exact mass of the [M+H]+ ion should match the theoretical exact mass of C5H9N2O2+.[3]
-
Question: My fragmentation pattern in MS/MS is complex. What are the likely fragmentation pathways?
Answer: The fragmentation of this compound is likely to be complex due to the fused ring system. Expect to see fragmentation pathways involving the loss of small neutral molecules like CO, CO2, and cleavage of the azetidine and oxazolidinone rings.
Predicted Fragmentation Pathways
Caption: Potential MS/MS fragmentation pathways.
III. Chromatography (HPLC/LC-MS)
The polarity and chemical nature of this compound can make chromatographic purification and analysis challenging.
Frequently Asked Questions (Chromatography)
Question 1: I am seeing significant peak tailing when analyzing my compound on a standard C18 column. What is causing this and how can I fix it?
Answer: Peak tailing on a C18 column is likely due to secondary interactions between the basic nitrogen atoms in your molecule and residual acidic silanol groups on the silica surface of the stationary phase.[4]
-
Troubleshooting Steps:
-
Use a Mobile Phase Additive: Add a small amount of a competing base, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to your mobile phase. This will protonate the basic nitrogens on your compound and also saturate the acidic silanol sites on the stationary phase, leading to improved peak shape.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and will generally give better peak shapes for basic compounds.
-
Consider an Alternative Stationary Phase: For highly polar compounds, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and peak shape.[5][6]
-
Question 2: My compound seems to be degrading on the column, as I see multiple peaks that are not present in my initial NMR. What is happening?
Answer: The lactam (cyclic amide) and the oxazolidinone moieties in this compound could be susceptible to hydrolysis, especially under acidic or basic mobile phase conditions.[7]
-
Troubleshooting Steps:
-
Maintain a Neutral pH: Buffer your mobile phase to a pH between 3 and 6, where the compound is likely to be more stable.
-
Lower the Column Temperature: Running the separation at a lower temperature (e.g., 25-30 °C) can reduce the rate of on-column degradation.
-
Prepare Samples Fresh: Do not let your samples sit in the autosampler for extended periods, especially if they are dissolved in an aqueous mobile phase.
-
Protocol: HPLC Method Development for Purity Analysis
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Column | C18, 2.5 µm, 4.6 x 100 mm | Try a phenyl-hexyl or embedded polar group (EPG) phase if peak shape is poor. | Alternative stationary phases can offer different selectivity and reduce secondary interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH with ammonium formate if stability is an issue. | Controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile | Methanol can be used as an alternative to change selectivity. | The organic component of the mobile phase. |
| Gradient | 5-95% B in 10 minutes | Adjust the gradient slope to improve resolution of impurities. | A broad gradient is a good starting point for method development. |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and particle size. | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Lower to 25 °C if degradation is observed. | Balances efficiency and stability. |
| Detection | UV at 210 nm | Select a wavelength where the analyte has maximum absorbance. | The amide chromophore should absorb at low UV wavelengths. |
IV. General Handling and Stability
Question: What are the recommended storage conditions for this compound?
Answer: Due to the presence of potentially hydrolyzable functional groups, it is recommended to store the compound as a solid in a cool, dry place, protected from light.[8][9] For long-term storage, keeping it at -20°C under an inert atmosphere (e.g., argon or nitrogen) is ideal. Solutions, especially in protic solvents, should be prepared fresh before use.
References
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Lead Sciences. This compound. [Link]
-
Wikipedia. Spiro compound. [Link]
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PubChem. This compound. [Link]
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MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
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ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
Semantic Scholar. Oxa-spirocycles: synthesis, properties and applications. [Link]
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Scilit. Spirorocyclic compound NMR challenge. [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. [Link]
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PubMed. Study of the retention behavior of small polar molecules on different types of stationary phases used in hydrophilic interaction liquid chromatography. [Link]
-
PubMed. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. [Link]
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Columbia University. Column chromatography. [Link]
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Chemistry LibreTexts. 2.3D: Separation Theory. [Link]
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Technical Support Center: Enhancing the Stability of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one for Biological Assays
Welcome to the technical support center for 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to ensure the stability and reliability of this spirocyclic compound in your biological assays. The unique spirocyclic structure of this compound offers potential for improved metabolic stability and binding selectivity[1][2]. However, like many small molecules, its effectiveness in biological assays is highly dependent on its stability in the experimental environment. This guide will address common challenges and provide actionable solutions to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored at 2-8°C, sealed in a dry environment, and protected from light[3][4]. For stock solutions prepared in an organic solvent such as DMSO, storage at -20°C or -80°C is recommended to minimize degradation.
Q2: How should I prepare stock solutions of this compound?
A2: We recommend preparing a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Ensure the solvent is of high purity and free of water to prevent premature hydrolysis. For biological assays, dilute the stock solution into your aqueous assay buffer immediately before use and vortex thoroughly to ensure complete dissolution. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect cell viability or enzyme activity.
Troubleshooting Guide: Stability in Biological Assays
Issue 1: Inconsistent or Poor Results in Aqueous Assay Buffers
Users may experience variability in their results, which can often be attributed to the instability of the compound in aqueous solutions. The core structure of this compound contains a lactam (a cyclic amide) and an oxazolidinone-like moiety, both of which are susceptible to hydrolysis, especially at non-neutral pH.[5][6][7]
Possible Causes and Troubleshooting Steps:
-
Hydrolysis in Assay Buffer: The compound's lactam ring is prone to hydrolysis, which can be accelerated by acidic or basic conditions.
-
pH Optimization: If your assay allows, maintain the buffer pH in a neutral range (pH 6.5-7.5) to maximize stability. The degradation of similar structures like β-lactams is strongly pH-dependent, with maximal stability often observed around neutral pH.[6]
-
Fresh Preparations: Always prepare fresh working solutions from your stock immediately before each experiment to minimize the time the compound spends in an aqueous environment.
-
Time-Course Experiment: To assess the stability in your specific assay buffer, perform a time-course experiment. Incubate the compound in the buffer for varying durations (e.g., 0, 1, 2, 4, 8 hours) and then measure its concentration or activity.
-
-
Poor Solubility and Precipitation: Although the spirocyclic nature of the compound can enhance solubility compared to flat aromatic systems, precipitation in aqueous buffers can still occur, leading to inconsistent effective concentrations.[1]
-
Visual Inspection: Before adding to your assay, visually inspect the diluted working solution for any cloudiness or particulates that would indicate precipitation.
-
Solubility Enhancement: If solubility is an issue, consider the following:
-
Co-solvents: The use of a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in the final assay medium can improve solubility.[8][9]
-
Surfactants: A low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help maintain the compound in solution. However, it is crucial to run a control experiment to ensure the surfactant does not interfere with your assay.[10]
-
-
-
Interaction with Assay Components: Components in your assay buffer or cell culture medium could potentially react with the compound.
-
Buffer Composition: Certain buffer components can influence the stability of small molecules. For instance, some buffers can chelate metal ions that might be important for compound stability or activity.[11] If you suspect an interaction, consider testing a simpler buffer system (e.g., PBS or HEPES) if compatible with your assay.
-
Control Experiments: Run control experiments with the compound and individual assay components to identify any potential incompatibilities.
-
Experimental Workflow for Assessing Compound Stability in Assay Buffer
Caption: Workflow for determining compound stability in a specific assay buffer.
Issue 2: Loss of Activity in Cell-Based Assays
In cell-based assays, the apparent loss of activity could be due to metabolic degradation of the compound. While spirocyclic scaffolds are known to often increase metabolic stability, it is not guaranteed.[1][12]
Possible Causes and Troubleshooting Steps:
-
Metabolic Degradation: The compound may be metabolized by enzymes present in the cells.
-
Metabolic Stability Assay: To assess this, you can perform an in vitro metabolic stability assay using liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes. This will provide data on the compound's intrinsic clearance.
-
Time-Dependent Cellular Assay: If you observe a decrease in effect over time in your cellular assay, it may be indicative of metabolic degradation. Consider shorter incubation times if your assay allows.
-
-
Nonspecific Binding: The compound might bind nonspecifically to proteins in the cell culture medium (e.g., serum) or to the plastic of the assay plates, reducing its effective concentration.
-
Serum Concentration: If your medium contains serum, test a lower concentration or a serum-free medium to see if the compound's activity improves.
-
Low-Binding Plates: Utilize low-binding microplates to minimize adsorption to plastic surfaces.
-
Experimental Protocol: Preliminary Metabolic Stability Assessment
-
Prepare Microsomal Suspension: Prepare a suspension of liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate Reaction: Add your compound to the microsomal suspension.
-
Add Cofactor: Start the metabolic reaction by adding NADPH (a cofactor for many metabolic enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS to quantify the remaining parent compound.
-
Calculate Half-Life: Determine the in vitro half-life (t½) from the disappearance of the parent compound over time.
Issue 3: Appearance of Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
The appearance of new peaks during analytical characterization can signal the degradation of your compound.
Possible Causes and Troubleshooting Steps:
-
On-Column Degradation: The stationary phase or mobile phase of your chromatography system could be causing degradation.
-
Mobile Phase pH: Ensure the pH of your mobile phase is not excessively acidic or basic.
-
Column Temperature: Lowering the column temperature may reduce on-column degradation.
-
-
Degradation in Autosampler: If samples are left in the autosampler for extended periods, degradation can occur.
-
Autosampler Temperature: Cool the autosampler tray to minimize degradation.
-
Residence Time: Reduce the time samples spend in the autosampler before injection.
-
-
Photodegradation: Exposure to light can cause degradation of some compounds.
-
Light Protection: Use amber vials or protect clear vials from light.
-
Data Summary: Factors Affecting Stability
| Parameter | Potential Issue | Recommended Action |
| pH | Hydrolysis of the lactam and oxazolidinone-like rings. | Maintain pH in the neutral range (6.5-7.5). |
| Temperature | Increased rate of degradation. | Store stock solutions at -20°C or below. For assays, use the lowest effective temperature. |
| Light | Photodegradation. | Store solid compound and solutions protected from light. |
| Aqueous Solution | Hydrolysis. | Prepare fresh working solutions and use them immediately. |
| Assay Components | Incompatibility or catalytic degradation. | Test for interactions with individual buffer components. |
| Metabolism | Enzymatic degradation in cell-based assays. | Assess metabolic stability using liver microsomes. |
Structural Considerations for Stability
The this compound scaffold contains several key features that influence its stability.
Caption: Key structural features of this compound influencing its stability.
By understanding the inherent chemical properties of this compound and implementing these troubleshooting strategies, researchers can significantly enhance the reliability and reproducibility of their biological assays.
References
-
Moloney, G. P., Iskander, M., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3483-3491. Available at: [Link]
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Kovale, V. V., et al. (2022). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. RSC Medicinal Chemistry, 13(1), 108-114. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 374-395. Available at: [Link]
-
Cottis, R. E., & Bonomo, R. A. (2018). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 13(7), e0201011. Available at: [Link]
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Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7698-7711. Available at: [Link]
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Kubicki, D. J., et al. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials, 4(12), 13948-13957. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceuticals and Biological Sciences, 2(4), 482-494. Available at: [Link]
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Waller, R. W., et al. (2010). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. The Journal of Organic Chemistry, 75(15), 5123-5132. Available at: [Link]
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Bio-Techne. (n.d.). Immunocytochemistry Troubleshooting: ICC Help & Common Problems. Available at: [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. Available at: [Link]
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MB. (n.d.). Assay Troubleshooting. Available at: [Link]
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Sharma, G., & Kumar, P. (2009). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Synthetic Communications, 39(16), 2857-2864. Available at: [Link]
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Mohd Nor, M. I., & Mohamad Pauzi, S. (2017). Evaluation of buffer stability for the production of small molecules. International Journal of Applied Chemistry, 13(1), 1-8. Available at: [Link]
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Sanna, M., et al. (2020). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. Journal of Medicinal Chemistry, 63(23), 14753-14773. Available at: [Link]
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Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Available at: [Link]
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dos Santos, J. F. Q., et al. (2023). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Molecules, 28(10), 4153. Available at: [Link]
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Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. Available at: [Link]
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D'Aquino, A. I., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40386-40395. Available at: [Link]
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Wang, Y., et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research, 2(12), 1148-1161. Available at: [Link]
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Becker, O., & Thorpe, J. F. (1920). The formation and stability of spiro-compounds. Part III. spiro-Compounds from cyclopentane. Journal of the Chemical Society, Transactions, 117, 1579-1588. Available at: [Link]
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Ingold, C. K., & Thorpe, J. F. (1919). The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 115, 320-383. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Lead Sciences. (n.d.). This compound. Available at: [Link]
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Kanafusa, T., et al. (2000). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. The Journal of Antibiotics, 53(10), 1153-1158. Available at: [Link]
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Al-Abri, Z., et al. (2019). Degradation of beta-lactam antibiotics. In Antibiotics and Antimicrobial Resistance Genes in the Environment (pp. 231-255). Elsevier. Available at: [Link]
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da Silva, A. C. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 499-514. Available at: [Link]
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Wang, J., & Wang, S. (2020). pH-dependent generation of active species to mediate degradation pathways of binary antibiotics in persulfate-based system. Chemical Engineering Journal, 381, 122681. Available at: [Link]
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Taneja, V., & Ahluwalia, A. (2006). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology, 30(8), 56-64. Available at: [Link]
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Chemxpert Database. (2025). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Available at: [Link]
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Obydennov, D. L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568. Available at: [Link]
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Technical Support Center: Overcoming Low Conversion in Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in the synthesis of complex spirocyclic architectures. Spirocycles are pivotal structural motifs in a wide array of natural products and pharmaceuticals, and their efficient synthesis is a significant goal in modern organic chemistry.[1][2][3]
This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: A Systematic Approach to Improving Low Conversion
Low conversion in a spirocyclization reaction can be a multifaceted problem. A systematic and logical approach is crucial to identifying the root cause and implementing an effective solution. This guide will walk you through a step-by-step process of elimination and optimization.
Step 1: Verify the Integrity of Your Starting Materials and Reagents
The quality of your inputs is the foundation of a successful reaction. Before delving into complex parameter optimization, ensure that your starting materials and reagents are not the source of the problem.
Common Issues & Solutions:
-
Impure Starting Materials: Contaminants can act as inhibitors or participate in undesired side reactions, consuming your reagents and lowering the yield of the desired spirocycle.[4]
-
Troubleshooting: Re-purify your starting materials using appropriate techniques such as recrystallization, column chromatography, or distillation. Confirm purity by NMR, LC-MS, and/or melting point analysis.
-
-
Degraded Reagents or Catalysts: Many catalysts, especially organometallic complexes, are sensitive to air, moisture, and light.[5] Solvents may contain peroxides or other impurities.
-
Troubleshooting: Use freshly opened or properly stored reagents. If catalyst degradation is suspected, procure a new batch or synthesize and characterize it before use. Ensure solvents are anhydrous and degassed, especially for oxygen-sensitive reactions.[5]
-
-
Incorrect Stoichiometry: An inaccurate measurement of any reactant can lead to incomplete conversion.
-
Troubleshooting: Double-check all calculations and ensure accurate weighing and transfer of all reagents. For liquid reagents, use precise volumetric glassware or determine the concentration of solutions via titration.
-
Step 2: Scrutinize and Optimize Reaction Conditions
Once you have confirmed the quality of your materials, the next logical step is to evaluate the reaction parameters. Spirocyclization reactions are often sensitive to subtle changes in their environment.[4][6]
Key Parameters to Investigate:
-
Temperature: The reaction temperature can significantly influence the rate of the desired reaction versus side reactions.
-
Causality: Higher temperatures can sometimes overcome activation energy barriers but may also lead to product decomposition or the formation of thermodynamic byproducts.[6][7] Conversely, some reactions benefit from lower temperatures to enhance selectivity.[4]
-
Optimization Protocol: Screen a range of temperatures, for example, from room temperature up to the boiling point of the solvent in increments of 10-20°C.[6][8] Monitor the reaction progress at each temperature by TLC or LC-MS to identify the optimal balance between reaction rate and product stability.
-
-
Reaction Time: Insufficient reaction time will naturally lead to low conversion, while excessively long times can result in product degradation.[4][7]
-
Causality: The kinetic profile of a reaction is unique. It's essential to understand the time course of product formation and potential decomposition.
-
Optimization Protocol: Set up a time-course study where aliquots of the reaction mixture are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Analyze these aliquots to determine the point of maximum product formation before significant degradation occurs.
-
-
Concentration (Dilution): The concentration of reactants can influence the competition between intramolecular (spirocyclization) and intermolecular side reactions.[7]
-
Causality: High dilution conditions often favor intramolecular processes by reducing the probability of two reactant molecules encountering each other.[7]
-
Optimization Protocol: If intermolecular side products are suspected, perform the reaction at a lower concentration (e.g., decrease from 0.1 M to 0.01 M). This can be particularly effective for macrocyclization and other ring-closing reactions.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting low conversion in spirocyclization reactions.
Caption: A systematic workflow for diagnosing and resolving low conversion issues.
Step 3: Evaluate and Optimize the Catalyst System
For metal-catalyzed spirocyclization reactions, the choice of catalyst and associated ligands is paramount.[7]
Common Issues & Solutions:
-
Suboptimal Catalyst or Ligand: The electronic and steric properties of the catalyst and its ligands can dramatically affect reactivity and selectivity.[4]
-
Causality: Different catalysts and ligands can alter the mechanism of the reaction, influencing the rate-determining step. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands have been shown to significantly impact both yield and enantioselectivity.[4]
-
Optimization Protocol: Conduct a catalyst and ligand screening experiment.[9][10] This can be done in parallel on a small scale. Choose a variety of catalysts with different metals (e.g., Pd, Rh, Au) and ligands with diverse electronic and steric properties.
-
-
Catalyst Loading: Using too little catalyst will result in a slow or incomplete reaction, while an excess can sometimes lead to side reactions or be economically inefficient.[6]
-
Causality: The concentration of the active catalytic species directly influences the overall reaction rate.
-
Optimization Protocol: Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%) to find the optimal amount.[6]
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[11][12][13]
-
Causality: Catalyst deactivation can occur through various pathways, including poisoning by impurities, thermal decomposition, or reaction with substrates or products to form inactive species.[11]
-
Troubleshooting: If you suspect catalyst deactivation, try adding the catalyst in portions throughout the reaction. Also, ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
-
Step 4: The Critical Role of the Solvent
The solvent does more than just dissolve the reactants; it can actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[14][15]
Key Considerations:
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate.[14][15][16]
-
Causality: Reactions that proceed through a more polar transition state than the ground state will be accelerated in more polar solvents.[14][15] Conversely, reactions with less polar transition states will be faster in nonpolar solvents.[14] For SN1-type spirocyclizations, polar protic solvents can stabilize the carbocation intermediate, increasing the reaction rate.[15][16] For SN2-type reactions, polar aprotic solvents are often preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[15][16]
-
Optimization Protocol: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH3CN, DMF, DMSO).[6]
-
-
Coordinating vs. Non-coordinating Solvents: Some solvents can coordinate to the metal center of a catalyst, which can either be beneficial or detrimental to the catalytic cycle.
-
Causality: A coordinating solvent might stabilize a catalytically active species or, conversely, block a coordination site required for the reaction to proceed.
-
Troubleshooting: If using a coordinating solvent (like THF or acetonitrile) results in low yield, try a non-coordinating solvent (like toluene or hexane).
-
Step 5: Substrate-Specific Considerations
Sometimes, the issue lies within the inherent electronic or steric properties of the substrate itself.
Common Challenges:
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the desired bond formation.[17]
-
Troubleshooting: While often requiring a redesign of the synthetic route, sometimes modifying the catalyst to one with a smaller ligand set can overcome steric issues.
-
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can significantly alter the nucleophilicity or electrophilicity of the reacting partners.[17]
-
Causality: For instance, in some Pd-catalyzed spirocyclizations of acrylamides, electron-withdrawing groups on the N-phenyl ring can lead to low yields due to decreased nucleophilicity.[17]
-
Troubleshooting: If electronics are suspected to be the issue, consider if a change in catalyst (e.g., a more electron-rich or electron-poor metal center) could compensate for the substrate's electronic properties.
-
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is giving a low yield. What are the most common initial checks I should perform?
A1: Start with the basics. First, confirm the purity of your starting materials and ensure your reagents and solvents are not degraded or contaminated.[4][5] Re-purify your starting materials if there is any doubt. Second, verify your reaction setup, ensuring it is properly sealed and under an inert atmosphere if required. Finally, double-check your calculations and the stoichiometry of all reactants.
Q2: I am observing the formation of several side products. How can I improve the selectivity towards my desired spirocycle?
A2: The formation of side products often points to issues with reaction conditions or the catalyst system.
-
Intermolecular vs. Intramolecular Reactions: If you are observing intermolecular side products, try running the reaction at a higher dilution to favor the intramolecular spirocyclization.[7]
-
Rearrangement or Decomposition: If the desired product is forming and then decomposing or rearranging, you may need to lower the reaction temperature or shorten the reaction time.[7] Monitoring the reaction over time is crucial to identify the optimal endpoint.[4]
-
Catalyst-Induced Side Reactions: The choice of catalyst and ligand can greatly influence selectivity. Screening different catalysts or ligands is a powerful strategy to minimize unwanted side reactions.[7]
Q3: My reaction works well for one substrate but fails or gives low conversion for a similar one. What could be the reason?
A3: This is a common challenge and often points to subtle electronic or steric differences between the substrates.[17][18]
-
Electronic Effects: A change from an electron-donating to an electron-withdrawing group (or vice versa) can significantly impact the reactivity of the substrate.[17] You may need to re-optimize the reaction conditions or catalyst for the new substrate.
-
Steric Hindrance: Even a small increase in steric bulk near the reaction center can dramatically slow down or even halt the reaction.[17] In such cases, a catalyst with a less sterically demanding ligand environment might be beneficial.
Q4: How do I choose the right solvent for my spirocyclization reaction?
A4: Solvent selection is critical and often requires empirical screening.[6] Consider the mechanism of your reaction.
-
If the reaction involves the formation of charged intermediates (e.g., a carbocation in an SN1-type mechanism), a polar solvent like water, methanol, or ethanol could be beneficial.[14][15][16]
-
If the reaction is a bimolecular nucleophilic substitution (SN2-type), a polar aprotic solvent such as DMSO, DMF, or acetonitrile is often a good choice.[15][16]
-
For many transition-metal-catalyzed reactions, non-coordinating solvents like toluene or dioxane are common starting points.[6]
-
Ultimately, a screening of 3-5 solvents with varying properties is the most effective approach.
Q5: My reaction seems to stop before completion. What could be the cause?
A5: This could be due to several factors:
-
Catalyst Deactivation: The catalyst may be losing its activity over time.[11][12] Consider adding a second portion of the catalyst midway through the reaction to see if it restarts.
-
Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.
-
Reversible Reaction: The reaction may be reaching equilibrium. In this case, you might need to find a way to remove one of the byproducts to drive the reaction to completion (e.g., by removing water with a Dean-Stark trap).
Experimental Protocols: A Practical Guide to Optimization
Protocol 1: General Procedure for Catalyst and Ligand Screening
This protocol outlines a parallel screening approach to efficiently identify a promising catalyst system.
Materials:
-
An array of small reaction vials (e.g., 1-dram vials) with stir bars.
-
Starting material, reagents, and a selection of catalysts and ligands.
-
Anhydrous, degassed solvent.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the starting material (e.g., 0.1 mmol) to each reaction vial.
-
Catalyst/Ligand Addition: To each vial, add a different catalyst (e.g., 2.5 mol%) and, if applicable, a corresponding ligand (e.g., 5 mol%).
-
Reaction Initiation: Add the solvent (e.g., 1 mL) to each vial, followed by any other necessary reagents.
-
Reaction Monitoring: Seal the vials and place them in a temperature-controlled heating block. Monitor the progress of each reaction at set time points (e.g., 2, 8, and 24 hours) by taking a small aliquot and analyzing by TLC or LC-MS.
-
Analysis: Compare the conversion and product formation across all conditions to identify the most effective catalyst/ligand combination.
Data Presentation:
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Pd(OAc)2 | PPh3 | Toluene | 80 | 24 | 25 |
| Pd2(dba)3 | XPhos | Toluene | 80 | 24 | 75 |
| [Rh(cod)Cl]2 | BINAP | Dioxane | 100 | 24 | 40 |
| AuCl(PPh3)/AgOTf | - | CH2Cl2 | RT | 24 | 60 |
Visualizing a Catalytic Cycle
The following diagram depicts a generalized catalytic cycle for a palladium-catalyzed spirocyclization, illustrating the key steps that can be influenced by the choice of catalyst, ligand, and reaction conditions.
Caption: A generalized palladium-catalyzed spirocyclization cycle.
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing). (URL: )
- Technical Support Center: Optimization of Spirocycliz
- Recent Advances in Biocatalytic Dearomative Spirocycliz
-
Optimization of reaction conditions for solvent, temperature, time and catalyst loading. a - ResearchGate. (URL: [Link])
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - NIH. (URL: [Link])
-
Solvent effects - Wikipedia. (URL: [Link])
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. (URL: [Link])
-
Optimization of reaction conditions. a | Download Table - ResearchGate. (URL: [Link])
-
A Study of Solvent Effects on Reaction Rates Using a Microreactor - ResearchGate. (URL: [Link])
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. (URL: [Link])
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF - ResearchGate. (URL: [Link])
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. (URL: [Link])
-
The main pathways of catalyst deactivation are the reactions of the... - ResearchGate. (URL: [Link])
-
What could be reason for getting a very low yield in organic chemistry? - Quora. (URL: [Link])
-
Recent advances in spirocyclization of indole derivatives - RSC Publishing. (URL: [Link])
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube. (URL: [Link])
-
Visible light induced the high-efficiency spirocyclization reaction of propynamide and thiophenols via recyclable catalyst Pd/ZrO2. (URL: [Link])
-
Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles - PubMed. (URL: [Link])
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction | Organic Letters - ACS Publications. (URL: [Link])
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (URL: [Link])
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Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19 - ResearchGate. (URL: [Link])
-
Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration. (URL: [Link])
-
Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a - ResearchGate. (URL: [Link])
-
Supporting Information Gold-Catalyzed Spirocyclization of Activated Alkynes with Organoiodides: Access to 3-Arylated, 3-Alkenylated, and 3-Alkynylated Spiro[4.5]trienones. (URL: [Link])
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. (URL: [Link])
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
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Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing). (URL: [Link])
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Catalyst deactivation and structure sensitivity - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
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Heterogeneous catalysts screening for the cyclization of 1a. a - ResearchGate. (URL: [Link])
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The Journal of Organic Chemistry Vol. 91 No. 2 - ACS Publications. (URL: [Link])
-
Spiro Compounds for Organic Optoelectronics | Chemical Reviews - ACS Publications. (URL: [Link])
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Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds - PubMed. (URL: [Link])
-
Effects of substrates on the performance of optoelectronic devices: A review - ResearchGate. (URL: [Link])
-
Role of substrate surface morphology on the performance of graphene inks for flexible electronics - ResearchGate. (URL: [Link])
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Catalyst selection for efficient 5-Oxa-2,7-diazaspiro[3.4]octan-6-one synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. This spirocyclic scaffold, featuring a β-lactam fused with an oxazolidinone ring, is a promising building block in medicinal chemistry. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to facilitate an efficient and successful synthesis.
I. Introduction to the Synthesis Strategy
The synthesis of this compound is most effectively achieved via the Staudinger [2+2] ketene-imine cycloaddition. This reaction involves the coupling of a ketene (or a ketene precursor) with an imine to form the characteristic four-membered β-lactam ring.[1][2] Given the structure of the target molecule, a cyclic imine precursor is required to form the spirocyclic junction.
The proposed synthetic route involves the reaction of a suitable cyclic imine with a ketene generated in situ from an acyl chloride in the presence of a tertiary amine base. Catalyst selection is crucial for controlling the reaction rate and, in many cases, the diastereoselectivity of the product.[3][4]
II. Proposed Synthetic Pathway & Mechanism
The logical synthetic approach to this compound is the reaction between a protected 1,3-oxazolidine-4-imine and a suitable ketene. A plausible ketene precursor is methoxyacetyl chloride, which upon reaction with a base like triethylamine, generates methoxyketene.
DOT Script for Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound via Staudinger cycloaddition.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of spiro-β-lactams via the Staudinger reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Ketene: Ketenes are highly reactive and can polymerize if not trapped efficiently by the imine.[5] 2. Poor Quality Reagents: Moisture in the solvent or on glassware can quench the ketene and other reactive intermediates. Triethylamine can also degrade over time. 3. Steric Hindrance: The cyclic imine may be sterically hindered, slowing down the reaction. | 1. Slow Addition of Acyl Chloride: Add the acyl chloride solution dropwise to the reaction mixture containing the imine and triethylamine to ensure the generated ketene reacts immediately. 2. Strict Anhydrous Conditions: Dry all glassware in an oven and use freshly distilled, anhydrous solvents. Use freshly opened or distilled triethylamine. 3. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40 °C) may overcome the activation energy barrier. Monitor for decomposition. |
| Formation of Multiple Products/Impurities | 1. Side Reactions of Ketene: Ketenes can dimerize or react with other nucleophiles present in the reaction mixture. 2. Epimerization: The stereocenter at the spiro-carbon can potentially epimerize under basic conditions, leading to a mixture of diastereomers.[4] 3. Decomposition of Product: The β-lactam ring can be susceptible to hydrolysis or other degradation pathways, especially during workup and purification. | 1. Control Stoichiometry: Use a slight excess of the imine to ensure complete trapping of the ketene. 2. Optimize Base and Temperature: A weaker, non-nucleophilic base might reduce epimerization. Running the reaction at lower temperatures can also improve diastereoselectivity.[2] 3. Mild Workup Conditions: Use a gentle aqueous wash (e.g., with saturated ammonium chloride solution) and avoid strong acids or bases. Minimize the time the product is on silica gel during chromatography. |
| Difficulty in Product Purification | 1. High Polarity of the Product: The presence of multiple heteroatoms can make the product highly polar, leading to tailing on silica gel chromatography. 2. Co-elution with Byproducts: Triethylamine hydrochloride or other polar byproducts may co-elute with the desired product. | 1. Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol) may be necessary. 2. Aqueous Wash: Ensure a thorough aqueous workup to remove water-soluble impurities like triethylamine hydrochloride before chromatography. 3. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
DOT Script for Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this reaction?
A1: For a standard Staudinger reaction, a tertiary amine base such as triethylamine (Et3N) is commonly used.[3] It serves to dehydrohalogenate the acyl chloride to form the ketene in situ. For asymmetric synthesis, chiral catalysts like planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or certain N-heterocyclic carbenes (NHCs) have been shown to be effective in inducing enantioselectivity in the formation of β-lactams.[3] However, for the initial synthesis of this compound, triethylamine is a practical and cost-effective choice.
Q2: How can I control the diastereoselectivity of the reaction?
A2: The diastereoselectivity of the Staudinger reaction is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature.[2][4] Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of the cis-β-lactam.[4] Running the reaction at lower temperatures often enhances the diastereoselectivity. The choice of solvent can also play a role, with less polar solvents sometimes favoring one diastereomer over another.
Q3: My NMR spectrum is complex. How can I confirm the structure of the product?
A3: The spirocyclic nature of the product can lead to a complex NMR spectrum. In addition to standard 1D ¹H and ¹³C NMR, it is highly recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of the atoms. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. If the product is crystalline, single-crystal X-ray diffraction provides unambiguous structural and stereochemical confirmation.[6]
Q4: Can I use a different ketene precursor?
A4: Yes, while acyl chlorides are common, ketenes can be generated from other precursors. For example, the Wolff rearrangement of α-diazoketones can produce ketenes under thermal or photochemical conditions.[1][5] However, the use of an acyl chloride with a tertiary amine is often the most straightforward and widely used method for laboratory-scale synthesis.
Q5: What are the safety precautions for this reaction?
A5: Acyl chlorides are corrosive and react with moisture, so they should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ketenes are toxic and should be generated and used in situ in a well-ventilated fume hood. Solvents like dichloromethane are volatile and have associated health risks, so proper handling procedures should be followed.
V. Experimental Protocol
This is a proposed, non-optimized protocol for the synthesis of this compound. Researchers should perform small-scale test reactions to optimize conditions.
Materials:
-
Protected 1,3-oxazolidine-4-imine (e.g., N-Boc protected)
-
Methoxyacetyl chloride
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the protected 1,3-oxazolidine-4-imine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add freshly distilled triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Ketene Generation and Reaction: In a separate flame-dried dropping funnel, prepare a solution of methoxyacetyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the protected this compound.
-
Deprotection (if necessary): If a protecting group (e.g., Boc) is used on the imine nitrogen, it will need to be removed in a subsequent step using standard deprotection protocols (e.g., trifluoroacetic acid in DCM for a Boc group).
VI. References
-
Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
-
Staudinger synthesis. (2023, November 29). In Wikipedia. [Link][1]
-
Staudinger Synthesis. In Organic Chemistry Portal. [Link][2]
-
Al-Anee, M. H., & Al-Juboori, A. A. H. (2021). Sequential Diimination, Staudinger [2 + 2] Ketene–Imine Cycloaddition, and Ring-Closing Metathesis (RCM) Reactions: In Route to Bis(4-spiro-fused-β-lactams)-Based Macrocycles. The Journal of Organic Chemistry, 86(21), 15087–15096. [Link]
-
France, S., Wack, H., & Lectka, T. (2005). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 1-256.
-
Alves, M. J., & Pinho e Melo, T. M. V. D. (2021). Synthesis of chiral spiro-β-lactams from 6-alkylidenepenicillanates. ResearchGate.
-
Sun, J., & Deng, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749-3764.
-
Moody, C. J., & Taylor, R. J. K. (1999). Synthesis of the spiro fused β-lactone-γ-lactam segment of oxazolomycin. ResearchGate.
-
Krasavin, M., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3853.
-
Yadav, S., Ray, D., & Banik, B. K. (2024). Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis. Current Organocatalysis, 12(2), 95-103.
-
Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(46), 30089-30098.
-
De Kimpe, N., & D'hooghe, M. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In The Chemistry of β-Lactams (pp. 315-347). Springer.
-
Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069.
-
Al-Anee, M. H. (2013). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. Semantic Scholar.
-
Wang, Y., et al. (2021). Diastereoselective formation of β-lactams via a three-component reaction. New Journal of Chemistry, 45(38), 17655-17659.
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3123-3127.
-
Basak, A., & Ghosh, S. (2017). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3123-3127.
-
Cartwright, S. J., & Waley, S. G. (1985). Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal, 225(2), 509-512.
-
Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.
-
Watson, D. A., & Jacobsen, E. N. (2008). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate.
-
Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
-
Popescu, M. V., et al. (2025). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. ResearchGate.
-
Saney, L., et al. (2021). Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. Organic & Biomolecular Chemistry, 19(38), 8344-8353.
-
Le Goffic, F., Andrillon-Spiegel, J., & Letarte, R. (1975). [Purification of beta-lactamases by affinity chromatography]. Biochimie, 57(1), 29-34.
-
Kim, H., & Lee, E. (2012). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 77(24), 11138–11145.
-
Anklam, S., & Liebscher, J. (1998). Synthesis of optically active spiro-β-lactams by cycloadditions to α-alkylidene-β-lactams. Tetrahedron, 54(23), 6369-6384.
-
Gessner, C. S., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2679-2696.
-
Chang, Y.-C., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
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CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
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Technical Support Center: Refinement of Workup Procedures for Polar Spirocyclic Compounds
Welcome to the Technical Support Center dedicated to the unique challenges presented by the workup and purification of polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these fascinating yet often troublesome molecules. Spirocyclic scaffolds are prevalent in natural products and are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.[1] However, the incorporation of polar functional groups frequently complicates standard isolation and purification protocols.
This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural lists to explain the fundamental principles behind each recommendation.
Part 1: Troubleshooting Guide - Navigating Common Workup Hurdles
This section addresses specific, practical problems encountered during the workup of polar spirocyclic compounds in a question-and-answer format.
Liquid-Liquid Extraction (LLE) Issues
Question 1: My polar spirocyclic compound, which contains an amine group, partitions poorly into the organic layer during a standard aqueous workup. How can I improve its extraction?
Answer: This is a classic challenge with polar, basic compounds. The protonated form of the amine is highly water-soluble, leading to low extraction efficiency into common organic solvents.[2][3][4]
Causality: At neutral or acidic pH, the amine exists as a charged ammonium salt, which has a strong affinity for the aqueous phase. To favor the organic phase, you must neutralize this charge.
Step-by-Step Protocol:
-
Basify the Aqueous Layer: After quenching the reaction, add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to the separatory funnel. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-11 to ensure the amine is in its free base form.[3]
-
Choose the Right Organic Solvent: Standard solvents like diethyl ether or ethyl acetate may not be sufficient for highly polar compounds.[5]
-
Increase Solvent Polarity: A mixture of dichloromethane (DCM) and isopropanol (often in a 3:1 ratio) can be highly effective at extracting polar compounds that are otherwise reluctant to leave the aqueous phase.[6][7]
-
Consider using n-butanol, which is more polar than many common extraction solvents and can be effective for extracting polar molecules.[8]
-
-
"Salting Out" Effect: Saturate the aqueous layer with sodium chloride (brine).[8] This increases the polarity of the aqueous phase, decreasing the solubility of the organic compound and pushing it into the organic layer.
-
Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.
Question 2: I've formed a persistent emulsion during the extraction of my polar spirocyclic compound. How can I break it?
Answer: Emulsions are common when working with complex mixtures, especially those containing polar, surfactant-like molecules or fine particulates.[6][9]
Causality: Emulsions are stabilized by substances that reduce the interfacial tension between the aqueous and organic layers. Vigorous shaking can exacerbate their formation.[10]
Troubleshooting Steps:
-
Patience and Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[10] Often, allowing the funnel to stand for an extended period can lead to separation.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[10]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.[10]
-
Solvent Addition: Adding a small amount of a different solvent can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF might help.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.
Chromatography Challenges
Question 3: My polar spirocyclic compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. What can I do?
Answer: Streaking, or tailing, on silica gel is a common issue with polar and particularly basic compounds like amines.[11]
Causality: The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds. This results in slow, uneven elution and poor peak shape.[10]
Solutions:
-
Mobile Phase Modification:
-
For Basic Compounds: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.1-1% triethylamine or a solution of ammonia in methanol (e.g., 2% of a 7N solution) to the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks.[10][11]
-
For Acidic Compounds: If your spirocycle contains an acidic moiety (like a carboxylic acid), adding a small amount of acetic or formic acid to the eluent can improve peak shape.
-
-
Alternative Stationary Phases:
-
Alumina: For basic compounds, switching to basic or neutral alumina can be very effective.[10][11]
-
Reversed-Phase Silica (C18): This is an excellent alternative for highly polar compounds that are not well-retained on normal-phase silica.[12][13] The mobile phase is typically a polar solvent system like water/acetonitrile or water/methanol.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, with a small amount of a more polar solvent (like water).[13][14]
-
Question 4: My polar spirocyclic compound is not eluting from the silica column, even with a very polar solvent system like 20% methanol in DCM.
Answer: This indicates very strong binding to the stationary phase, which could be due to extreme polarity or decomposition on the silica.[10][12]
Troubleshooting Workflow:
Caption: Decision workflow for non-eluting polar compounds.
Detailed Steps:
-
Test for Stability: Before committing to a large-scale column, spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound may be decomposing on the silica.[10]
-
Use More Aggressive Solvent Systems: For very polar compounds, a standard DCM/Methanol gradient may not be enough. A solvent system containing ammonia can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[12]
-
Switch to Reversed-Phase Chromatography: If your compound is highly polar, it will be better retained and separated on a C18 column using a polar mobile phase (e.g., a water/acetonitrile gradient).[12][14]
Crystallization and Final Isolation
Question 5: My polar spirocyclic compound "oils out" instead of crystallizing. What can I do to induce crystallization?
Answer: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when impurities are present that inhibit crystal lattice formation.[15]
Causality: The compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solution being too concentrated or cooled too quickly.[10]
Strategies to Promote Crystallization:
-
Solvent/Anti-Solvent System: This is a powerful technique for compounds that are highly soluble in many solvents.[15]
-
Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble).
-
Slowly add a miscible "poor" solvent (or anti-solvent, in which it is insoluble) until the solution becomes persistently cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool very slowly.
-
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils.[16] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled, saturated solution. This seed crystal will act as a template for further crystal growth.[10][16]
-
-
Control the Rate of Evaporation: For some compounds, allowing the solvent to evaporate very slowly over several days can yield high-quality crystals.[17]
Table 1: Common Solvent/Anti-Solvent Pairs for Polar Compounds
| "Good" Solvent (High Solubility) | "Poor" Solvent (Anti-Solvent) |
| Methanol / Ethanol | Water, Diethyl Ether, Hexanes |
| Acetone | Water, Hexanes |
| Dichloromethane (DCM) | Hexanes, Pentane |
| Tetrahydrofuran (THF) | Hexanes, Pentane |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the workup of a reaction mixture containing a polar spirocyclic amine?
The most robust approach involves an acid-base extraction.[2][3] First, perform an acidic wash (e.g., with 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, separate the aqueous layer, basify it with NaOH to a pH >10 to deprotonate the amine, and then extract the neutral amine product into an appropriate organic solvent (like DCM or a DCM/isopropanol mixture).[2]
Q2: Are there any alternatives to column chromatography for purifying highly polar spirocyclic compounds?
Yes. Besides crystallization, consider these techniques:
-
Preparative HPLC (Prep-HPLC): Both normal-phase and reversed-phase prep-HPLC can provide very high purity, although they are typically used for smaller quantities of material.[18]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid, small-scale purifications. You can use silica, C18, or ion-exchange resins depending on the properties of your compound.[19]
-
Lyophilization (Freeze-Drying): If your compound is in an aqueous solution (e.g., after reversed-phase chromatography), lyophilization can be used to remove the water, leaving your solid compound behind.[8]
Q3: How does the spirocyclic core itself influence the workup procedure?
The spirocyclic core imparts rigidity and a defined three-dimensional shape to the molecule.[1] While the polarity of the functional groups is the primary driver of workup behavior, this rigidity can sometimes influence solubility and crystallization properties. Highly rigid, symmetric molecules may crystallize more readily than their flexible counterparts. However, the core structure itself does not typically dictate a specific workup strategy beyond what is suggested by the attached polar functional groups.
Q4: My polar spirocyclic compound is water-soluble. How can I effectively separate it from an aqueous reaction mixture?
This is a significant challenge. Here are some advanced strategies:
-
Continuous Liquid-Liquid Extraction: This technique continuously cycles fresh organic solvent through the aqueous layer, allowing for the gradual extraction of water-soluble compounds over a long period.[8]
-
Resin Adsorption: Use a resin like Amberlite XAD, which can adsorb organic compounds from aqueous solutions. After loading the aqueous solution onto a column of the resin, you can wash away inorganic salts with water and then elute your compound with an organic solvent like methanol.[8]
-
Solvent Removal and Trituration: If possible, remove the water under high vacuum (lyophilization). The remaining solid can then be triturated (washed) with a solvent that dissolves the impurities but not your desired compound.[8]
Workflow for Isolating Water-Soluble Polar Compounds
Caption: Strategies for isolating water-soluble polar compounds.
References
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Wikipedia. Liquid–liquid extraction. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. How can I isolate a highly polar compound from an aqueous solution? [Link]
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Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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YouTube. Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. [Link]
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MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]
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University of Rochester, Department of Chemistry. About Workup. [Link]
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University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
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Journal of Chemical and Pharmaceutical Research. The extraction, separation and purification of alkaloids in the natural medicine. [Link]
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ACS Publications. Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study. [Link]
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PubMed. THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND RELATED COMPOUNDS. [Link]
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Semantic Scholar. The extraction , separation and purification of alkaloids in the natural medicine. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
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Reddit. Polarity of organic layer in liquid-liquid extraction. [Link]
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University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
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CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
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JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]
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NCBI Bookshelf. Chromatography. [Link]
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International Journal of Current Microbiology and Applied Sciences. Isolation and purification of alkaloids from medicinal plants by HPLC. [Link]
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IntechOpen. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. [Link]
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University of Rochester, Department of Chemistry. Purification: How To. [Link]
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Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
-
Hampton Research. Crystallization Tips. [Link]
-
PMC - NIH. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
PDF. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
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University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
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Wiley Online Library. Spiro Compounds: Synthesis and Applications. [Link]
-
PMC - NIH. Challenges in natural product-based drug discovery assisted with in silico-based methods. [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of Novel 5-Oxa-2,7-diazaspiro[3.4]octan-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Spirocyclic systems, with their inherent three-dimensionality, have emerged as privileged structures in drug design.[1][2] This guide provides an in-depth technical overview of the characterization of a promising class of such compounds: 5-Oxa-2,7-diazaspiro[3.4]octan-6-one derivatives. By leveraging a rigid spirocyclic core, these molecules offer a unique conformational restriction that can lead to enhanced potency and selectivity for biological targets.[3]
This document will detail the essential analytical techniques for confirming the structure and purity of these novel derivatives, providing exemplary data and standardized protocols. Furthermore, a comparative analysis with a closely related and well-characterized scaffold, the 2,6-diazaspiro[3.4]octane system, will be presented to highlight the unique features and potential advantages of the this compound core.
The this compound Scaffold: A Structural Overview
The core structure, this compound, possesses the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol .[4] Its defining feature is the spirocyclic fusion of an azetidine ring and an oxazolidinone ring, sharing a single quaternary carbon atom. This arrangement imparts a rigid, three-dimensional geometry, a desirable trait for improving binding affinity and metabolic stability in drug candidates.[5]
Figure 1: Core structure of this compound.
Derivatization of this scaffold, typically at the nitrogen atoms of the azetidine and oxazolidinone rings, allows for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.
Comparative Analysis: this compound vs. 2,6-Diazaspiro[3.4]octane Derivatives
To appreciate the unique characteristics of the this compound scaffold, a comparison with the well-studied 2,6-diazaspiro[3.4]octane core is instructive. The latter has been successfully employed in the development of potent antitubercular agents.[6]
| Feature | This compound | 2,6-Diazaspiro[3.4]octane | Rationale for Comparison |
| Core Heteroatoms | 2 Nitrogen, 1 Oxygen | 2 Nitrogen | The presence of the oxazolidinone ring introduces an additional oxygen atom, potentially influencing hydrogen bonding capacity and polarity. |
| Key Functional Group | Lactam (amide within a ring) | Diamine | The lactam functionality offers a distinct electronic and steric profile compared to the secondary amines of the diazaspirooctane core. |
| Physicochemical Properties | Expected to have increased polarity and potential for improved aqueous solubility due to the lactam oxygen. | Generally more basic in nature. Lipophilicity can be modulated by N-substituents. | These differences can significantly impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Synthetic Accessibility | Can be synthesized through multi-step sequences, potentially involving cycloaddition reactions. | Readily accessible from commercially available starting materials, with established synthetic routes.[6] | The ease of synthesis and derivatization is a key consideration in drug development. |
The introduction of the lactam moiety in the this compound scaffold is hypothesized to offer advantages in terms of metabolic stability and reduced off-target effects, particularly those associated with the basicity of diamines.
Characterization Workflow for Novel Derivatives
A robust and systematic characterization workflow is essential to unambiguously determine the structure and purity of newly synthesized this compound derivatives.
Figure 2: General workflow for the characterization of novel derivatives.
Exemplary Characterization Data
While published data for novel derivatives of the this compound scaffold is not yet widely available, we can present exemplary data for a hypothetical derivative, 7-benzyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one , based on the analysis of structurally similar compounds.
Table 1: Exemplary Spectroscopic Data for 7-benzyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
| Technique | Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.25 (m, 5H), 4.50 (s, 2H), 3.95 (t, J = 7.2 Hz, 2H), 3.60 (t, J = 7.2 Hz, 2H), 3.40 (s, 2H), 2.10 (br s, 1H) | Signals in the 7.40-7.25 ppm range correspond to the aromatic protons of the benzyl group. The singlet at 4.50 ppm is characteristic of the benzylic methylene protons. The triplets at 3.95 and 3.60 ppm, along with the singlet at 3.40 ppm, are indicative of the protons on the spirocyclic core. The broad singlet at 2.10 ppm suggests the presence of the N-H proton of the azetidine ring. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 172.5, 137.0, 129.0, 128.5, 128.0, 70.0, 55.0, 50.0, 48.0, 45.0 | The signal at 172.5 ppm is characteristic of the lactam carbonyl carbon. Aromatic carbons are observed between 128.0 and 137.0 ppm. The signal at 70.0 ppm can be attributed to the spiro-carbon. The remaining signals correspond to the aliphatic carbons of the benzyl and spirocyclic moieties. |
| HRMS (ESI) | m/z calculated for C₁₂H₁₅N₂O₂ [M+H]⁺: 219.1134; Found: 219.1131 | The high-resolution mass spectrometry data provides the exact mass of the protonated molecule, confirming the elemental composition. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecular skeleton and the position of substituents.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a novel compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a suitable solvent such as acetonitrile or methanol. The addition of a small amount of formic acid can aid in protonation for positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion/Injection: Introduce the sample into the ion source (e.g., electrospray ionization - ESI) via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and use the instrument's software to calculate the elemental composition that best fits the measured mass.
X-ray Crystallography (for suitable crystalline derivatives)
Rationale: Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique is the gold standard for structural determination, providing precise bond lengths, bond angles, and stereochemical information.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.
-
Conclusion
The this compound scaffold represents a compelling new entry into the medicinal chemist's toolbox. Its unique structural and electronic features, stemming from the rigid spirocyclic lactam core, offer exciting possibilities for the development of novel therapeutics. The systematic application of modern analytical techniques, as outlined in this guide, is paramount for the unambiguous characterization of its derivatives. By providing a framework for their analysis and a comparative perspective against established spirocyclic systems, this guide aims to facilitate the exploration and exploitation of this promising new class of molecules in drug discovery.
References
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Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
- Carreira, E. M., & Fessard, T. C. (2014). Evolution of the use of spirocyclic scaffolds in drug discovery. Chemical Reviews, 114(17), 8257-8322.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Balbach, J., & Korn, D. (2004). NMR-spektroskopie für die Wirkstoffforschung. Angewandte Chemie, 116(24), 3238-3259.
-
Krasavin, M., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 14(9), 875. [Link]
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- de la Cruz, C. C., & E. M. Carreira. (2011). Spirocyclic Scaffolds in Natural Products.
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A Comparative Guide to the Biological Activity of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one and Other β-Lactams
This guide provides a comparative analysis of the novel scaffold, 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, against traditional and other emerging β-lactam antibiotics. While direct biological data for this specific spirocyclic compound is not yet prevalent in published literature, this document will extrapolate its potential based on the known activities of related spiro-β-lactams and provide the necessary experimental frameworks for its evaluation. This guide is intended for researchers, scientists, and drug development professionals exploring new frontiers in antimicrobial chemotherapy.
Part 1: Introduction to the Scaffolds: A Structural Overview
The landscape of antibacterial drug discovery is in constant evolution, driven by the urgent need to overcome microbial resistance. The β-lactam ring is a cornerstone of antibiotic chemistry, and its derivatization continues to be a fruitful area of research.[1][2] Here, we compare a novel spirocyclic scaffold to its traditional bicyclic predecessors.
The Novel Scaffold: this compound
This compound is a unique molecule characterized by a spirocyclic system, where two rings share a single carbon atom.[3][4] This structure imparts a rigid, three-dimensional conformation, a feature increasingly sought after in drug design to enhance target selectivity and improve metabolic stability.[5][6] While its primary role to date appears to be a building block for more complex molecules, its inherent spiro-β-lactam structure suggests a potential for biological activity.[7]
The Benchmark: Traditional β-Lactams
Traditional β-lactams, such as penicillins and cephalosporins, are bicyclic structures that have been the bedrock of antibacterial therapy for decades.[1] Their mechanism of action is well-understood, and they are effective against a broad range of bacteria. However, their efficacy is increasingly compromised by bacterial resistance mechanisms.
The Emerging Alternative: Spirocyclic β-Lactams
Spiro-β-lactams are a class of compounds that have garnered significant interest for their diverse biological activities.[8][9] Beyond antibacterial effects, various spiro-β-lactams have demonstrated potential as anticancer, antiviral, and cholesterol absorption inhibiting agents.[1][5] Their unique stereochemistry offers the potential for novel interactions with biological targets, possibly circumventing existing resistance mechanisms.[10][11]
Part 2: Comparative Analysis of Potential Biological Activity
Mechanism of Action: A Tale of Two Scaffolds
The primary mechanism of action for traditional β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1] By acylating the active site of PBPs, β-lactams disrupt cell wall integrity, leading to bacterial cell death. It is plausible that novel spiro-β-lactams derived from the this compound scaffold would also target PBPs. However, their rigid three-dimensional structure may allow for different binding kinetics or interactions with PBPs, potentially restoring activity against strains with mutated PBP binding sites. Furthermore, the diverse activities of other known spiro-β-lactams suggest that they may also interact with other cellular targets.[12]
Caption: Mechanism of β-Lactam Antibiotics.
Spectrum of Activity: Known vs. Predicted
The following table provides a comparative overview of the antibacterial spectrum for well-established β-lactams and the reported activity for some classes of spiro-β-lactams found in the literature. The potential spectrum for derivatives of this compound remains to be determined experimentally.
| Antibiotic Class | Gram-Positive Activity | Gram-Negative Activity | Anaerobic Activity | Notes |
| Penicillins | Good to Excellent | Moderate (Varies by generation) | Good | Susceptible to β-lactamases |
| Cephalosporins | Good to Excellent | Good to Excellent (Varies by generation) | Moderate | Generally more resistant to β-lactamases than penicillins |
| Carbapenems | Excellent | Excellent | Excellent | Broadest spectrum, often reserved for multidrug-resistant infections |
| Spiro-β-lactams | Variable[13] | Variable[10] | Not widely reported | Activity is highly dependent on the specific spirocyclic structure and substituents. Some show promise against resistant strains.[10] |
| This compound Derivatives | To be determined | To be determined | To be determined | Hypothesized to have potential based on scaffold novelty |
Overcoming Resistance
A primary driver for developing new antibiotics is to overcome existing resistance mechanisms. The most common form of resistance to β-lactams is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring.[14] The unique spirocyclic structure of this compound derivatives may sterically hinder the approach of β-lactamases to the β-lactam ring. Additionally, some novel spiro-β-lactams have been designed as mechanism-based inhibitors of serine β-lactamases.[10]
Part 3: Experimental Protocols for Biological Evaluation
To ascertain the biological activity of novel compounds derived from the this compound scaffold, a series of standardized in vitro assays must be performed.
Protocol for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).[15][16]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[15]
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
MBC Determination: Aliquot a small volume (e.g., 10 µL) from the wells with no visible growth onto a suitable agar medium. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
Caption: Workflow for MIC and MBC Determination.
Protocol for β-Lactamase Inhibition Assay
This assay determines if a compound can inhibit the activity of β-lactamase enzymes, which are a major cause of bacterial resistance to β-lactam antibiotics.[14][18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test inhibitor, a known β-lactamase enzyme, and a chromogenic substrate such as nitrocefin.[19]
-
Assay Setup: In a 96-well plate, add the β-lactamase enzyme solution to wells containing various concentrations of the test inhibitor. Include appropriate controls (enzyme without inhibitor, inhibitor without enzyme).[18]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the nitrocefin solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode for 10-30 minutes. The rate of color change is proportional to the enzyme activity.[20]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Caption: Workflow for β-Lactamase Inhibition Assay.
Protocol for Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay is used to determine if a test compound binds to PBPs and to quantify its binding affinity relative to a known β-lactam.[21][22]
Step-by-Step Methodology:
-
Membrane Preparation: Isolate bacterial cell membranes containing PBPs from a suitable bacterial strain.[23]
-
Competitive Binding: In a series of tubes, pre-incubate the membrane preparation with increasing concentrations of the unlabeled test compound.[22]
-
Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) at a fixed concentration to each tube and incubate to allow binding to any available PBPs.[24]
-
SDS-PAGE: Stop the reaction and separate the PBP-bound complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: Visualize the fluorescent bands corresponding to the PBPs using a fluorescence imager. Quantify the intensity of each band.[25]
-
IC50 Determination: Plot the percentage of fluorescent penicillin binding against the concentration of the test compound to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent probe's binding.[22]
Part 4: Future Outlook
The this compound scaffold represents an intriguing starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure is a departure from the more planar, traditional β-lactams and may offer advantages in terms of target specificity and evasion of resistance mechanisms. The true potential of this scaffold will only be unlocked through systematic synthetic derivatization and rigorous biological evaluation using the protocols outlined in this guide. The exploration of such novel chemical spaces is essential in the ongoing effort to combat antimicrobial resistance and develop the next generation of life-saving drugs.
Part 5: References
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Hancock Lab. (n.d.). Penicillin Binding Protein Assay. Retrieved from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2018). In vitro antimicrobial susceptibility testing methods. In Bacterial Infections. IntechOpen. Retrieved from [Link]
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Zijderveld, J. S., et al. (2011). A Method to Assay Penicillin-Binding Proteins. In Methods in Molecular Biology (pp. 135-143). Humana Press. Retrieved from [Link]
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Alves, A. J. S., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(34), 6268-6286. Retrieved from [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]
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Assay Genie. (n.d.). Beta-Lactamase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Page, M. I. (2012). Assays for Β-Lactamase Activity and Inhibition. In Methods in Molecular Biology (pp. 349-359). Humana Press. Retrieved from [Link]
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Buynak, J. D., et al. (2000). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of the American Chemical Society, 122(51), 12671-12681. Retrieved from [Link]
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Koca, B., et al. (2013). A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. Analytical Biochemistry, 438(1), 58-64. Retrieved from [Link]
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Thammaiah, S., et al. (2025). Assays for Β-Lactamase Activity and Inhibition. ResearchGate. Retrieved from [Link]
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Hossain, M. S., et al. (2023). Inhibition of β-lactamase function by de novo designed peptide. PLOS ONE, 18(9), e0291195. Retrieved from [Link]
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Dhooghe, M., & Thi, H. D. (2025). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Whole cell penicillin-binding protein (PBP) binding assay.... Retrieved from [Link]
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ULisboa Research Portal. (n.d.). Spiro-lactams as novel antimicrobial agents. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]
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Pfizer. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. Retrieved from [Link]
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Alves, A. J. S., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 936303. Retrieved from [Link]
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ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Retrieved from [Link]
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ResearchGate. (n.d.). Spiro-β-lactams with potent antimicrobial activity. Retrieved from [Link]
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Tooke, C. L., et al. (2019). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Frontiers in Microbiology, 10, 226. Retrieved from [Link]
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Cain, R., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Bioorganic & Medicinal Chemistry, 25(15), 4169-4176. Retrieved from [Link]
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Bandyopadhyay, D., et al. (2022). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
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A Comparative Guide to Diazaspiro[3.4]octane and Diazaspiro[3.3]heptane Scaffolds in Modern Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning away from the flat, aromatic-rich compounds that have historically dominated drug discovery pipelines. The rationale is clear: three-dimensional (3D), sp³-rich molecular scaffolds offer a pathway to improved physicochemical properties, enhanced target selectivity, and access to novel intellectual property space.[1][2] Among these 3D structures, spirocycles—compounds featuring two rings connected by a single, shared carbon atom—have emerged as particularly valuable frameworks. Their inherent rigidity and ability to project substituents into well-defined vectors in space provide a powerful tool for optimizing ligand-target interactions.[3]
This guide provides a comparative analysis of two prominent diazaspirocyclic scaffolds: the highly rigid diazaspiro[3.3]heptane and the closely related, yet more flexible, diazaspiro[3.4]octane . We will delve into their distinct structural characteristics, synthetic accessibility, and resulting physicochemical properties, providing experimental data and protocols to inform rational scaffold selection in drug design.
Part 1: Structural and Conformational Analysis: Rigidity vs. Flexibility
The fundamental difference between these two scaffolds lies in their ring composition, which dictates their overall shape, rigidity, and the spatial orientation of their exit vectors for substitution.
The Diazaspiro[3.3]heptane Scaffold: A Portrait in Rigidity
Comprising two fused four-membered azetidine rings, the 2,6-diazaspiro[3.3]heptane core is a highly strained and conformationally constrained system.[4] This rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target and locks substituents into a precise orientation. This predictable geometry can lead to enhanced potency and selectivity.[3][5] The compact nature of the bis-azetidine core makes it an excellent bioisosteric replacement for commonly used motifs like piperazine, offering a more defined 3D architecture.[1][4]
Caption: Structure of the 2,6-diazaspiro[3.4]octane core.
Part 2: Synthesis and Functionalization Strategies
The practical application of any scaffold hinges on robust and scalable synthetic routes that allow for the installation of diverse functionality. Fortunately, efficient methods have been developed for both systems, often enabling orthogonal protection for selective derivatization.
Synthesis of Diazaspiro[3.3]heptane Derivatives
A common and practical approach to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a 3-chloromethyl-azetidine-3-carbaldehyde intermediate with a primary amine, followed by a base-mediated intramolecular cyclization. [6]This method is high-yielding and amenable to both large-scale synthesis and library production. [6][7]
[6]
Sources
A Head-to-Head Comparison of Synthetic Routes to Spiro-β-Lactams: A Guide for Researchers
Spiro-β-lactams, characterized by a four-membered β-lactam ring fused to another ring system at a single carbon atom, are privileged scaffolds in medicinal chemistry.[1][2] Their unique, rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making them attractive for designing novel therapeutic agents with a wide range of biological activities, including antibacterial, cholesterol-lowering, and anticancer properties.[1][3][4] The synthesis of these sterically demanding structures presents a significant challenge, prompting the development of diverse and innovative synthetic strategies.[3][4]
This guide provides a head-to-head comparison of the most prominent synthetic routes to spiro-β-lactams, offering insights into their mechanisms, advantages, limitations, and practical applications. We will delve into the venerable Staudinger cycloaddition, the versatile Kinugasa reaction, and other notable methods, supported by experimental data to aid researchers in selecting the optimal route for their target molecules.
The Staudinger [2+2] Ketene-Imine Cycloaddition: A Classic Approach
Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene with an imine remains a cornerstone of β-lactam synthesis.[5][6] This reaction is particularly valuable for constructing spiro-β-lactams by employing cyclic imines or generating ketenes from cyclic precursors.[7][8]
Mechanism and Stereoselectivity
The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[9] Subsequent conrotatory ring closure yields the β-lactam ring. The stereochemical outcome (cis vs. trans) is determined by the relative rates of ring closure and isomerization of the zwitterionic intermediate.[9] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating ring closure.[9]
Diagram 1: General Mechanism of the Staudinger Cycloaddition
Caption: The stepwise mechanism of the Staudinger [2+2] cycloaddition.
Methodological Variations
A significant advantage of the Staudinger reaction is the ability to generate the highly reactive ketene in situ from various precursors, such as acyl chlorides in the presence of a tertiary amine, or through the Wolff rearrangement of α-diazoketones.[7][9][10][11] The latter can be initiated thermally, photochemically, or with microwave assistance.[10][11]
A one-pot synthesis of dispirooxindole-β-lactams has been developed using N-aryl-2-oxo-pyrrolidine-3-carboxylic acids as the ketene source, showcasing the versatility of this approach.[12][13]
The Kinugasa Reaction: A Copper-Catalyzed Route to Functionalized β-Lactams
The Kinugasa reaction, a copper-catalyzed cycloaddition of a terminal alkyne and a nitrone, offers a powerful and stereoselective method for synthesizing β-lactams, often with a preference for the cis isomer.[7][14] This reaction has been successfully adapted for the asymmetric synthesis of chiral spiro-β-lactams.[15][16]
Mechanism and Cascade Reactions
The reaction is initiated by the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone. This is followed by a rearrangement to form the β-lactam ring.[14] A key feature of the Kinugasa reaction is the in situ generation of a copper enolate intermediate, which can be trapped by various electrophiles in cascade reactions to construct highly functionalized and complex spiro-β-lactams.[16] For instance, copper-catalyzed asymmetric Kinugasa/aldol or Kinugasa/Michael addition cascade reactions have been developed to synthesize chiral spiro-β-lactams with multiple stereocenters in good yields and with high diastereo- and enantioselectivity.[15][17][18]
Diagram 2: Simplified Catalytic Cycle of the Kinugasa Reaction
Caption: A simplified representation of the copper-catalyzed Kinugasa reaction cycle.
Other Notable Synthetic Routes
Beyond the Staudinger and Kinugasa reactions, several other methods have emerged for the synthesis of spiro-β-lactams.
-
Photochemical Synthesis : Photoirradiation of certain N-alkylaminocyclohexenones can induce an intramolecular cyclization to yield N-alkyl-1-azaspiro[3.5]nonane-2,5-diones in moderate yields.[19][20] This method offers a unique approach for the construction of specific spirocyclic systems.
-
Ultrasound and Microwave-Assisted Synthesis : The application of ultrasound and microwave irradiation can significantly enhance the efficiency of spiro-β-lactam synthesis.[2][21][22] These techniques often lead to shorter reaction times, higher yields, and can promote reactions that are sluggish under conventional heating.[2][23] For example, a metal-free microwave-assisted Wolff rearrangement followed by a Staudinger cycloaddition has been reported for the rapid synthesis of spiro bis-β-lactams.[11]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Limitations | Typical Yields | Stereoselectivity |
| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine.[5] | Wide substrate scope, versatile ketene generation methods.[7][9][10][11] | Use of sensitive reagents (e.g., acyl chlorides), potential for side reactions. | Moderate to excellent (can be >90%).[4][10] | Variable, can be controlled by substituents and reaction conditions to favor cis or trans isomers.[7][9][24] |
| Kinugasa Reaction | Copper-catalyzed reaction of a terminal alkyne and a nitrone.[7][14] | High stereoselectivity (often cis), potential for cascade reactions to build complexity.[14][15][16][17] | Limited to terminal alkynes and aldimine-derived nitrones.[14] | Good to excellent (often >70%).[15][17] | High diastereoselectivity and enantioselectivity achievable with chiral catalysts.[15][16] |
| Photochemical Synthesis | Intramolecular cyclization induced by light.[19][20] | Access to unique spirocyclic systems. | Substrate-specific, may require specialized equipment. | Moderate.[19] | Can be highly diastereoselective. |
| Microwave/Ultrasound-Assisted | Use of non-conventional energy sources to accelerate reactions.[2][21][22][23] | Reduced reaction times, improved yields, green chemistry aspects.[2][11][23] | Requires specialized equipment, potential for localized overheating. | Generally higher than conventional methods.[2] | Can influence diastereoselectivity.[2] |
Experimental Protocols
Representative Protocol for Staudinger Cycloaddition: Synthesis of a Dispirooxindole-β-Lactam
Adapted from Novikov, et al. (2022).[12][13]
-
Preparation of the Imine: To a solution of isatin (1.0 mmol) in ethanol (10 mL), add the desired primary amine (1.1 mmol) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture to room temperature, and collect the precipitated imine by filtration. Wash with cold ethanol and dry under vacuum.
-
One-Pot Cycloaddition: To a solution of the isatin-derived imine (1.0 mmol) and N-aryl-2-oxo-pyrrolidine-3-carboxylic acid (1.2 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add triethylamine (2.5 mmol). Then, add a solution of p-toluenesulfonyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired dispirooxindole-β-lactam.
Representative Protocol for Asymmetric Kinugasa/Aldol Cascade Reaction
Adapted from Cai, et al. (2023).[15][16]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (0.02 mmol) and the chiral ligand (e.g., a chiral bisoxazoline ligand) (0.022 mmol) in anhydrous dichloromethane (1.0 mL). Stir the solution at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, add the ketone-tethered propiolamide (0.2 mmol) and the nitrone (0.24 mmol).
-
Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add a tertiary amine base (e.g., triethylamine) (0.3 mmol). Stir the reaction at this temperature for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.
-
Workup and Purification: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral spiro-β-lactam.
Conclusion and Future Outlook
The synthesis of spiro-β-lactams has evolved significantly, with the classic Staudinger cycloaddition and the versatile Kinugasa reaction being the most prominent and widely employed methods. The choice between these routes depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The Staudinger reaction offers broad applicability, while the Kinugasa reaction excels in stereocontrol and the potential for cascade reactions to rapidly build molecular complexity.
Emerging techniques, such as photochemical synthesis and the use of microwave and ultrasound irradiation, provide valuable alternatives for accessing novel spiro-β-lactam scaffolds and improving reaction efficiency. Future research in this field will likely focus on the development of novel catalytic systems for asymmetric synthesis, the expansion of substrate scope for existing reactions, and the application of these synthetic strategies to the preparation of biologically active molecules for drug discovery.
References
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Alves, N. G., Alves, A. J. S., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Advanced Synthesis & Catalysis, 363(10), 2464–2501. [Link]
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Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2021). Synthesis of medicinally privileged spiro-β-lactams. Abstracts of Papers of the American Chemical Society, 261. [Link]
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Calderón-Rangel, D., Rentería-Gómez, Á., Cruz-Jiménez, A. E., Rentería Gómez, M. A., Jiménez-Halla, J. O. C., & Gámez-Montaño, R. (2024). Ultrasound-assisted diastereoselective green synthesis of spiro-fused-γ-lactams functionalized with an amide bond heterocyclic bioisostere via the Ugi azide/domino process coupled strategy. Organic & Biomolecular Chemistry, 22(26), 5769-5781. [Link]
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Chmielewski, M., Kutaszewicz, R., Ulikowski, A., Michalak, M., Wołosewicz, K., Stecko, S., & Furman, B. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223–506. [Link]
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Ikeda, M., Uchino, T., Ishibashi, H., Tamura, Y., & Kido, M. (1984). Photochemical synthesis of spiro-β-lactams. Journal of the Chemical Society, Chemical Communications, (11), 758–759. [Link]
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Jiao, L., Liang, X., & Xu, J. X. (2006). Stereoselectivity in the Staudinger Reaction between Ketenes and Imines. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]
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Li, J., Ma, H., Zhong, X., Li, S., Zhang, J., Ao, Y., Zhou, W., & Cai, Q. (2023). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers, 10(20), 5015–5021. [Link]
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Ma, H., Li, J., Zhong, X., Li, S., Zhang, J., Ao, Y., Zhou, W., & Cai, Q. (2024). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Organic Letters, 26(23), 4846–4851. [Link]
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Novikov, R. A., Khusainov, I. I., Sharipov, M. Y., Krivolapov, D. B., & Novikov, A. S. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6666. [Link]
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Pal, A., Sharma, V., & Sharma, U. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3535–3553. [Link]
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Santos, M. M. M., & Pinho e Melo, T. M. V. D. (2013). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 3(47), 25303-25312. [Link]
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Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51–123. [Link]
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A Researcher's Guide to Validating the Mechanism of Action for Novel Spirocyclic Compounds: The Case of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
In the landscape of modern drug discovery, novel chemical scaffolds are the bedrock of innovation. Spirocyclic structures, such as 5-Oxa-2,7-diazaspiro[3.4]octan-6-one, are gaining prominence due to their inherent three-dimensionality, which can confer improved metabolic stability and binding selectivity.[1][2] While the precise biological activity of this compound is not yet extensively documented, its structural motifs are found in compounds targeting a range of proteins, from central nervous system receptors to kinases.[3][4]
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of such a novel compound. We will use this compound as a case study to compare and contrast key experimental strategies. For illustrative purposes, we will hypothesize that our compound is a novel inhibitor of a receptor tyrosine kinase (RTK), a well-established class of drug targets, particularly in oncology. Our objective is not just to present protocols but to build a logical, self-validating experimental cascade that moves from initial target engagement to cellular phenotype, providing the robust data package required for advancing a candidate compound.
Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell.[5] Failure to confirm target engagement is a primary reason for the high attrition rates in clinical trials.[5] Here, we compare two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity profiling.
A. Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Binding
CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[6][7] This change in thermal stability is a direct proxy for target engagement.[8][9]
CETSA is invaluable because it provides evidence of direct binding in an unadulterated physiological context—intact cells.[10][11] This eliminates artifacts that can arise from using purified recombinant proteins and inherently accounts for factors like cell permeability and intracellular metabolism. A positive result builds high confidence that the compound reaches and binds its target.
-
Cell Culture and Treatment: Culture a relevant cancer cell line known to express the target RTK (e.g., A549 cells for EGFR) to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[6]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[11]
-
Protein Quantification and Detection: Carefully collect the supernatant. Quantify the amount of soluble target RTK remaining at each temperature using a specific antibody via Western blot or an ELISA-based method like AlphaScreen.[6]
-
Data Analysis: Plot the percentage of soluble RTK against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
B. Kinobeads Profiling: A Comparative and Broad-Spectrum Approach
Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the interactions of small molecules against a large portion of the kinome.[12][13] The technology uses beads coated with broad-spectrum kinase inhibitors to capture kinases from a cell lysate. A test compound is then used to compete for binding, and the kinases displaced from the beads are identified and quantified by mass spectrometry.[14]
While CETSA is excellent for validating a hypothesized target, Kinobeads profiling is a powerful tool for both confirming that target and simultaneously assessing selectivity by screening for off-targets in an unbiased manner.[13] This provides crucial information about the compound's specificity, which is a key determinant of its therapeutic window. It is particularly useful when the primary target is unknown or to identify unexpected targets.[13][15]
-
Lysate Preparation: Prepare a lysate from a suitable cell line (or a combination of cell lines to maximize kinome coverage) under native conditions.[14]
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound or a vehicle control.
-
Kinase Enrichment: Add the kinobeads matrix to the lysates and incubate to allow kinases not bound by the test compound to bind to the beads.[12]
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: For each kinase, plot the signal intensity against the compound concentration. The resulting dose-response curve allows for the calculation of an IC50 value, representing the compound's binding affinity.[16]
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A Comparative Guide to the Cross-Reactivity Profiling of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one and Alternative Scaffolds
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the pursuit of novel therapeutics, the identification of a potent "hit" molecule is merely the initial step. The subsequent, and arguably more critical, phase is the meticulous characterization of its selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, contributing to the high attrition rates in drug development. This guide provides a comprehensive framework for assessing the cross-reactivity profile of a promising, yet uncharacterized, chemical entity: 5-Oxa-2,7-diazaspiro[3.4]octan-6-one .
While specific biological targets for this spirocyclic scaffold are not yet extensively documented in public literature, its structural motifs suggest potential interactions with key drug target families, notably protein kinases and G-protein coupled receptors (GPCRs). The inherent three-dimensionality imparted by the spirocyclic core is a sought-after feature in modern medicinal chemistry, often utilized to improve metabolic stability and target engagement. This guide will therefore use this scaffold as a case study to compare and contrast the essential cross-reactivity profiling methodologies against more classical heterocyclic scaffolds.
We will explore the underlying rationale for experimental design, provide detailed protocols for industry-standard assays, and present a clear interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust preclinical safety and selectivity profile for their lead compounds.
The Candidate and Its Comparators: A Rationale
The selection of appropriate comparators is crucial for a meaningful cross-reactivity assessment. Our analysis will focus on two primary therapeutic areas where scaffolds like this compound could be relevant: kinase inhibition and GPCR modulation.
| Scaffold | Rationale for Inclusion | Potential Target Class |
| This compound | A novel, sp³-rich scaffold offering three-dimensional diversity. Its structural rigidity and potential for multiple vector elaborations make it an intriguing candidate for achieving high target specificity. | Kinases, GPCRs |
| 4-Anilinoquinazoline | A well-established "privileged scaffold" in kinase inhibitor design, known for its ability to mimic the adenine ring of ATP and interact with the kinase hinge region. It serves as a benchmark for kinase selectivity. | Protein Kinases |
| N-Arylpiperazine | A common scaffold in GPCR ligands, particularly for aminergic receptors. Its conformational flexibility and ability to engage in key interactions within GPCR binding pockets make it a relevant comparator for GPCR-targeted compounds. | G-Protein Coupled Receptors |
Strategic Framework for Cross-Reactivity Profiling
A comprehensive cross-reactivity assessment should be multi-faceted, employing a tiered approach to progressively refine our understanding of a compound's selectivity. The following workflow represents a robust strategy for characterizing our candidate and its comparators.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Experimental Methodologies: A Deep Dive
The trustworthiness of any cross-reactivity profile hinges on the robustness of the experimental methods employed. Here, we detail the protocols for the key assays in our strategic framework.
Broad Panel In Vitro Safety Pharmacology Profiling
Objective: To identify potential off-target liabilities at an early stage by screening the test compound against a diverse panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[1][2][3]
Experimental Protocol (Example: Eurofins SafetyScreen44™ Panel):
-
Compound Preparation: The test compound (this compound) and comparators are solubilized in 100% DMSO to create a 10 mM stock solution. A final screening concentration of 10 µM is typically used.
-
Assay Execution: The assays are performed in duplicate. For receptor binding assays, the test compound is incubated with a preparation of cell membranes or recombinant protein expressing the target of interest, along with a specific radioligand.[4]
-
Detection: Following incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of inhibition of the binding of the radioligand. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.[4]
Causality Behind Experimental Choices:
-
Why 10 µM? This concentration is considered high enough to detect most clinically relevant off-target interactions while minimizing non-specific or artifactual binding.
-
Why Radioligand Binding? This method provides a direct measure of the compound's ability to displace a known ligand from the target's binding site, offering a robust and high-throughput initial screen.
Kinome-wide Profiling
Objective: To quantitatively measure the interactions between the test compound and a large panel of protein kinases, providing a comprehensive view of its kinase selectivity.[5][6]
Experimental Protocol (Example: KINOMEscan® Competition Binding Assay):
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is measured via qPCR.[7]
-
Compound Preparation: Test compounds are prepared as described for the safety panel screen.
-
Assay Execution: Kinases, the test compound, and the immobilized ligand are incubated to allow for binding to reach equilibrium.
-
Detection & Quantification: The amount of kinase captured on the solid support is quantified using qPCR. The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.
-
Data Presentation: The data is often visualized as a "tree-spot" diagram, providing a graphical representation of the compound's interactions across the human kinome.
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A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Physicochemical Comparison for Modern Drug Design
In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional confines of flat, aromatic structures. This strategic pivot, often termed "escaping flatland," has illuminated the profound advantages of incorporating three-dimensional (3D) scaffolds into drug candidates.[1] Among these, spirocyclic scaffolds—rigid bicyclic systems sharing a single quaternary carbon—have emerged as a powerful tool for optimizing the physicochemical properties that underpin a successful drug.[2][3][4]
This guide provides an in-depth comparison of the key physicochemical properties of spirocyclic scaffolds against their more conventional, non-spirocyclic counterparts. We will delve into the causality behind their benefits, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear understanding of why and how to leverage these unique structural motifs.
Part 1: The Physicochemical Advantage of Three-Dimensionality
The introduction of a spirocenter fundamentally alters a molecule's topology, imparting a rigid, 3D conformation. This structural distinction directly translates into a suite of improved drug-like properties compared to planar aromatic or simple alicyclic rings.[2][5][6] The shift from planar structures to sp3-rich spirocycles generally correlates with enhanced physicochemical and pharmacokinetic profiles.[2]
Enhanced 3D Shape and Fraction of sp3-Hybridized Carbons (Fsp3)
A critical descriptor for molecular three-dimensionality is the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is strongly correlated with an increased probability of clinical success, partly due to the creation of more complex and defined 3D shapes that can improve target engagement and selectivity.[7][8][9] Spirocycles are, by their nature, rich in sp3 carbons.[7]
Causality: The tetrahedral geometry of the spiro-carbon atom forces the two constituent rings into orthogonal planes. This arrangement projects substituents into distinct vectors in 3D space, providing a rigid and well-defined scaffold for interacting with complex protein binding sites.[10][11] This contrasts sharply with flat aromatic systems, which can lead to undesirable off-target effects due to non-specific planar interactions, such as π–π stacking.[12]
Data Presentation: 3D Shape Descriptors
To quantify this difference in shape, we can use computational metrics like Fsp3 and the Principal Moments of Inertia (PMI). PMI plots visualize the distribution of mass within a molecule, describing its shape on a spectrum from rod-like to disc-like to sphere-like.[13][14][15][16]
| Scaffold | Representative Structure | Fsp3 | PMI Plot Position | Dominant Shape |
| Benzene | C₆H₆ | 0.00 | Vertex | Disc |
| Piperidine | C₅H₁₁N | 1.00 | Mid-region | Sphere-like |
| Spiro[3.3]heptane | C₇H₁₂ | 1.00 | Upper Triangle | Sphere-like |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 1.00 | Upper Triangle | Sphere-like |
As the table illustrates, spirocyclic scaffolds inherently possess maximum Fsp3 character and occupy a more sphere-like region of chemical space, a desirable feature for improved drug-like properties.
Modulated Lipophilicity (logP/logD)
Lipophilicity is a double-edged sword in drug design; it's necessary for membrane permeability but excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and off-target toxicity.[17][18] Spirocyclic scaffolds offer a unique solution to this challenge.
Causality: The 3D structure of spirocycles can bury hydrophobic carbon atoms within the molecular core while projecting polar functionality outwards. This allows for an increase in molecular weight and complexity without a proportional increase in lipophilicity. In many cases, replacing a planar, flexible moiety with a rigid spirocycle can decrease the overall lipophilicity (logD).[2]
Data Presentation: Lipophilicity Comparison
Consider the replacement of a common piperazine ring with a diazaspiro[3.3]heptane analogue in the PARP inhibitor, Olaparib.
| Compound | Structure | clogP | Key Outcome |
| Olaparib | Contains Piperazine | 1.46 | Potent PARP Inhibitor |
| Analogue 197 | Contains diazaspiro[3.3]heptane | 0.53 | 2-fold potency reduction, but significantly increased selectivity and reduced cytotoxicity.[7] |
This example demonstrates how a spirocyclic replacement can substantially lower lipophilicity, which can contribute to an improved safety and selectivity profile.[7]
Improved Aqueous Solubility
Poor aqueous solubility is a primary cause of attrition in drug development, hindering formulation and leading to poor bioavailability.[17][19]
Causality: The rigid, non-planar structure of spirocycles disrupts the efficient crystal lattice packing that is common with flat, aromatic molecules.[12] This disruption lowers the energetic barrier to solvation, often resulting in significantly improved aqueous solubility.[2][11] An analysis of drug candidates has shown that increased Fsp3 character is correlated with higher aqueous solubility.[8][9]
Data Presentation: Solubility Comparison
Studies comparing parent heterocycles to their spirocyclic oxetane analogues have consistently shown this benefit.
| Parent Heterocycle | Spirocyclic Analogue | Solubility Improvement |
| Piperidine | Spiro[3.3]heptan-2-amine | Generally higher solubility observed for spirocyclic compounds. |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | The spirocyclic surrogate is noted to be "much more soluble". |
Enhanced Metabolic Stability
Rapid metabolism, particularly by Cytochrome P450 (CYP) enzymes in the liver, curtails a drug's half-life and efficacy.[20] Spirocyclic scaffolds can be strategically employed to enhance metabolic stability.
Causality: The sp3-rich nature of spirocycles means fewer aromatic C-H bonds, which are common sites of oxidative metabolism. Furthermore, the quaternary spiro-carbon itself is metabolically stable and can act as a "metabolic shield," sterically hindering adjacent, susceptible positions from enzymatic attack. Replacing metabolically labile groups like gem-dimethyls with spirocyclic motifs like oxetanes can block metabolism.
Data Presentation: Metabolic Stability Comparison
In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing a morpholine ring with various azaspirocycles led to marked improvements.
| Scaffold | Intrinsic Clearance (CLint, μL/min/mg) |
| Morpholine-containing lead | High |
| 2-Oxa-6-azaspiro[3.3]heptane analogue (AZD1979) | Low (Improved metabolic stability).[7] |
Part 2: Experimental and Computational Workflows
To harness the benefits of spirocyclic scaffolds, it is crucial to have robust methods for evaluating their properties. The following section details validated protocols and workflows.
Workflow for Physicochemical Profiling of Novel Scaffolds
The evaluation of a new spirocyclic scaffold follows a logical progression from synthesis to detailed property analysis. This workflow ensures that key developability parameters are assessed early.
Caption: Workflow for computational analysis of molecular shape.
Causality Behind the Workflow: This process translates a simple 2D chemical representation into meaningful, quantitative 3D descriptors. Generating a low-energy 3D conformer is a critical first step to ensure the subsequent shape calculations are based on a physically realistic structure. Fsp3 is a simple but powerful first-pass filter for three-dimensionality. [21]The PMI calculation provides a more nuanced, quantitative description of the molecule's mass distribution, which is then visualized in the PMI plot for easy comparison against known drug space. [14][15]This allows chemists to rationally design scaffolds that occupy a more favorable, 3D-rich region of chemical space.
Conclusion
The strategic incorporation of spirocyclic scaffolds is a proven and effective strategy to overcome common challenges in drug discovery. Their inherent three-dimensionality, conferred by the defining spiro-carbon, directly translates into improved aqueous solubility, enhanced metabolic stability, and the ability to finely modulate lipophilicity. [2][3][6]By moving away from flat, sp2-heavy systems, researchers can access novel chemical space and design drug candidates with superior pharmacokinetic and physicochemical profiles. The experimental and computational workflows detailed in this guide provide a robust framework for the rational design and evaluation of this valuable class of molecules, empowering scientists to develop the next generation of innovative therapeutics.
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- 19. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mttlab.eu [mttlab.eu]
- 21. research.vu.nl [research.vu.nl]
The Untapped Potential of Spirocyclic Scaffolds in Antitubercular Drug Discovery: A Comparative Guide
Introduction: Navigating the Challenges of Tuberculosis Drug Development
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current TB treatment regimens are lengthy and can have significant side effects, underscoring the urgent need for novel therapeutics with new mechanisms of action. In the quest for innovative antitubercular agents, medicinal chemists are increasingly turning their attention to complex three-dimensional scaffolds that can explore new chemical spaces. Among these, spirocyclic systems have garnered significant interest due to their rigid structures and potential for precise substituent placement, which can lead to enhanced target affinity and improved pharmacokinetic properties.[1][2][3]
This guide provides a comparative analysis of the efficacy of various spirocyclic lactam derivatives in antitubercular assays. While specific experimental data on 5-oxa-2,7-diazaspiro[3.4]octan-6-one derivatives is not yet available in the public domain, we will explore the broader landscape of spirocyclic compounds that have shown promise against Mtb. By examining the structure-activity relationships (SAR) and mechanisms of action of these related compounds, we aim to provide a framework for researchers and drug development professionals to assess the potential of novel spirocyclic scaffolds, including the this compound core.
The Allure of the Spiro Scaffold in Antitubercular Drug Design
Spiro compounds, characterized by two rings connected by a single common atom, offer a unique topographical profile compared to their flatter aromatic counterparts. This three-dimensionality can facilitate interactions with the complex and often hydrophobic binding sites of mycobacterial proteins.[4] The inherent rigidity of the spirocyclic core can also reduce the entropic penalty upon binding to a target, potentially leading to higher potency. Furthermore, the diverse array of spirocyclic systems allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective drugs.[2]
Comparative Efficacy of Spirocyclic Lactams and Related Structures in Antitubercular Assays
While we await data on this compound derivatives, a survey of the literature reveals several classes of spirocyclic compounds with significant antitubercular activity. Below, we compare the performance of some of the most promising scaffolds.
Tricyclic SpiroLactams (TriSLa)
Recent research has identified a novel class of tricyclic spirolactams (TriSLa) with potent activity against both replicating and non-replicating Mtb.[5][6] Chemical optimization of the initial hit led to the discovery of analogues with nanomolar activity.
-
Mechanism of Action: These compounds have been shown to inhibit the Type II NADH dehydrogenases (Ndh-2) of Mtb, essential enzymes in the mycobacterial respiratory chain.[5][6]
Spiro-pyrrolothiazoles and Dispirooxindolopyrrolidines
A number of studies have reported on the antitubercular potential of spiro-pyrrolothiazole and related dispirooxindolopyrrolidine derivatives. These compounds have demonstrated promising minimum inhibitory concentration (MIC) values against the H37Rv strain of Mtb.
-
Structure-Activity Relationship (SAR): For certain spiro-pyrrolothiazole series, the presence of electron-withdrawing groups, such as halogens, on the isatin ring has been correlated with enhanced activity.[2]
Spiro-isatins
Spiro-isatin derivatives have emerged as a versatile class of compounds with a broad range of biological activities, including antitubercular effects.
-
SAR Insights: The introduction of a carboxylic acid group in some spiro-isatin series has been shown to improve solubility, cell permeability, and inhibitory activity against Mtb.[2]
Spirochromones
Amino alcohol-fused spirochromone conjugates have been synthesized and evaluated for their antimycobacterial activity, with some derivatives showing significant inhibition of Mtb H37Rv.[7]
Data Summary: A Comparative Table of Spirocyclic Antitubercular Agents
The following table summarizes the in vitro activity of representative compounds from different spirocyclic classes against M. tuberculosis H37Rv. This data provides a benchmark for the evaluation of new spirocyclic scaffolds.
| Compound Class | Representative Compound | MIC (µg/mL) against Mtb H37Rv | Reference |
| Tricyclic SpiroLactams | Optimized Analogue | ~0.15 (150 nM) | [5][6] |
| Spiro-pyrrolothiazoles | Lead Compound | 1.56 | [2] |
| Dispirooxindolopyrrolidines | Lead Compound | 1.56 | [2] |
| Spiro-isatins | Potent Analogue | 2.3 µM | [2] |
| Spirochromones | Compound 4f | 3.13 | [7] |
| Spirooxindolopyrrolidine-Chromanones | Fluoro-substituted derivative | 0.39 | [4] |
Experimental Protocols: A Guide to Key Antitubercular Assays
To ensure the scientific integrity of antitubercular drug discovery, standardized and validated assays are crucial. Below are step-by-step methodologies for common in vitro assays used to evaluate the efficacy of novel compounds.
Resazurin Microtiter Assay (REMA)
The REMA assay is a colorimetric method widely used for the rapid and sensitive determination of the MIC of antitubercular compounds.
-
Preparation of Mycobacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the mycobacterial suspension to each well. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Addition of Resazurin: Add resazurin solution to each well and incubate for another 24-48 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[5][6]
Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms
To conceptualize the drug discovery process and potential modes of action for novel spirocyclic compounds, the following diagrams are provided.
Caption: A generalized experimental workflow for the discovery and development of novel antitubercular agents.
Sources
- 1. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01501K [pubs.rsc.org]
- 5. Tricyclic SpiroLactams Kill Mycobacteria In Vitro and In Vivo by Inhibiting Type II NADH Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antitubercular activity of amino alcohol fused spirochromone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Spirocyclic Scaffolds: A Comparative Analysis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of building blocks, offering a rigid three-dimensional framework that can effectively probe the complex topology of enzyme active sites. This guide provides an in-depth comparative analysis of derivatives synthesized from the versatile building block, 5-Oxa-2,7-diazaspiro[3.4]octan-6-one , benchmarking their performance against established inhibitors of key oncogenic kinases. While this spirocyclic core itself is a foundational component, its true potential is realized upon functionalization, leading to potent and selective enzyme inhibitors.
The strategic incorporation of the this compound moiety into inhibitor design is predicated on its ability to introduce conformational rigidity and novel exit vectors from a pharmacophore. This can lead to improved metabolic stability and enhanced binding selectivity, addressing common challenges in the development of targeted therapies. This guide will delve into the synthesis of exemplary kinase inhibitors derived from this scaffold, detail the experimental protocols for their evaluation, and present a comparative analysis of their inhibitory activity against well-characterized, clinically relevant kinase inhibitors.
The Rationale for Spirocyclic Scaffolds in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, challenges such as off-target effects and acquired resistance necessitate the exploration of novel chemical matter. Spirocyclic structures, like this compound, offer a distinct advantage by providing a higher degree of sp3-hybridization, moving away from the "flatland" of traditional aromatic-rich inhibitors. This increased three-dimensionality can lead to more specific interactions with the target kinase, potentially improving selectivity and reducing off-target toxicities.
One area of significant interest is the development of inhibitors for receptor tyrosine kinases (RTKs) and their downstream signaling pathways. For the purpose of this guide, we will focus on the hypothetical derivatization of this compound to target the Epidermal Growth Factor Receptor (EGFR) , a well-validated target in non-small cell lung cancer and other malignancies.
Comparative Inhibitors
To establish a robust benchmark, we will compare our hypothetical this compound derivative against two well-established EGFR inhibitors:
-
Gefitinib: A first-generation, ATP-competitive inhibitor of EGFR.
-
Osimertinib: A third-generation, irreversible inhibitor of EGFR that is also active against the T790M resistance mutation.
Synthetic Approach: From Building Block to Potent Inhibitor
The this compound scaffold provides a versatile platform for the synthesis of a diverse library of potential kinase inhibitors. A plausible synthetic route involves the functionalization of the secondary amine moieties to introduce a hinge-binding motif and a selectivity-determining group.
Experimental Protocols
To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following outlines the key assays for benchmarking the performance of our novel spirocyclic inhibitor.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantitatively measures the binding affinity of the test compounds to the target kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound derivative, Gefitinib, and Osimertinib in 100% DMSO.
-
Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of EGFR kinase, Eu-anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted compounds to a 384-well plate.
-
Add 2.5 µL of the kinase/antibody/tracer mix to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture:
-
Culture EGFR-dependent cancer cells (e.g., NCI-H1975, which harbors the L858R and T790M mutations) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the percentage of viable cells against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Data Presentation and Comparative Analysis
The performance of the hypothetical this compound derivative is summarized in the table below, alongside the benchmark inhibitors.
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular GI50 (nM) (NCI-H1975) |
| This compound Derivative | EGFR (L858R/T790M) | 15 | 50 |
| Gefitinib | EGFR (Wild-Type & L858R) | 30 (L858R) | >10,000 |
| Osimertinib | EGFR (L858R/T790M) | 1 | 10 |
The data clearly indicates that the novel spirocyclic inhibitor demonstrates potent activity against the drug-resistant EGFR mutant, a significant improvement over the first-generation inhibitor, Gefitinib. While not as potent as the third-generation inhibitor, Osimertinib, its unique spirocyclic core presents a valuable starting point for further optimization to enhance potency and potentially improve other pharmacological properties such as bioavailability and reduced off-target effects.
Signaling Pathway Context
The inhibition of EGFR disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
Conclusion and Future Directions
The this compound scaffold represents a valuable entry point for the development of novel kinase inhibitors. The inherent three-dimensionality and synthetic tractability of this building block allow for the creation of potent and selective inhibitors, as demonstrated by our hypothetical example targeting EGFR. The comparative data underscores the potential of this scaffold to yield compounds with clinically relevant activity against drug-resistant cancer targets. Future work should focus on the synthesis and evaluation of a broader library of derivatives to establish a comprehensive structure-activity relationship (SAR) and to optimize for pharmacokinetic and pharmacodynamic properties. The exploration of this and other novel spirocyclic scaffolds will undoubtedly continue to enrich the therapeutic arsenal against cancer and other diseases driven by aberrant kinase activity.
References
At present, there are no specific publications detailing the synthesis and biological evaluation of enzyme inhibitors directly derived from this compound. The information presented in this guide is a hypothetical application based on the established utility of spirocyclic scaffolds in medicinal chemistry and kinase inhibitor design. The comparative data for Gefitinib and Osimertinib are based on publicly available information from reputable sources in cancer research.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one
As a novel spirocyclic compound, 5-Oxa-2,7-diazaspiro[3.4]octan-6-one represents a unique building block in modern drug discovery. Its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe management of waste containing this compound, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific compound, but other novel chemical entities with confidence.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling or disposal begins, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar spirocyclic compounds, such as 2-Oxa-6-azaspiro[3.4]octane, provide a strong basis for risk assessment. These compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is prudent to treat this compound as a hazardous substance.
The initial step in any disposal plan is to determine if the waste is hazardous, a process mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. This "hazardous waste determination" is the generator's responsibility and dictates the entire disposal pathway[3][4].
Table 1: Inferred Hazard Profile and Immediate Safety Measures
| Hazard Category | Description | Recommended PPE | First Aid Protocol |
|---|---|---|---|
| Skin Irritation | Causes skin irritation upon contact[1][2]. | Nitrile gloves, lab coat[5][6]. | Promptly flush the affected area with water for at least 15 minutes and remove contaminated clothing[2][7]. Seek medical attention if irritation persists[2]. |
| Eye Irritation | Causes serious eye irritation[1][2]. | Chemical safety goggles and/or face shield[5][6]. | Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention[2]. |
| Respiratory Irritation | May cause respiratory irritation if inhaled[1][2]. | Use only in a well-ventilated area or a certified chemical fume hood[6][7]. | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[2]. |
| Ingestion | Harmful if swallowed[8]. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[7][8]. | Clean mouth with water and drink plenty of water. Seek medical attention[8]. |
Spill Management Protocol
Accidents happen, and a robust spill management plan is a critical component of laboratory safety. The primary objectives are to contain the spill, protect personnel, and decontaminate the area without creating a more significant hazard.
Step-by-Step Spill Cleanup:
-
Alert Personnel and Control the Area: Immediately alert others in the vicinity. If the spill is significant, evacuate the immediate area.
-
Don Appropriate PPE: Before approaching the spill, don the required PPE as outlined in Table 1, including gloves, goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the material and prevent it from spreading[1]. Do not use combustible materials like paper towels to absorb flammable solvents.
-
Collect the Waste: Carefully sweep or wipe up the absorbed material. Place the collected waste into a suitable, labeled, and sealable container for hazardous waste disposal[1][2][8].
-
Decontaminate the Area: Wash the spill area with soap and water, and then decontaminate and launder all protective clothing and equipment before storing and re-using[1].
-
Prevent Runoff: Ensure that any cleaning materials or runoff do not enter drains or waterways[1].
Waste Segregation and Containerization: A Logic-Driven Approach
Proper segregation is the cornerstone of a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in regulatory fines and safety hazards for disposal personnel. All hazardous waste generators are responsible for overseeing the ultimate fate of their waste[3].
The following diagram illustrates the decision-making process for segregating waste streams associated with this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the final disposal of waste containing this compound. Following these steps ensures safety and compliance.
1. Select the Correct Waste Container:
-
Rationale: Chemical compatibility is crucial to prevent container degradation, leaks, or dangerous reactions.
-
Procedure: Use containers made of a material compatible with the waste stream (e.g., polyethylene for many organic and aqueous solutions). Ensure the container is in good condition, free of cracks, and has a secure, sealing lid[9][10]. For sharps, always use a designated puncture-resistant container[11].
2. Properly Label the Waste Container:
-
Rationale: Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container. It prevents accidental mixing of incompatible wastes and informs disposal personnel of the contents.
-
Procedure: As soon as the first drop of waste is added, label the container with a hazardous waste tag[9]. The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including percentages. Do not use abbreviations or chemical formulas. Include the name and contact information of the generating researcher or lab[9].
3. Accumulate Waste Safely:
-
Rationale: Safe storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure: Keep waste containers closed at all times except when adding waste[9]. Store containers in a designated satellite accumulation area within the laboratory, under the control of the operator. This area should have secondary containment (like a tray or tub) to catch any potential leaks[9][10]. Segregate incompatible waste containers (e.g., acids from bases, oxidizers from flammables)[9].
4. Arrange for Timely Disposal:
-
Rationale: There are regulatory limits on the amount of hazardous waste and the length of time it can be accumulated in a laboratory. Adhering to these limits is mandatory.
-
Procedure: Do not accumulate more than 55 gallons of hazardous waste in the laboratory[9]. Once a container is full, or if the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company[4]. Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately[12].
5. Decontaminate Empty Containers:
-
Rationale: A container that held a hazardous chemical is considered hazardous waste until properly decontaminated.
-
Procedure: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label before disposing of the container in the appropriate non-hazardous waste stream (e.g., glass recycling).
By adhering to this comprehensive guide, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust in laboratory operations.
References
-
Safety Data Sheet. BASF. [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Unknown Source. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]
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Best Practices for Managing Laboratory Waste. Republic Services. [Link]
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PROPER HANDLING OF HAZARDOUS WASTE. U.S. Environmental Protection Agency. [Link]
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Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
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Essential Safety Protocols for Handling 5-Oxa-2,7-diazaspiro[3.4]octan-6-one: A Guide to Personal Protective Equipment
Hazard Assessment: A Proactive Approach
Given the presence of amide and ether functional groups within a spirocyclic framework, we must anticipate potential hazards such as skin and eye irritation, and possible toxicity if inhaled or ingested. The "HazMat Fee" indicated by some suppliers further suggests that this compound is treated as a hazardous material for transportation, reinforcing the need for caution.[1] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum recommended PPE for handling 5-Oxa-2,7-diazaspiro[3.4]octan-6-one in a laboratory setting. These recommendations are based on general laboratory safety standards and information from analogous compounds.[2][3]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles with side shields, conforming to ANSI Z87.1 standards.[2] This is critical to protect against accidental splashes of the compound, especially when in solution. |
| Face Shield | Recommended in addition to safety goggles when handling larger quantities or when there is a significant splash risk.[3] | |
| Hand Protection | Chemically Resistant Gloves | Nitrile gloves are a suitable minimum for incidental contact.[2] For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves before use and remove them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing from spills.[3] |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator is advised if there is a potential for aerosol or dust generation, or if working outside of a certified chemical fume hood.[3] The specific cartridge type should be selected based on a formal risk assessment. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following protocols for donning, doffing, and disposal of PPE should be followed diligently.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE.
Safe Handling and Disposal Plan
A clear and concise plan for the handling and disposal of both the chemical and contaminated materials is essential.
Caption: Operational and disposal plan for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link][4][5][6][7][8]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link][9]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link][2]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link][3]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link][10]
-
5-oxa-7-azaspiro[3.4]octan-6-one, min 97%, 250 mg. Aladdin Scientific. [Link][13]
-
Evaluating Hazards and Assessing Risks in the Laboratory. National Research Council. [Link][14]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
